(4-Methoxyphenyl)dimethylsilanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
hydroxy-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYKNBMTGBOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446018 | |
| Record name | (p-Methoxyphenyl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-26-4 | |
| Record name | (p-Methoxyphenyl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (4-Methoxyphenyl)dimethylsilanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of (4-Methoxyphenyl)dimethylsilanol, a valuable organosilicon compound with applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the synthesis, provide a robust, step-by-step procedure, and address critical safety and purification considerations.
Introduction: The Significance of Arylsilanols
Arylsilanols, such as this compound, are a class of organosilicon compounds characterized by a hydroxyl group directly attached to a silicon atom, which is in turn bonded to an aryl group. Their unique properties, including stability and functionality, make them crucial building blocks in various scientific domains. In drug development, the incorporation of silicon-containing moieties can modulate the physicochemical properties of lead compounds, influencing their metabolic stability, lipophilicity, and binding affinity. The synthesis of well-defined arylsilanols is therefore a critical endeavor for advancing novel therapeutic agents and functional materials.[1]
Core Synthetic Strategy: The Grignard Reaction
The most prevalent and versatile method for constructing the silicon-aryl bond necessary for synthesizing arylsilanols is through the use of organometallic reagents.[1] Specifically, the Grignard reaction offers a powerful and adaptable approach.[1][2] This method involves the reaction of an aryl Grignard reagent, in this case, (4-methoxyphenyl)magnesium bromide, with a suitable silicon electrophile, such as dichlorodimethylsilane. The resulting intermediate is then hydrolyzed to yield the target silanol.
Mechanistic Rationale
The synthesis proceeds in two key stages:
-
Grignard Reagent Formation: 4-Bromoanisole reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form (4-methoxyphenyl)magnesium bromide. This is a classic example of an oxidative insertion of magnesium into a carbon-halogen bond.
-
Nucleophilic Attack and Hydrolysis: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride ions. The subsequent addition of a second equivalent of the Grignard reagent can occur, but controlling the stoichiometry and reaction conditions can favor the mono-arylated product. The resulting chlorosilane is then hydrolyzed, often in the same reaction vessel (in situ), to replace the remaining chlorine atom with a hydroxyl group, affording this compound.
Experimental Procedure
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Bromoanisole | Starting material (aryl halide) |
| Magnesium turnings | Formation of Grignard reagent |
| Iodine crystal | Initiator for Grignard reaction |
| Anhydrous Tetrahydrofuran (THF) | Solvent for Grignard reaction |
| Dichlorodimethylsilane | Silicon electrophile |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching and workup |
| Saturated aqueous sodium chloride (Brine) | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent |
| Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer | Reaction apparatus |
| Heating mantle, ice bath | Temperature control |
| Separatory funnel, rotary evaporator | Workup and purification |
Step-by-Step Protocol
Part A: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[1]
-
Addition of Aryl Halide: In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.[1]
-
Completion of Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[1]
Part B: Silylation and Hydrolysis
-
Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Addition of Silane: Prepare a solution of dichlorodimethylsilane (1.1 equivalents) in anhydrous THF and add it dropwise to the cold Grignard solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Workup and Hydrolysis: Carefully quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous ammonium chloride solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation. The choice of method will depend on the scale of the reaction and the purity requirements.
Safety and Handling Precautions
Extreme caution must be exercised throughout this procedure.
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[3] They react violently with water, including atmospheric moisture.[4] All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.[5][6]
-
Solvents: Diethyl ether and THF are highly flammable and volatile.[5] Ensure there are no open flames in the laboratory.[5] Work in a well-ventilated fume hood.
-
Dichlorodimethylsilane: This compound is corrosive and reacts with moisture. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[3][6]
-
Working Alone: It is highly recommended not to work alone when performing Grignard reactions.[3][4]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H and Si-O stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via a Grignard reaction is a well-established and reliable method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this valuable compound for a wide range of applications in drug discovery and materials science. The insights provided in this guide, from the mechanistic underpinnings to the detailed experimental procedure, are intended to empower scientists to successfully and safely perform this synthesis.
References
- BenchChem. (n.d.). Literature review on the synthesis of aryl-substituted silanols.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- American Chemical Society. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2004, December). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- University of California, Irvine. (2016, October 24). Water Reactive Materials (WR).
Sources
Synthesis of (4-Methoxyphenyl)dimethylsilanol via Grignard Reaction with Dichlorodimethylsilane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (4-methoxyphenyl)dimethylsilanol. The primary synthetic route detailed is a robust two-step process initiated by the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, followed by its reaction with an appropriate chlorosilane electrophile, dichlorodimethylsilane. The resulting intermediate, chloro(4-methoxyphenyl)dimethylsilane, is subsequently hydrolyzed to yield the target silanol. This document elucidates the underlying reaction mechanisms, provides step-by-step procedural instructions, outlines critical safety protocols for handling reactive intermediates, and discusses methods for product purification and characterization. The synthesis is grounded in well-established organometallic principles, offering a reliable and scalable method for producing arylsilanols, a class of compounds with significant applications in materials science and medicinal chemistry.
Introduction: The Significance of Arylsilanols
Silanols, the silicon analogues of alcohols, are compounds characterized by the Si-O-H functional group.[1] Aryl-substituted silanols, in particular, serve as critical building blocks and intermediates in organosilicon chemistry. Their unique properties, including their ability to act as hydrogen-bond donors and their propensity for self-condensation to form siloxanes, make them valuable in the design of novel polymers, supramolecular structures, and functional materials.[1]
This compound is of particular interest due to the electronic influence of the para-methoxy group on the phenyl ring. This substituent can modulate the reactivity of the silanol and the properties of derivative materials. In the context of drug development, the incorporation of silicon into organic scaffolds can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making arylsilanols attractive precursors for novel therapeutic agents. This guide provides the necessary technical details for the reliable synthesis of this valuable compound from readily available starting materials.
Core Synthetic Strategy: A Two-Step Approach
The most effective and widely adopted strategy for forming the necessary aryl-silicon bond is through the reaction of an aryl organometallic reagent with a silicon electrophile.[2] This guide focuses on a Grignard-based approach, which can be dissected into two primary stages:
-
Formation of the Grignard Reagent: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to produce 4-methoxyphenylmagnesium bromide. This is a classic oxidative insertion reaction where magnesium(0) is oxidized to magnesium(II).[3][4]
-
Silylation and Hydrolysis: The prepared Grignard reagent acts as a potent nucleophile, attacking an electrophilic dichlorodimethylsilane molecule. This reaction displaces one chloride ion to form chloro(4-methoxyphenyl)dimethylsilane.[5] The subsequent hydrolysis of the remaining Si-Cl bond, typically during aqueous workup, yields the final product, this compound.[1][5]
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism Explained
The causality behind this synthesis lies in the polarity reversal (umpolung) of the aromatic carbon.
-
Grignard Formation: In 4-bromoanisole, the carbon atom attached to the bromine is electrophilic. The oxidative insertion of magnesium metal into the carbon-bromine bond forms the organomagnesium halide.[4] This process inverts the carbon's electronic character, making it strongly nucleophilic and basic. The reaction is initiated by adding a small crystal of iodine, which activates the magnesium surface.
-
Silylation: Dichlorodimethylsilane features an electrophilic silicon atom due to the electron-withdrawing nature of the two chlorine atoms. The nucleophilic carbon of the Grignard reagent attacks this silicon center in a nucleophilic substitution reaction, displacing one of the chloride ions, a good leaving group.
-
Hydrolysis: The intermediate, chloro(4-methoxyphenyl)dimethylsilane, is sensitive to moisture.[5] The final step is the hydrolysis of the remaining silicon-chlorine bond. Water acts as the nucleophile, attacking the silicon center and displacing the chloride ion to form the thermodynamically stable Si-OH bond.[1] This step typically occurs during the aqueous workup of the reaction mixture.
Caption: Simplified reaction mechanism for silanol formation.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Syringes and needles
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Magnesium Turnings | 24.31 | 2.67 g | 0.110 | 1.1 |
| Iodine | 253.81 | 1 crystal | - | catalytic |
| 4-Bromoanisole | 187.04 | 18.70 g | 0.100 | 1.0 |
| Dichlorodimethylsilane | 129.06 | 15.50 g | 0.120 | 1.2 |
| Anhydrous THF | - | ~200 mL | - | solvent |
| Diethyl Ether | - | ~100 mL | - | solvent |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | quench |
| Saturated NaCl (brine) | - | ~50 mL | - | wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | drying |
Procedure:
Part A: Preparation of 4-Methoxyphenylmagnesium bromide
-
Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask.[2]
-
In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[2]
-
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6] The solution should appear cloudy and greyish-brown.
Part B: Silylation and Hydrolysis
-
Cool the Grignard solution to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of dichlorodimethylsilane (1.2 eq) in 50 mL of anhydrous diethyl ether.
-
Add the dichlorodimethylsilane solution dropwise to the cooled, stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing ~100g of crushed ice and 100 mL of saturated ammonium chloride solution to quench the reaction and hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Part C: Purification and Characterization
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
The final product, this compound, should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling Precautions
-
Chlorosilanes: Dichlorodimethylsilane is a flammable, corrosive, and water-reactive liquid.[7][8] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[8][9] All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.[7] Personal protective equipment (PPE), including chemical splash goggles, face shields, flame-retardant lab coats, and appropriate gloves, is mandatory.[10][11]
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. The reaction is exothermic and can generate flammable gases. Anhydrous solvents (THF, diethyl ether) are essential for their preparation.[3][12]
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Fire Safety: Do NOT use water to extinguish fires involving chlorosilanes or Grignard reagents.[9][11] Use a Class D dry powder extinguisher, CO₂, or alcohol-resistant foam.[8]
Conclusion
The synthesis of this compound from 4-bromoanisole and dichlorodimethylsilane via a Grignard reaction is a reliable and well-documented procedure. The success of the synthesis hinges on the careful control of reaction conditions, particularly the exclusion of atmospheric moisture to ensure the stability of the Grignard reagent and the chlorosilane intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can effectively produce this valuable arylsilanol for further applications in chemical synthesis and materials science.
References
- Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
- Wikipedia. (2023). Silanol.
- PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
- BenchChem. (2025). Literature review on the synthesis of aryl-substituted silanols.
- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Org. Synth. 1974, 54, 42.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- Angewandte Chemie International Edition. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers.
- Elsevier. (2025). Synthesis of Organosilanes, Silyl Ethers, and Silanols. In Comprehensive Organic Synthesis (pp. 531-572).
- Sigma-Aldrich. (2024). Safety Data Sheet - Chlorosilanes, flammable, corrosive, n.o.s..
- PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S..
- Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). Global Safe Handling of Chlorosilanes.
- CAMEO Chemicals - NOAA. (n.d.). Chlorosilanes, toxic, corrosive, n.o.s..
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2026). Chloro(4‐methoxyphenyl)dimethylsilane.
- Gelest, Inc. (n.d.). Grignard Reagents and Silanes.
- YouTube. (2019, January 7). Making Grignard reagents.
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- 12. gelest.com [gelest.com]
Introduction: The Strategic Value of Potassium Aryldimethylsilanolates
An In-Depth Technical Guide to the Preparation of Potassium (4-methoxyphenyl)dimethylsilanolate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, organosilicon compounds have emerged as indispensable tools. Their unique properties, such as enhanced metabolic stability and altered lipophilicity, make them valuable bioisosteres in drug design. Among these, arylsilanes and their derivatives are pivotal intermediates. Potassium (4-methoxyphenyl)dimethylsilanolate is a highly reactive and versatile nucleophilic silylating reagent. As a potassium salt of a silanol, it offers a potent silyl anion equivalent, enabling the formation of silicon-carbon and silicon-heteroatom bonds under conditions that are often milder than those required for traditional organometallic reagents.
This guide provides a comprehensive, field-proven methodology for the preparation of potassium (4-methoxyphenyl)dimethylsilanolate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting and adaptation. The protocols described herein are designed for researchers, chemists, and drug development professionals who require a reliable and well-understood synthesis of this key synthetic building block.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of potassium (4-methoxyphenyl)dimethylsilanolate is most logically and efficiently executed in a two-stage process. This approach ensures high purity of the intermediate and a clean, high-yielding final conversion.
-
Stage 1: Synthesis of the Silanol Precursor. The foundational step is the preparation of the neutral silanol, (4-methoxyphenyl)dimethylsilanol. This is achieved via a Grignard reaction, a robust and well-established method for carbon-silicon bond formation.
-
Stage 2: Deprotonation to the Silanolate. The terminal hydroxyl group of the silanol is then deprotonated using a strong, non-nucleophilic potassium base to yield the target potassium salt. The choice of base is critical to the success of this step.
The following diagram illustrates the high-level workflow for this synthesis.
Caption: High-level workflow for the two-stage synthesis.
Part I: Synthesis of the this compound Precursor
Causality and Mechanistic Insight
The synthesis of the arylsilanol precursor hinges on the creation of a silicon-aryl bond. The Grignard reaction is the method of choice due to its high efficiency and functional group tolerance. The reaction proceeds by forming an organomagnesium halide (Grignard reagent) from 4-bromoanisole. This highly nucleophilic species then attacks the electrophilic silicon center of dichlorodimethylsilane.
A critical experimental choice is the use of a dichlorosilane. The initial substitution yields (4-methoxyphenyl)dimethylchlorosilane. This intermediate is intentionally not isolated; instead, it is directly hydrolyzed during the aqueous workup. The silicon-chlorine bond is highly labile to water, readily converting to a silanol (Si-OH) group. While diarylation is a potential side reaction, it can be minimized by controlling the stoichiometry and reaction temperature. The stability of the resulting silanol is often influenced by the steric bulk of its substituents, which can prevent the common self-condensation reaction that forms disiloxanes.[1]
Detailed Experimental Protocol: this compound
This protocol is based on established methodologies for arylsilane synthesis via Grignard reagents.[2]
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | Activated |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 18.7 g | 0.10 | Anhydrous |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 14.2 g | 0.11 | Freshly distilled |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, inhibitor-free |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 150 mL | - | For workup |
| Brine | NaCl (aq) | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | For drying |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Grignard Reagent Initiation: Place the magnesium turnings in the flask. Add approximately 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 4-bromoanisole in 80 mL of anhydrous THF. Add ~5 mL of the 4-bromoanisole solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by bubble formation and a gentle reflux.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the Grignard solution to 0 °C using an ice bath. Prepare a solution of dichlorodimethylsilane in 100 mL of anhydrous THF and add it to the dropping funnel. Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup and Hydrolysis: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (150 mL). This step hydrolyzes the intermediate chlorosilane to the desired silanol and neutralizes any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield this compound as a white solid or colorless oil.
Part II: Preparation of Potassium (4-methoxyphenyl)dimethylsilanolate
Expertise in Action: The Critical Choice of Base
The conversion of the silanol to its corresponding potassium salt is an acid-base reaction. The choice of the potassium base is the most critical decision in this stage, directly impacting yield, purity, and safety.
-
Potassium Hydroxide (KOH): While economically favorable, the use of KOH introduces water as a byproduct (Si-OH + KOH ⇌ Si-OK + H₂O). This equilibrium reaction can be difficult to drive to completion and the presence of water can promote unwanted side reactions, such as condensation of the silanol starting material. Methods using KOH often require azeotropic distillation to remove water, which can be time-consuming.[3][4]
-
Potassium tert-Butoxide (t-BuOK): This is a strong, non-nucleophilic base that is soluble in organic solvents. The reaction produces tert-butanol as a byproduct, which is less problematic than water but still needs to be considered or removed. It is a viable option, particularly when strictly anhydrous conditions are required but handling potassium hydride is not feasible.[5]
-
Potassium Hydride (KH): This is the superior choice for achieving a clean, quantitative, and irreversible deprotonation. As a powerful, non-nucleophilic base, it reacts with the silanol to produce the potassium silanolate and hydrogen gas (H₂). The evolution of a gaseous byproduct drives the reaction to completion according to Le Châtelier's principle. The reaction is heterogeneous and occurs on the surface of the KH crystals.[6] Its primary drawback is its hazardous nature, requiring stringent safety protocols.
For this guide, potassium hydride is selected as the reagent of choice to ensure the highest quality of the final product solution, which is often used directly in subsequent synthetic steps without isolation.
Reaction Mechanism: Acid-Base Deprotonation
The mechanism is a straightforward proton transfer from the acidic silanol to the basic hydride anion.
Caption: Deprotonation of silanol with potassium hydride.
Detailed Experimental Protocol: Potassium (4-methoxyphenyl)dimethylsilanolate
Crucial Safety Preamble: Potassium hydride is a highly reactive and pyrophoric solid, especially upon contact with water or protic solvents. It must be handled under a strictly inert atmosphere (nitrogen or argon) in a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impermeable gloves, is mandatory.[8] A Class D fire extinguisher (for combustible metals) should be readily available.
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| This compound | C₉H₁₄O₂Si | 182.29 | 9.11 g | 0.05 | Dry, from Part I |
| Potassium Hydride (30% in oil) | KH | 40.11 | 7.35 g | 0.055 | Use as received |
| Anhydrous Pentane or Hexane | - | - | 50 mL | - | For washing KH |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Anhydrous, inhibitor-free |
Procedure:
-
Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stirrer and a gas outlet bubbler. Flame-dry the apparatus under inert gas and allow it to cool.
-
Washing Potassium Hydride: In the fume hood, weigh the potassium hydride dispersion into the reaction flask under a positive pressure of inert gas. Add anhydrous pentane or hexane (2 x 25 mL) via cannula, stir the suspension for 5 minutes, and then carefully remove the supernatant containing the mineral oil via cannula. This leaves the grey KH powder. CAUTION: The washings should be quenched separately and carefully.
-
Reaction Setup: Add 100 mL of anhydrous THF to the washed potassium hydride. Begin vigorous stirring.
-
Substrate Addition: Dissolve the this compound in 50 mL of anhydrous THF. Using a syringe or dropping funnel, add the silanol solution dropwise to the stirred KH suspension at room temperature.
-
Monitoring the Reaction: The reaction progress is indicated by the evolution of hydrogen gas, which can be observed in the bubbler. The reaction is typically complete within 1-2 hours at room temperature, or it can be gently warmed (to ~40 °C) to ensure completion. The reaction is finished when gas evolution ceases.
-
Final Product: The resulting mixture is a solution or suspension of potassium (4-methoxyphenyl)dimethylsilanolate in THF. This solution is typically used directly for subsequent reactions. It is not recommended to isolate the salt as a solid due to its high reactivity and hygroscopic nature. The concentration can be determined by titration if required.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through clear observational checkpoints:
-
Grignard Initiation: The visual confirmation of reflux or bubble formation validates the start of the reaction.
-
Hydrogen Evolution: The cessation of gas evolution in the second stage provides a definitive endpoint for the deprotonation reaction.
-
Anhydrous Technique: The rigorous use of flame-dried glassware and anhydrous solvents is a procedural control that prevents the most common failure mode: quenching of reagents by moisture. All experiments should be carried out using Schlenk techniques or in a glovebox.[9]
By adhering to these principles and observational cues, the researcher can have high confidence in the successful preparation of the target compound.
References
- Method for preparation of potassium silanolates. (EP0922723A2).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]
-
Reaction of 2,3,4,5,6-Pentafluorobenzamide with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand. (2024). ResearchGate. [Link]
-
Potassium Safety Information. ESPI Metals. [Link]
-
Murata, M., Suzuki, K., Watanabe, S., & Masuda, Y. (1997). Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. The Journal of Organic Chemistry, 62(24), 8569–8571. [Link]
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METHYLSILANETRIOL POTASSIUM. Ataman Kimya. [Link]
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Synthesis of arylsilanes. Organic Chemistry Portal. [Link]
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Kubota, K., et al. (2020). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ChemRxiv. [Link]
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Potassium hydride, 30% w/w in mineral oil, Safety Data Sheet. Alfa Aesar. [Link]
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Potassium Hydride. ResearchGate. [Link]
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Lesbani, A., Mohadi, R., Eliza, & Mardiyanto. (2014). Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. Molekul, 9(1), 34-42. [Link]
- Method for the preparation of potassium silanolates. (US5856546A).
-
Wagner, H., et al. (2011). Synthesis of Potassium Oligosilanides in Benzene. Zeitschrift für anorganische und allgemeine Chemie, 637(12), 1772-1777. [Link]
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Silanol, potassium salt. PubChem. [Link]
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Potassium silicate. Wikipedia. [Link]
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potassium (4-methoxyphenyl)dimethylsilanololate. Chemsrc. [Link]
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An In-depth Technical Guide to (4-Methoxyphenyl)dimethylsilanol for Researchers and Drug Development Professionals
Introduction
(4-Methoxyphenyl)dimethylsilanol, with the CAS Number 22868-26-4 , is an organosilicon compound that has garnered significant interest in the field of organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this valuable reagent.
Physicochemical Properties
This compound is a colorless to yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 22868-26-4 | [1][2] |
| Molecular Formula | C₉H₁₄O₂Si | [2][3] |
| Molecular Weight | 182.29 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 1.101 g/mL at 25 °C | [2][3] |
| Boiling Point | 82 °C at 0.004 Torr | [3] |
| Refractive Index (n²⁰/D) | 1.522 | [3] |
| Flash Point | 110 °C | [3] |
| pKa | 14.49 ± 0.53 (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromoanisole. The first step involves the formation of the corresponding chlorosilane precursor, followed by hydrolysis to yield the desired silanol.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane
This procedure is adapted from established methods for the synthesis of arylsilanes.
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorodimethylsilane: The freshly prepared Grignard reagent, (4-methoxyphenyl)magnesium bromide, is cooled to 0 °C in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the Grignard solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude chloro(4-methoxyphenyl)dimethylsilane is then purified by vacuum distillation.
Step 2: Hydrolysis to this compound
The hydrolysis of the chlorosilane is a straightforward procedure.
-
Hydrolysis: The purified chloro(4-methoxyphenyl)dimethylsilane is dissolved in a suitable organic solvent such as diethyl ether or acetone. To this solution, a stoichiometric amount of water is added dropwise with stirring. The reaction can be monitored by the formation of a white precipitate of hydrochloric acid if a base is not used. Alternatively, a weak base like sodium bicarbonate can be added to neutralize the HCl as it is formed.
-
Isolation: After the reaction is complete (as monitored by TLC or GC-MS), the organic layer is washed with water to remove any remaining salts and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound, which can be used directly or further purified if necessary.
Reactivity and Applications in Cross-Coupling Reactions
This compound is a highly valuable reagent in palladium-catalyzed cross-coupling reactions, serving as an effective and user-friendly alternative to boronic acids and organotin compounds. Its utility stems from the ease of handling, lower toxicity of byproducts, and excellent reactivity under mild conditions.
Mechanism of Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed cross-coupling of organosilanols involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of a Pd-catalyzed cross-coupling reaction.
This compound is typically activated by a base to form the corresponding silanolate, which then undergoes transmetalation with the palladium(II) complex.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
The following is a general protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or DMF) to the Schlenk tube.
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| A singlet for the two methyl groups attached to the silicon atom. | Signals for the two methyl carbons attached to the silicon atom. |
| A singlet for the methoxy group protons. | A signal for the methoxy carbon. |
| Aromatic protons of the p-substituted benzene ring, likely appearing as two doublets. | Signals for the aromatic carbons, including the ipso-carbon attached to silicon. |
| A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
Note: Actual chemical shifts will depend on the solvent and spectrometer frequency.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 22868-26-4) is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to related organosilicon and aromatic compounds.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: May cause respiratory irritation. Move to fresh air if inhaled.
-
Skin Contact: May cause skin irritation. Wash with soap and water upon contact.
-
Eye Contact: May cause serious eye irritation. Flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.
It is strongly recommended to consult the SDS of a closely related compound and to perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its ease of preparation, stability, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to other organometallic reagents. This guide provides essential technical information to facilitate its effective use in research and development, contributing to the advancement of synthetic chemistry and drug discovery.
References
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ChemBK. (4-甲氧苯基)二甲基硅烷醇. [Link]
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-
E FORU Materials Inc. This compound CAS #: 22868-26-4. [Link]
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ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. [Link]
- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
-
NIH National Library of Medicine. Cross-coupling reactions of arylsilanols with substituted aryl halides. [Link]
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characterization of (4-Methoxyphenyl)dimethylsilanol spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methoxyphenyl)dimethylsilanol
Abstract
This compound is an organosilicon compound of significant interest in organic synthesis and materials science, often serving as a key intermediate or building block.[1] Its utility is predicated on a well-defined structure, necessitating robust and unambiguous analytical characterization. This technical guide provides a comprehensive examination of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed framework for its identification and quality assessment. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating the structural information each provides. This document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and spectral interpretation, ensuring both technical accuracy and practical applicability.
Molecular Structure and Spectroscopic Rationale
The structure of this compound, with a molecular formula of C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol , incorporates several distinct functional groups that give rise to a unique spectroscopic fingerprint.[2] Understanding these structural components is fundamental to interpreting the spectral data.
-
Silanol Group (Si-OH): The hydroxyl group bonded to the silicon atom is a key reactive site. Its proton is exchangeable, and the O-H and Si-O bonds have characteristic vibrational frequencies.
-
Dimethylsilyl Group (Si(CH₃)₂): The two methyl groups attached to the silicon are chemically equivalent, resulting in a single, strong signal in ¹H NMR. The Si-C bonds also have distinct IR absorptions.
-
4-Methoxyphenyl Group (p-CH₃O-C₆H₄): This para-substituted aromatic ring creates a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The methoxy group provides an additional sharp singlet.
The interplay of these groups dictates the molecule's chemical and physical properties, and their individual spectroscopic signatures allow for its complete characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For organosilicon compounds, both ¹H and ¹³C NMR provide definitive structural information.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Interpretation of the ¹H NMR Spectrum: The spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent proton environments in the molecule.
-
Aromatic Protons (δ ≈ 6.9-7.5 ppm): The para-substitution on the benzene ring leads to an AA'BB' system. The two protons ortho to the electron-donating methoxy group will appear upfield as a doublet, while the two protons ortho to the silicon group will appear downfield as another doublet.[4]
-
Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.[5]
-
Dimethylsilyl Protons (-Si(CH₃)₂, δ ≈ 0.3 ppm): The six protons of the two methyl groups attached to the silicon are equivalent. They appear as a sharp, intense singlet significantly upfield due to the electropositive nature of silicon.[6]
-
Silanol Proton (-SiOH, variable δ): The chemical shift of the silanol proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by D₂O exchange, where the peak disappears.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4-7.5 | Doublet | 2H | Ar-H (ortho to Si) |
| ~6.9 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~3.8 | Singlet | 3H | -OCH ₃ |
| ~0.3 | Singlet | 6H | -Si(CH ₃)₂ |
| Variable | Broad Singlet | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Interpretation of the ¹³C NMR Spectrum: Due to the symmetry of the para-substituted ring, six distinct carbon signals are expected.
-
Aromatic Carbons (δ ≈ 114-161 ppm): Four signals are expected for the aromatic ring. The carbon attached to the methoxy group (C-O) will be the most downfield. The ipso-carbon attached to the silicon (C-Si) will also have a characteristic shift. The two sets of equivalent CH carbons (ortho and meta to the silicon) will produce two distinct signals.[7]
-
Methoxy Carbon (-OCH₃, δ ≈ 55 ppm): A single peak corresponding to the methoxy carbon.[4]
-
Dimethylsilyl Carbons (-Si(CH₃)₂, δ ≈ -1 to 2 ppm): A single, typically sharp peak for the two equivalent methyl carbons, appearing upfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~161 | C -OCH₃ (Aromatic) |
| ~135 | C H (Aromatic, ortho to Si) |
| ~132 | C -Si (Aromatic, ipso) |
| ~114 | C H (Aromatic, ortho to OCH₃) |
| ~55 | -OC H₃ |
| ~0 | -Si(C H₃)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.
Interpretation of the FT-IR Spectrum: The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.
-
O-H Stretch (3200-3690 cm⁻¹): A strong, broad band in the 3200-3400 cm⁻¹ region indicates intermolecular hydrogen bonding of the silanol (Si-OH) groups. A sharper, less intense peak around 3690 cm⁻¹ may be observed for the free, non-hydrogen-bonded O-H stretch, especially in dilute solutions in non-polar solvents.[8][9]
-
C-H Stretches (2830-3100 cm⁻¹): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The methoxy C-H stretch often appears as a distinct peak around 2835 cm⁻¹.[10]
-
C=C Aromatic Stretch (1500-1600 cm⁻¹): Strong absorptions in this region are characteristic of the aromatic ring.
-
Si-C Stretch (1250-1270 cm⁻¹ and ~780-850 cm⁻¹): The symmetric deformation of the Si-(CH₃)₂ group gives a strong, sharp band around 1250 cm⁻¹. Rocking vibrations are also observed in the lower frequency region.[8]
-
C-O Stretch (~1245 cm⁻¹ and ~1030 cm⁻¹): The aryl-alkyl ether linkage results in a strong asymmetric C-O-C stretch around 1245 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.[10]
-
Si-O Stretch (810-950 cm⁻¹): A strong, often broad band associated with the Si-O stretching of the silanol group is a key diagnostic feature.[8]
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3400 | Strong, Broad | O-H stretch (H-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| 2960, 2870 | Medium | Aliphatic C-H stretch |
| ~2835 | Medium | Methoxy C-H stretch |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation |
| ~1245 | Strong | Asymmetric C-O-C stretch (ether) |
| 810-950 | Strong, Broad | Si-O stretch (silanol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure. Using a technique like electron ionization (EI), a molecular ion (M⁺˙) is generated.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z = 182): The peak corresponding to the intact molecule is expected at an m/z value of 182.
-
Key Fragmentation Pathways: Organosilicon compounds exhibit characteristic fragmentation patterns.[11][12]
-
[M-15]⁺ (m/z = 167): The most common and often most intense fragmentation for compounds with a dimethylsilyl group is the loss of a methyl radical (•CH₃). This results in a stable silicon-containing cation.
-
[M-47]⁺ (m/z = 135): Loss of a methoxy radical (•OCH₃) followed by the loss of a hydrogen atom, or a related rearrangement, can lead to this fragment.
-
Other significant fragments may arise from the cleavage of the aryl-Si bond or further fragmentation of the aromatic ring.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Standard workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop between two KBr or NaCl salt plates to form a thin film.[13]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, record a background spectrum of the empty salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically over a range of 4000-400 cm⁻¹.[13]
-
-
Data Analysis: Identify the positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands and assign them to their corresponding molecular vibrations.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source (often via direct infusion or a GC inlet). The standard EI energy is 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with known fragmentation behaviors of organosilicon compounds to confirm the structure.[11]
Conclusion
The comprehensive characterization of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of structural information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the dimethylsilyl, methoxy, and para-substituted phenyl groups. FT-IR spectroscopy validates the presence of key functional groups, most notably the characteristic Si-OH, Si-C, and C-O bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of a methyl group. Together, these spectroscopic methods provide an unequivocal and robust analytical package for the structural verification and quality control of this compound.
References
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ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA.... Retrieved from [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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AIP Publishing. (2014). The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica. Retrieved from [Link]
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ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]
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National Technical Reports Library - NTIS. (1982). Determination of Silanol in Silicones by Quantitative FTIR. Retrieved from [Link]
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American Chemical Society. (1984). Quantitation of silanol in silicones by FTIR spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). Silicon-29 chemical shifts of organosilicon compounds. Retrieved from [Link]
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National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
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ACS Publications. (n.d.). Mass spectra of silanes. Multiple rearrangements and bonding to silicon. Retrieved from [Link]
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Journal of the American Chemical Society. (2017). Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. Retrieved from [Link]
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Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
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University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... Retrieved from [Link]
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ACS Omega. (n.d.). Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants. Retrieved from [Link]
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Ereztech. (n.d.). This compound CAS #: 22868-26-4. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Retrieved from [Link]
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National Institutes of Health. (n.d.). Cross-coupling reactions of arylsilanols with substituted aryl halides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Methoxyphenyl)dimethylsilanol
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of (4-Methoxyphenyl)dimethylsilanol, a key intermediate in materials science and synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It offers a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, exploring the causal relationships between molecular structure, electronic effects, and the resulting spectral features. We will dissect the ¹H and ¹³C NMR spectra, providing field-proven insights into peak assignments, chemical shift rationales, and coupling patterns. Furthermore, this guide includes a self-validating, step-by-step experimental protocol for acquiring high-fidelity NMR data for this and similar organosilicon compounds, ensuring researchers, scientists, and drug development professionals can achieve reproducible and accurate results.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₉H₁₄O₂Si, is an organosilanol compound characterized by a dimethylsilanol group [-Si(CH₃)₂OH] and a methoxy group [-OCH₃] attached to a central phenyl ring in a para configuration. Its utility spans from a precursor in the synthesis of complex silicone polymers and silyl ethers to a protecting group in organic synthesis.[1] The precise characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its structural elucidation and purity assessment.
The presence of distinct chemical environments—a hydroxyl group directly bonded to silicon (silanol), methyl groups on silicon, a methoxy group, and a disubstituted aromatic ring—provides a rich dataset for NMR analysis. This guide will serve as an authoritative reference for interpreting these spectral features.
Molecular Structure and Predicted NMR Environments
To accurately interpret the NMR spectra, we must first identify the unique proton and carbon environments within the this compound molecule. The symmetry of the para-substituted ring simplifies the aromatic region of the spectra.
Below is a diagram illustrating the distinct chemical environments.
Caption: Molecular structure of this compound with unique proton and carbon environments labeled.
Based on this structure, we anticipate:
-
¹H NMR: 5 distinct signals.
-
¹³C NMR: 6 distinct signals.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), integration values, and signal multiplicities.
Signal Assignments and Rationale
-
δ ~ 0.2-0.3 ppm (Singlet, 6H): This high-field signal is characteristic of the six equivalent protons of the two methyl groups attached to the silicon atom (Si-(CH₃)₂). Silicon is less electronegative than carbon, leading to significant shielding and an upfield shift, often near the tetramethylsilane (TMS) reference.[2][3] The protons are equivalent and show no coupling to other protons, hence they appear as a sharp singlet.
-
δ ~ 3.8 ppm (Singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). The adjacent electronegative oxygen atom deshields these protons, shifting them downfield into the typical range for methoxy groups on an aromatic ring.[4][5]
-
δ ~ 6.9 ppm (Doublet, 2H): This doublet arises from the two aromatic protons ortho to the electron-donating methoxy group (labeled Hₑ). The strong +R (resonance) effect of the methoxy group increases electron density at the ortho and para positions, causing significant shielding and an upfield shift relative to unsubstituted benzene (δ 7.26 ppm).[5] These protons are coupled to their neighbors (Hₔ), resulting in a doublet.
-
δ ~ 7.5 ppm (Doublet, 2H): This downfield doublet corresponds to the two aromatic protons ortho to the dimethylsilanol group (labeled Hₔ). The silyl group is generally considered electron-donating, but its effect is weaker than the methoxy group. These protons are therefore less shielded than Hₑ and appear further downfield. They are coupled to Hₑ, presenting as a doublet.
-
Variable δ (Broad Singlet, 1H): The silanol proton (Si-OH) is acidic and subject to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6] Its chemical shift is highly dependent on concentration, solvent, and temperature. It typically appears as a broad singlet and can range from 1 to 5 ppm or even broader. In some cases, it may exchange rapidly and not be observed at all.
Data Summary: ¹H NMR
| Assigned Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-(CH ₃)₂ | a | 0.2 - 0.3 | Singlet | 6H |
| -OCH ₃ | c | ~ 3.8 | Singlet | 3H |
| Ar-H (ortho to -OCH₃) | e | ~ 6.9 | Doublet | 2H |
| Ar-H (ortho to -Si) | d | ~ 7.5 | Doublet | 2H |
| Si-OH | b | Variable (1-5) | Broad Singlet | 1H |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.
Signal Assignments and Rationale
-
δ ~ -2.0 to 0.0 ppm: This upfield signal is assigned to the carbons of the dimethylsilyl group (Si-C H₃). The low electronegativity of silicon results in strong shielding, shifting this signal to a very high-field region, sometimes even below 0 ppm.[7]
-
δ ~ 55.2 ppm: This peak is characteristic of the methoxy group carbon (-OC H₃). Its chemical shift is a reliable indicator for this functional group.[4][8]
-
δ ~ 113.9 ppm: This signal corresponds to the aromatic carbons ortho to the methoxy group (C -meta to Si). The strong electron-donating effect of the oxygen atom shields these carbons, shifting them significantly upfield.[9]
-
δ ~ 132.0 ppm (estimated): This chemical shift is assigned to the ipso-carbon attached to the silicon atom (C -Si). The exact shift can be influenced by the silicon substituent, but it is typically a quaternary carbon and may show a weaker signal intensity.
-
δ ~ 136.5 ppm: This signal is attributed to the aromatic carbons ortho to the silicon group (C -ortho to Si). These carbons are less shielded than those ortho to the methoxy group.
-
δ ~ 161.0 ppm: The most downfield aromatic signal is assigned to the ipso-carbon attached to the methoxy group (C -OCH₃). The direct attachment to the highly electronegative oxygen atom causes significant deshielding.[9]
Data Summary: ¹³C NMR
| Assigned Carbons | Label | Predicted Chemical Shift (δ, ppm) | Notes |
| Si-(C H₃)₂ | 1 | -2.0 to 0.0 | Highly shielded by Si |
| -OC H₃ | 2 | ~ 55.2 | Typical for aromatic methoxy |
| C -meta to Si | 5 | ~ 113.9 | Shielded by -OCH₃ group |
| C -Si (ipso) | 3 | ~ 132.0 | Quaternary, potentially weak signal |
| C -ortho to Si | 4 | ~ 136.5 | Aromatic C-H |
| C -OCH₃ (ipso) | 6 | ~ 161.0 | Deshielded by oxygen |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following workflow is designed to ensure accuracy for this compound and related compounds.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is a suitable solvent due to the compound's moderate polarity.[10]
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Allow the sample temperature to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: Set to at least 3.0 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: Set to 1.0 - 1.5 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
Number of Scans: Acquire 1024 to 2048 scans due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Perform Fourier transformation, followed by phase correction and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[11]
-
Integrate the signals in the ¹H spectrum.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for NMR analysis of this compound.
Conclusion
The NMR spectra of this compound are highly diagnostic and allow for unambiguous structural confirmation. The ¹H NMR spectrum is characterized by five distinct signals, including the highly shielded Si-CH₃ protons, the characteristic methoxy singlet, and a clear AA'BB' system for the aromatic protons. The ¹³C NMR spectrum complements this data with six signals that reflect the electronic environment of each carbon atom, from the upfield Si-CH₃ carbons to the downfield oxygen-bound aromatic carbon. By understanding the underlying principles of chemical shielding and electronic effects, researchers can confidently interpret these spectra. The provided experimental protocol establishes a reliable framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific investigations involving this important organosilicon compound.
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Introduction: The Role and Relevance of (4-Methoxyphenyl)dimethylsilanol
An In-depth Technical Guide to the Stability and Storage of (4-Methoxyphenyl)dimethylsilanol
For Researchers, Scientists, and Drug Development Professionals
This compound, a member of the organosilanol family, has emerged as a versatile and powerful nucleophile in modern organic synthesis. Its primary utility is found in palladium-catalyzed cross-coupling reactions (a variation of the Hiyama coupling), where it serves as an effective precursor for the formation of biaryl and heteroaryl structures.[1] These structural motifs are central to numerous pharmaceuticals, agrochemicals, and advanced materials. The advantages of using organosilanols like this compound include their relatively low toxicity, robustness, and ease of preparation from inexpensive starting materials.[1]
However, the presence of the hydroxyl group bonded directly to a silicon atom (Si-OH) imparts a unique reactivity profile that governs the compound's stability and dictates its proper handling and storage. Understanding these characteristics is not merely a matter of laboratory best practice; it is fundamental to ensuring the reagent's integrity, achieving reproducible experimental outcomes, and preventing the waste of valuable materials. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and protocols to maintain its quality over time.
Core Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for its correct handling and integration into experimental setups.
| Property | Value | Reference |
| CAS Number | 22868-26-4 | |
| Molecular Formula | C₉H₁₄O₂Si | [2] |
| Molecular Weight | 182.29 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Density | 1.101 g/mL at 25 °C | |
| Refractive Index | n20/D 1.522 | |
| Boiling Point | 82 °C at 0.004 Torr | [4] |
The Central Mechanism of Instability: Silanol Condensation
The principal degradation pathway for this compound, and silanols in general, is a self-condensation reaction.[5] In this process, two silanol molecules react to form a disiloxane and a molecule of water. This equilibrium reaction is the single most critical factor to control when storing the compound.
2 [(CH₃O)C₆H₄]Si(CH₃)₂OH ⇌ ₂Si-O-Si(CH₃)₂[C₆H₄(OCH₃)] + H₂O[5]
The product of this degradation, 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, is inactive in the desired cross-coupling reactions, meaning that condensation leads to a direct reduction in the reagent's potency.
Sources
The (4-Methoxyphenyl)dimethylsilanol Reaction Mechanism in Cross-Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Organosilanols in Modern Synthesis
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and functional materials. While organoboron and organotin reagents have long been workhorses in this field, their limitations, such as toxicity and instability, have driven the exploration of more benign and robust alternatives.[1] Organosilicon compounds, particularly organosilanols, have emerged as highly attractive coupling partners due to their low toxicity, high stability, and the natural abundance of silicon.[2] This guide delves into the intricate reaction mechanism of a specific and increasingly relevant organosilanol, (4-Methoxyphenyl)dimethylsilanol, in the context of the Hiyama-Denmark cross-coupling reaction, providing a comprehensive resource for researchers seeking to leverage its unique reactivity.
Introduction to this compound and the Hiyama-Denmark Coupling
This compound is an aryldimethylsilanol that has gained traction as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its utility lies in the fluoride-free activation pathway characteristic of the Hiyama-Denmark coupling, which circumvents the use of harsh fluoride activators that can be incompatible with sensitive functional groups often present in complex molecules.[3][4]
The Hiyama-Denmark coupling is a modification of the original Hiyama coupling that employs a base to activate the silanol, generating a highly reactive silanolate intermediate.[3][4] This approach not only broadens the functional group tolerance but also enhances the practicality of organosilicon-based cross-coupling in large-scale applications.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) follows a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)L_n). This step involves the cleavage of the Ar-X bond and the formation of a new palladium(II) intermediate, Ar-Pd(II)-X(L_n). The reactivity of the aryl halide in this step generally follows the order I > Br > Cl, consistent with the C-X bond dissociation energies.
The Crucial Transmetalation Step: Activation and Transfer
The transmetalation step is the heart of the Hiyama-Denmark coupling and is where the this compound plays its critical role. This step is generally considered the rate-determining step of the overall catalytic cycle.
Activation of the Silanol: The reaction is initiated by the deprotonation of the weakly acidic silanol group of this compound by a base (e.g., Cs₂CO₃, KOSiMe₃, NaOH) to form the corresponding silanolate.[3][5] This activation is crucial as the resulting silanolate is significantly more nucleophilic than the neutral silanol.
Formation of the Palladium Silanolate Intermediate: The generated (4-Methoxyphenyl)dimethylsilanolate then displaces the halide ligand on the palladium(II) center to form a key intermediate, an arylpalladium(II) silanolate complex. Kinetic studies have shown that the reaction is first-order in the silanolate concentration, supporting a direct reaction pathway.[5]
The Role of the Methoxy Group: The electron-donating nature of the para-methoxy group on the phenyl ring of this compound has a significant impact on the transmetalation step. Hammett analysis of the cross-coupling of various substituted arylsilanolates has revealed a negative ρ value (ρ = -0.80).[6] This indicates that electron-donating groups on the arylsilanolate accelerate the reaction.[6] The methoxy group increases the electron density on the silicon-bearing aryl ring, which in turn enhances the nucleophilicity of the carbon atom being transferred to the palladium center, thus facilitating the transmetalation process.[6]
Intramolecular Transfer: The transfer of the 4-methoxyphenyl group from silicon to palladium is believed to occur through a concerted, intramolecular process from the arylpalladium(II) silanolate intermediate. This bypasses the need for a hypervalent, pentacoordinate silicon species, a notion that was previously thought to be essential for transmetalation in silicon-based cross-coupling reactions.[5] The formation of a stable Si-O-Pd linkage is the defining feature that facilitates this efficient transfer.
Reductive Elimination
The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate, Ar-Pd(II)-Ar'(L_n). This step forms the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Considerations and Protocols
The successful execution of a Hiyama-Denmark coupling with this compound hinges on the careful selection of reaction parameters.
Synthesis of this compound
This compound can be readily prepared from commercially available starting materials. A common route involves the Grignard reaction of 4-bromoanisole with dichlorodimethylsilane, followed by hydrolysis of the resulting chlorosilane.[7]
Step-by-Step Protocol for the Synthesis of this compound:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Dichlorodimethylsilane: The freshly prepared Grignard reagent is then added slowly to a solution of dichlorodimethylsilane in anhydrous diethyl ether at 0 °C.[7] The reaction mixture is stirred for several hours, allowing for the formation of chloro(4-methoxyphenyl)dimethylsilane.
-
Hydrolysis: The resulting chloro(4-methoxyphenyl)dimethylsilane is carefully hydrolyzed by the addition of water or a mild aqueous base to yield this compound. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.
Hiyama-Denmark Cross-Coupling Protocol
The following is a representative protocol for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Exemplary Coupling of this compound with 4-Iodotoluene:
-
Reaction Setup: To a flame-dried Schlenk flask are added this compound (1.2 equiv.), 4-iodotoluene (1.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., a phosphine ligand like P(t-Bu)₃).
-
Addition of Base and Solvent: A base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a solvent, for instance, toluene, are added.[3] The hydration level of the base can significantly influence the reaction rate.[3]
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas. The reaction mixture is then heated to a specified temperature (e.g., 90-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Scope and Efficiency
The Hiyama-Denmark coupling of this compound is a versatile reaction applicable to a wide range of aryl halides. The following table summarizes typical yields for the coupling with various aryl halides, demonstrating the influence of the halide and electronic effects on the aryl halide.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 120 | 24 | 60-70 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | KOSiMe₃ | DME | 25 | 4 | 70-80 |
Yields are approximate and can vary depending on the specific reaction conditions and ligand used.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile reagent in palladium-catalyzed cross-coupling reactions. Its participation in the Hiyama-Denmark coupling provides a mild, fluoride-free, and functional-group-tolerant method for the synthesis of biaryl compounds. The electron-donating methoxy group plays a key role in accelerating the rate-determining transmetalation step, highlighting the tunability of arylsilanol reactivity.
As the demand for greener and more efficient synthetic methodologies continues to grow in the pharmaceutical and materials science industries, the utility of organosilanols like this compound is poised to expand further. Future research will likely focus on the development of even more active and robust catalyst systems, broadening the scope of coupling partners to include more challenging substrates, and the application of this methodology in the synthesis of increasingly complex and valuable molecules.
References
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Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Denmark, S. E., Smith, R. C., & Chang, W.-T. T. (2011). Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. Tetrahedron, 67(24), 4391–4396. [Link]
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Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Denmark, S. E., & Ober, M. H. (2003). The Palladium-Catalyzed Cross-Coupling of Arylsilanols with Aryl Halides. Organic Letters, 5(8), 1357–1360. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 35(10), 835–846. [Link]
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Hiyama-Denmark Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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Hiyama coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-4901. [Link]
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Chloro(4-methoxyphenyl)dimethylsilane - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters, 8(4), 793–795. [Link]
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Denmark, S. E., & Werner, N. S. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society, 130(48), 16382–16393. [Link]
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Hiyama Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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Hiyama Coupling | Synthetic Methods in Drug Discovery: Volume 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Gelest, Inc. (n.d.). Organosilane Cross-Coupling Reagents. Retrieved January 18, 2026, from [Link]
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role of (4-Methoxyphenyl)dimethylsilanol as a silicon nucleophile
An In-depth Technical Guide: The Role of (4-Methoxyphenyl)dimethylsilanol as a Silicon Nucleophile
Authored by a Senior Application Scientist
Abstract
The paradigm of transition metal-catalyzed cross-coupling reactions has been fundamentally shaped by the continuous search for nucleophilic partners that are stable, non-toxic, and highly efficient. While organometallic reagents based on boron and tin have been mainstays, their respective limitations have spurred the development of alternatives. Organosilicon reagents, particularly organosilanols, have emerged as a powerful class of nucleophiles, offering a unique combination of stability, low toxicity, and versatile reactivity. This guide provides a comprehensive technical overview of this compound, a key reagent that exemplifies the utility of fluoride-free silicon-based cross-coupling. We will explore the mechanistic departure from traditional fluoride-activated systems, detail the fluoride-free activation pathway, provide field-proven experimental protocols, and present a comparative analysis against other established cross-coupling methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced synthetic tool.
Introduction: The Evolution from Fluoride-Activated Silicon to Organosilanols
For decades, the Hiyama cross-coupling reaction has been a cornerstone of carbon-carbon bond formation, utilizing the unique properties of organosilicon compounds.[1][2] A central tenet of this reaction was the requisite activation of the silicon-carbon bond, which is inherently stable and unreactive, by a fluoride source such as tetrabutylammonium fluoride (TBAF).[3] This activation proceeds through the formation of a hypervalent, pentacoordinate silicate complex, which enhances the nucleophilicity of the organic group attached to the silicon, making it competent for transmetalation to a palladium(II) center.[4][5]
However, the reliance on fluoride poses significant limitations. Fluoride ions are basic and can cleave common silicon-based protecting groups (e.g., silyl ethers), limiting the reaction's functional group tolerance and overall synthetic utility.[2] This "fluoride problem" created a substantial barrier to the widespread adoption of silicon-based coupling partners, despite their otherwise desirable characteristics of low cost, high stability, and minimal toxicity compared to organotin and organoboron reagents.[6]
A paradigm shift occurred with the development of organosilanols as cross-coupling partners.[6][7] These compounds, which feature a hydroxyl group directly attached to the silicon atom, provide an alternative, fluoride-free pathway for activation.[2][7] this compound stands out as a particularly effective reagent in this class. Its structure combines the crucial silanol moiety for activation with an electron-rich aromatic group, making it an excellent nucleophilic partner for a wide range of cross-coupling reactions.
The Fluoride-Free Activation Mechanism: A New Paradigm
The defining feature of organosilanol-based coupling is the circumvention of the need for a pentacoordinate siliconate intermediate for transmetalation.[6] Instead, activation is achieved through deprotonation of the silanol's hydroxyl group by a simple Brønsted base, leading to a mechanistically distinct and highly efficient catalytic cycle.[6][7]
The Catalytic Cycle involves three primary stages:
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[7]
-
Transmetalation via a Si-O-Pd Linkage: This is the crucial, rate-determining step that differentiates this process.[8][9]
-
A Brønsted base (e.g., KOSiMe₃, Cs₂CO₃, NaOt-Bu) deprotonates the this compound to form a highly nucleophilic silanolate.[6][7]
-
This silanolate then displaces the halide on the Pd(II) complex, forming a key intermediate with a covalent Si-O-Pd linkage.[6][7] The existence of this intermediate has been verified and contradicts the long-held belief that a pentacoordinate siliconate is essential.[6]
-
The aryl group (in this case, the 4-methoxyphenyl group) then undergoes intramolecular transfer from the silicon atom to the palladium center.
-
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
The electron-donating nature of the methoxy group on the phenyl ring of this compound enhances the electron density of the aromatic system, thereby facilitating the transmetalation step.
Experimental Protocols and Data
The practical application of this compound is best demonstrated through the Hiyama-Denmark coupling, a fluoride-free protocol.[1] The reaction is robust and accommodates a wide variety of coupling partners, including functionalized aryl and heteroaryl halides.[10]
General Protocol: Palladium-Catalyzed Coupling of 4-Bromoanisole with this compound
This protocol provides a representative example of the reaction setup and execution.
Reagents and Equipment:
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[10]
-
Silicon Nucleophile: this compound
-
Electrophile: 4-Bromoanisole
-
Solvent: Dimethylformamide (DMF) or Toluene/Water mixture[10][11]
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Nitrogen or Argon), standard workup and purification glassware.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.[10]
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
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The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Foundational Studies of Arylsilanols
Aimed at researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the origins of arylsilanol reagents, from their initial synthesis to their early applications that signaled a paradigm shift in synthetic chemistry.
Abstract
In the landscape of synthetic organic chemistry, the introduction of novel reagents is a catalyst for innovation. Arylsilanols, organosilicon compounds featuring a hydroxyl group directly bonded to a silicon atom that also bears an aryl substituent, have risen to prominence as exceptionally adaptable and potent reagents. Their distinct chemical properties, arising from the electronic interplay between the silicon atom, the hydroxyl moiety, and the aromatic system, have established them as indispensable tools in cross-coupling reactions, fluoride sensing, and the development of advanced materials. This technical guide illuminates the seminal discoveries and foundational research that propelled arylsilanols to the forefront of chemical science, offering a detailed chronicle of their initial synthesis, characterization, and the pioneering investigations into their reactivity.
The Genesis of Arylsilanols: Early Synthetic Strategies and Characterization
The exploration of arylsilanols began with the significant hurdle of their synthesis. Early chemists meticulously navigated the fine line of hydrolyzing arylsilanes while preventing their inherent tendency to self-condense into siloxanes.
Pioneering Synthetic Methodologies
The first successful preparations of arylsilanols were centered on the controlled hydrolysis of corresponding arylhalosilanes. This seemingly simple transformation is a nuanced process where precise control of reaction conditions is essential to isolate the desired silanol. The hydrolysis of chlorosilanes is a common method, reacting the precursor with water, often in the presence of a base to neutralize the HCl byproduct.[1] Similarly, arylalkoxysilanes can be hydrolyzed in a reaction catalyzed by both acids and bases.[1]
One of the earliest and most fundamental examples is the synthesis of diphenylsilanediol, first prepared by F. S. Kipping in 1912 through the hydrolysis of diphenyldichlorosilane.[2][3] Practical laboratory methods were further refined in the 1940s by organosilicon pioneers like E. G. Rochow and J. F. Hyde.[2]
Experimental Protocol: Synthesis of Diphenylsilanediol
This protocol exemplifies the early methods for synthesizing a foundational arylsilanol.[4]
-
Starting Material: Dichlorodiphenylsilane.
-
Hydrolysis: The dichlorodiphenylsilane is dissolved in an organic solvent like diethyl ether.
-
Neutralization: The solution is treated with a stoichiometric amount of water in the presence of a weak base, such as aniline, to act as an acid acceptor for the hydrochloric acid formed.[4] The slow addition of water is crucial to prevent rapid polymerization.
-
Workup: The reaction mixture is washed with water to remove the aniline hydrochloride salt. The organic layer is then dried using an anhydrous salt like magnesium sulfate.
-
Isolation and Purification: The solvent is evaporated under reduced pressure. The crude product is purified by recrystallization, for instance from a chloroform/methyl ethyl ketone mixture, to yield crystalline diphenylsilanediol.[4]
Causality in Experimental Design:
-
Solvent Selection: A non-polar organic solvent is used to dissolve the non-polar starting material, dichlorodiphenylsilane.
-
Role of the Weak Base: The inclusion of a weak base is critical to prevent the buildup of HCl, which would otherwise catalyze the self-condensation of the silanol product into undesirable siloxanes.
-
Stoichiometric Precision: Careful control of the water stoichiometry is vital to favor the formation of the silanol over polymeric byproducts.
-
Purification by Recrystallization: This technique effectively separates the crystalline silanol from any less crystalline oligomeric siloxane impurities.
Early Characterization Techniques
The initial structural confirmation and purity assessment of these novel compounds relied on a combination of classical analytical methods and emerging spectroscopic techniques of the era.
| Technique | Purpose | Typical Observations for Arylsilanols |
| Melting Point Analysis | To assess purity and for identification. | Crystalline silanols exhibit sharp, well-defined melting points. Diphenylsilanediol, for instance, has a melting point of 138–142 °C.[2] |
| Elemental Analysis | To confirm the empirical formula. | The experimentally determined percentages of carbon, hydrogen, and silicon align with the calculated values for the proposed molecular structure. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | A characteristic broad O-H stretching vibration in the 3200-3400 cm⁻¹ region and a strong Si-O stretching band are typically observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. | ¹H NMR spectroscopy reveals signals for the aromatic protons and a characteristic, often broad and exchangeable, signal for the Si-OH proton. ¹³C NMR spectroscopy confirms the carbon skeleton of the aryl groups. |
Unveiling Reactivity: Foundational Studies in Arylsilanol Chemistry
With dependable methods for synthesis and characterization in hand, the scientific community turned its attention to understanding the fundamental reactivity of arylsilanols, laying the groundwork for their future applications.
The Amphoteric Nature of Silanols
A key feature of arylsilanols is their amphoteric character. The hydroxyl proton is acidic, enabling the silanol to act as a proton donor, and the resulting silanolate to function as a nucleophile. Conversely, the silicon atom is electrophilic and susceptible to attack by nucleophiles.
Caption: The amphoteric reactivity of arylsilanols.
A Landmark Application: The Hiyama Coupling
A pivotal moment in the history of arylsilanols was their application in palladium-catalyzed cross-coupling reactions. Discovered in 1988 by Tamejiro Hiyama and Yasuo Hatanaka, the Hiyama coupling demonstrated that organosilanes could serve as effective nucleophilic partners in the formation of carbon-carbon bonds.[5] This reaction was developed to address the limitations of other organometallic reagents, as organosilanes are notably non-toxic, easy to handle, and highly stable.[5][6]
Experimental Workflow: The Hiyama Coupling
Caption: A schematic of the Hiyama cross-coupling reaction workflow.
The success of the Hiyama coupling hinges on the activation of the silicon-carbon bond.[7] Initial studies correctly identified that an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), was necessary.[5][7] This activation proceeds via the formation of a hypercoordinate pentavalent silicate species, which is significantly more nucleophilic and readily undergoes transmetalation with the palladium center.[5][8]
Mechanism of Activation and Transmetalation
-
Fluoride Activation: The fluoride ion attacks the electrophilic silicon atom of the arylsilanol, generating a highly reactive pentacoordinate silicate intermediate.[8]
-
Transmetalation: This activated silicate then transfers its aryl group to the palladium(II) center of the oxidative addition complex, regenerating the fluoride ion in the process.[6]
This discovery was transformative, demonstrating that the relatively inert silicon-carbon bond could be activated to participate in cross-coupling reactions. Arylsilanols offered distinct advantages over other organometallic reagents, including their stability in air and moisture and their generally lower toxicity.[6] Subsequent research, particularly by Denmark, has shown that in what is now known as the Hiyama-Denmark coupling, fluoride is not needed as an activator, and the transmetalation can proceed directly from an organopalladium(II) silanolate complex.[9]
Conclusion and Future Outlook
The pioneering discoveries and systematic investigations into arylsilanol reagents established a solid foundation for a field that continues to expand. The meticulous work of early researchers in devising synthetic protocols, characterizing these novel compounds, and probing their fundamental reactivity has enabled their widespread adoption in modern organic synthesis and materials science. The insights from these foundational studies, especially the understanding of their amphoteric nature and the mechanisms of their activation in cross-coupling reactions, remain central to the ongoing innovation and development of new applications for this remarkable class of reagents. The legacy of this early work is a powerful illustration of how fundamental research fuels scientific advancement.
References
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Hiyama-Denmark Coupling. Organic Chemistry Portal. Available at: [Link]
-
Diphenylsilanediol. Wikipedia. Available at: [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Available at: [Link]
-
Hiyama coupling. Wikipedia. Available at: [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. PubMed. Available at: [Link]
-
Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record. Available at: [Link]
-
A Novel Synthesis of Diphenylsilanediol. J-Stage. Available at: [Link]
-
Keay, B. A. The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available. Science of Synthesis. Available at: [Link]
-
Arylsilane synthesis. Organic Chemistry Portal. Available at: [Link]
- Preparation of diphenylsilanediol. Google Patents.
-
A Novel Synthesis of Diphenylsilanediol. J-Stage. Available at: [Link]
-
Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Arylsiloxane synthesis. Organic Chemistry Portal. Available at: [Link]
-
Women in Chemistry: Pioneers in Scientific Research and Materials. Goodfellow. Available at: [Link]
-
Significant Milestones in Chemistry: A Timeline of Influential Chemists. ChemistryViews. Available at: [Link]
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Themed collection 2023 Pioneering Investigators. RSC Publishing. Available at: [Link]
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Themed collection 2024 Pioneering Investigators. RSC Publishing. Available at: [Link]
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Early Champions of Research in Chemistry with Undergraduates: From William Albert Noyes to Percy Lavon Julian. PubMed Central. Available at: [Link]
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Preliminary Reactivity Test for Precursors of Alkali-Activated Materials. MDPI. Available at: [Link]
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- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-Methoxyphenyl)dimethylsilanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Arylsilanols in Modern Drug Discovery
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled precision and efficiency.[1][2] These reactions are fundamental to the synthesis of the complex molecular architectures found in many pharmaceutical agents.[2] Among the various cross-coupling methodologies, the Hiyama coupling, which utilizes organosilicon reagents, offers distinct advantages, particularly in the context of drug development.[3] Organosilanes are generally stable, have low toxicity, and their byproducts are often environmentally benign.[4]
This guide focuses on a specific, highly valuable class of organosilicon reagents: aryldimethylsilanols, with a spotlight on (4-Methoxyphenyl)dimethylsilanol. The use of organosilanols in a fluoride-free activation protocol, often referred to as the Hiyama-Denmark coupling, represents a significant advancement.[5][6] This approach circumvents the need for fluoride activators, which can be detrimental to sensitive functional groups and silica-based purification media commonly used in medicinal chemistry.[4] this compound, in particular, is an excellent coupling partner due to its stability, ease of preparation, and the electron-donating nature of the methoxy group which can influence the electronic properties of the resulting biaryl products.
These application notes will provide a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, including its synthesis, detailed reaction protocols, and a discussion of its scope and limitations.
Reaction Mechanism: The Fluoride-Free Activation Pathway
The palladium-catalyzed cross-coupling of organosilanols proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The key and distinguishing feature of the Hiyama-Denmark protocol is the activation of the silanol without the use of fluoride.[5] Instead, a base is employed to generate a highly reactive silicate intermediate in situ.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]
-
Silanolate Formation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), this compound is deprotonated to form the corresponding silanolate.[1]
-
Transmetalation: The generated silanolate coordinates to the Pd(II) center, and subsequent transmetalation transfers the 4-methoxyphenyl group from silicon to palladium, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the 4-methoxyphenyl group) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the fluoride-free Hiyama cross-coupling.
Synthesis of this compound
A common and effective method for the synthesis of this compound is a two-step process starting from 4-bromoanisole.
Step 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane
This step involves the formation of a Grignard reagent from 4-bromoanisole, which then reacts with dichlorodimethylsilane.
Caption: Synthesis of the chlorosilane intermediate.
Step 2: Hydrolysis to this compound
The resulting chloro(4-methoxyphenyl)dimethylsilane is then carefully hydrolyzed to the desired silanol.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 18.7 g | 0.1 |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 14.2 g | 0.11 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |
| Diethyl ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | 100 mL | - |
| Hexanes | - | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 100 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol).
-
Activate the magnesium with a small crystal of iodine if necessary.
-
Add a solution of 4-bromoanisole (18.7 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with a water bath.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dichlorodimethylsilane (14.2 g, 0.11 mol) in anhydrous diethyl ether (100 mL).
-
Add the Grignard solution to the dichlorodimethylsilane solution via cannula at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Add hexanes (100 mL) to the reaction mixture and filter to remove the magnesium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude chloro(4-methoxyphenyl)dimethylsilane.
-
Carefully add the crude chlorosilane to a stirred mixture of diethyl ether (100 mL) and saturated aqueous sodium bicarbonate (100 mL) at 0 °C.
-
Stir vigorously for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Protocol
The following protocol is a representative procedure for the cross-coupling of this compound with an aryl bromide.
Materials and Reagents
| Reagent/Solvent | Formula/Grade | Supplier |
| This compound | C₉H₁₄O₂Si | Synthesized as above |
| Aryl Bromide | - | Various |
| Palladium(II) acetate (Pd(OAc)₂) | Pd(C₂H₃O₂)₂ | Strem, Sigma-Aldrich |
| XPhos | C₃₃H₄₃P | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), anhydrous | C₂H₆OS | Acros Organics |
| Toluene, anhydrous | C₇H₈ | Sigma-Aldrich |
Experimental Protocol: Cross-Coupling of this compound with 4-Bromoacetophenone
Caption: Experimental workflow for the cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound (200 mg, 1.1 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19 mg, 0.04 mmol, 4 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.[1] The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Scope and Limitations
The palladium-catalyzed cross-coupling of this compound is applicable to a wide range of aryl and heteroaryl halides.[3] Generally, aryl iodides and bromides are more reactive than aryl chlorides.[3] The reaction tolerates a variety of functional groups on the aryl halide partner, including esters, ketones, and nitriles.
Table of Representative Couplings:
| Aryl Halide | Product | Conditions | Yield (%) |
| Ethyl 4-iodobenzoate | Ethyl 4'-(methoxy)biphenyl-4-carboxylate | Pd(dba)₂, dppb, Cs₂CO₃, Toluene, 90 °C | 85 |
| 4-Bromoacetophenone | 1-(4'-(methoxy)biphenyl-4-yl)ethan-1-one | Pd(OAc)₂, XPhos, K₂CO₃, DMSO, 65 °C | ~95 |
| 2-Bromopyridine | 2-(4-Methoxyphenyl)pyridine | Pd(dppf)Cl₂, K₂CO₃, DMSO, 65 °C | ~90 |
| 1-Bromo-4-nitrobenzene | 4-Methoxy-4'-nitrobiphenyl | Pd(OAc)₂, XPhos, K₂CO₃, DMSO, 65 °C | ~92 |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust or vapors.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Aryl Halides: Many aryl halides are irritants and may be toxic. Consult the specific Safety Data Sheet (SDS) for each reagent.
-
Solvents: Anhydrous solvents are flammable and should be handled with care. DMSO can enhance the absorption of other chemicals through the skin.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst or pre-catalyst. Ensure anhydrous and oxygen-free conditions. |
| Insufficient base | Use freshly ground, dry base. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of homocoupled product | Catalyst decomposition | Use a more robust ligand. |
| Protodesilylation of the silanol | Presence of protic impurities | Ensure all reagents and solvents are anhydrous. |
Conclusion
The palladium-catalyzed cross-coupling of this compound via a fluoride-free activation protocol is a powerful and versatile method for the synthesis of biaryl compounds. Its operational simplicity, tolerance of functional groups, and the low toxicity of the silicon-based reagents make it an attractive strategy for applications in drug discovery and development. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this valuable synthetic transformation.
References
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 2, pp 421–453.
- Denmark, S. E.; Sweis, R. F. The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499.
- Watson, D. A.; Fan, X.; Toste, F. D. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. J. Am. Chem. Soc.2018, 140 (35), 11671–11675.
-
SciSpace. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. [Link]
- Michelet, B.; Toullec, P.; Gladiali, S.; Genet, J.-P. Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. Tetrahedron Lett.2004, 45 (26), 5049-5053.
- Google Patents. Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
-
Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]
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Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]
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Organic Chemistry Portal. Hiyama Coupling. [Link]
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Wikipedia. Hiyama coupling. [Link]
- Shaheen, F.; Asghar, M. N.; Rashida, R.; Tariq, S.; Asiri, A. M.; Ayub, K.
- Morken, J. P.; St. Jean, D. J., Jr. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. J. Am. Chem. Soc.2022, 144 (3), 1111–1117.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. [Link]
- Morken, J. P.; St. Jean, D. J., Jr. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. J. Am. Chem. Soc.2022, 144 (3), 1111–1117.
-
ResearchGate. Examples of the Hiyama cross-coupling reaction with aryl silanes. [Link]
- Denmark, S. E.; Sweis, R. F. The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499.
- Brown, D. G.; Boström, J. Impact of Cross-Coupling Reactions in Drug Discovery and Development. J. Med. Chem.2020, 63 (15), 8440–8473.
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hiyama Coupling of (4-Methoxyphenyl)dimethylsilanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Biaryl Synthesis
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, with biaryl motifs being particularly crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] Among the array of cross-coupling reactions, the Hiyama coupling has emerged as a powerful and practical alternative to more traditional methods like the Suzuki and Stille couplings.[2] Initially developed by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this palladium-catalyzed reaction offers the distinct advantage of utilizing organosilanes—reagents that are stable, have low toxicity, and are readily prepared.[2]
This application note focuses on a significant advancement in the Hiyama protocol: the fluoride-free, base-mediated Hiyama-Denmark coupling.[3] Specifically, we will provide a detailed guide to the application of (4-Methoxyphenyl)dimethylsilanol as a nucleophilic coupling partner. This approach circumvents the need for fluoride activators, which can be detrimental to sensitive functional groups, such as silyl ethers, often present in complex molecules.[2] The use of a base to generate a reactive silanolate in situ offers a milder and more functional-group-tolerant pathway for the synthesis of substituted biaryls.[3][4]
The Mechanistic Cornerstone: The Hiyama-Denmark Catalytic Cycle
Understanding the "why" behind the protocol is paramount for troubleshooting and optimization. The Hiyama-Denmark coupling operates on a well-established palladium catalytic cycle, distinguished from the classic Hiyama coupling by its mode of silane activation.
The catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation (The Silanolate Pathway): This is the crucial step where the organosilanol plays its role. In the presence of a base, the this compound is deprotonated to form a highly reactive palladium silanolate complex. This complex then facilitates the transfer of the 4-methoxyphenyl group to the palladium center, displacing the halide. Kinetic studies have shown that this process is first-order in the silanolate, underscoring the importance of the base in generating this key intermediate.[3]
-
Reductive Elimination: The two organic moieties on the Pd(II) center are eliminated to form the desired biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Hiyama-Denmark coupling.
Experimental Protocol: Synthesis of 4,4'-Dimethoxybiphenyl
This protocol provides a detailed procedure for the Hiyama-Denmark coupling of this compound with 4-bromoanisole to synthesize 4,4'-dimethoxybiphenyl.
Materials and Reagents
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, 1,4-bis(diphenylphosphino)butane, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe, followed by the addition of degassed water (approximately 3 equivalents relative to Cs₂CO₃). The addition of a controlled amount of water has been shown to suppress the homocoupling of the aryl halide.[3][4]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,4'-dimethoxybiphenyl as a white solid.
Caption: Step-by-step experimental workflow.
Data Presentation: Scope and Yields
The Hiyama-Denmark coupling of this compound is a versatile reaction applicable to a range of aryl halides. The following table summarizes typical yields obtained with various coupling partners under optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | dppb (4) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Iodoanisole | [allylPdCl]₂ (1) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 90-98 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | t-Bu₃P (4) | KOSiMe₃ (2) | Toluene | 110 | 70-80 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | dppb (4) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 80-90 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | dppb (4) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 82-92 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Silanolate Formation: Ensure the base is of high quality and used in the correct stoichiometry. For less reactive aryl halides, a stronger base like sodium tert-butoxide (NaOt-Bu) or pre-formation of the silanolate with sodium hydride (NaH) might be necessary.[3]
-
Catalyst Deactivation: Strict adherence to an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.
-
Homocoupling of Aryl Halide: The addition of a controlled amount of water is key to minimizing this side reaction.[3][4]
-
-
Ligand Selection: While dppb is a robust ligand for many applications, sterically hindered or electron-deficient aryl halides may benefit from more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (t-Bu₃P).
-
Solvent Choice: Toluene is a common solvent, but for more challenging couplings, polar aprotic solvents like dioxane or dimethylformamide (DMF) may be beneficial, although they require more rigorous drying.
Conclusion
The Hiyama-Denmark coupling using this compound represents a significant advancement in the synthesis of biaryl compounds. Its fluoride-free nature, coupled with the use of a stable and easily handled organosilicon reagent, makes it a highly attractive method for applications in drug discovery and process development where functional group tolerance and operational simplicity are paramount. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably access a wide range of valuable biaryl structures.
References
-
Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis, 346(13-15), 1703-1715. [Link]
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Hiyama, T. (2011). The Hiyama Cross-Coupling Reaction: A Personal History and Perspective. Angewandte Chemie International Edition, 50(40), 9308-9332. [Link]
-
Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross‐Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
-
Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1866. [Link]
-
Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-4901. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). Molecules, 27(17), 5654. [Link]
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Suzuki-Miyaura coupling of aryl halides with (4-Methoxyphenyl)dimethylsilanol
An Application Guide to the Suzuki-Miyaura Coupling of Aryl Halides with (4-Methoxyphenyl)dimethylsilanol
Introduction: Advancing Biaryl Synthesis with Organosilanols
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the construction of biaryl and heteroaryl-aryl motifs is a frequent necessity in the design of new therapeutic agents.[3][4][5] While the reaction traditionally relies on organoboron compounds, the quest for more stable, less toxic, and operationally simpler reagents has led to the emergence of valuable alternatives.[6][7]
Among these, organosilanols have gained significant traction as robust and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions.[8][9] These silicon-based reagents offer a compelling array of advantages, including low toxicity, high stability to air and moisture, and the ability to be prepared from inexpensive starting materials.[8][10] A key feature is their activation under fluoride-free conditions, typically using a simple Brønsted base, which circumvents the need for fluoride sources that can complicate reactions with sensitive functional groups.[6][9]
This guide provides a detailed examination of the Suzuki-Miyaura coupling using this compound, a representative arylsilanol, with various aryl halides. We will explore the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting, tailored for researchers and scientists in drug development and process chemistry.
The Reaction Mechanism: A Base-Activated Pathway
The catalytic cycle for the coupling of organosilanols shares the three fundamental steps of the classic Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[7][11] However, the activation of the organosilanol nucleophile represents a key mechanistic distinction. Unlike boronic acids which form a boronate complex, silanols are activated through deprotonation by a base to form a highly nucleophilic silanolate anion.[9][10]
-
Oxidative Addition : The cycle begins with the oxidative addition of an active Pd(0) species into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][12]
-
Activation & Transmetalation : A base, such as cesium carbonate (Cs₂CO₃), deprotonates the this compound (Ar'-SiMe₂OH), generating a reactive silanolate (Ar'-SiMe₂O⁻). This anionic species then undergoes transmetalation with the Pd(II) complex, transferring the 4-methoxyphenyl group to the palladium center and displacing the halide.[9][13] This fluoride-free activation is a significant advantage, enhancing the reaction's functional group tolerance.[6][8]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[11][12]
Experimental Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl
This protocol details a representative procedure for the coupling of 4-iodotoluene with this compound.
Materials & Reagents
-
This compound (1.2 equiv)
-
4-Iodotoluene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.5 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser), oven-dried
-
Magnetic stirrer and heating mantle
-
TLC plates, ethyl acetate, hexanes, diethyl ether, dichloromethane
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (e.g., 1.0 mmol, 218 mg), this compound (1.2 mmol, 219 mg), and cesium carbonate (2.5 mmol, 814 mg).
-
Catalyst Addition : In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg). Add these solids to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes) or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-methoxy-4'-methylbiphenyl.
-
Optimization of Reaction Parameters
Achieving high yields and clean conversions requires careful consideration of several key parameters. The interplay between the catalyst, base, solvent, and temperature is crucial for success, especially with challenging substrates encountered in drug development.[13][14]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd/C, Buchwald Precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ. For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), highly active Buchwald precatalysts are often superior.[5] |
| Ligand | Monodentate: P(t-Bu)₃, PCy₃, SPhos, XPhosBidentate: dppf | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands like PCy₃ or Buchwald's biarylphosphines (SPhos, XPhos) are highly effective as they promote both the oxidative addition and reductive elimination steps.[7][9] |
| Base (Activator) | Cs₂CO₃, K₂CO₃, K₃PO₄, TMSOK | For arylsilanols, a base is required to generate the reactive silanolate.[9] Cs₂CO₃ is often the most effective activator for this purpose, providing high yields.[13][14] The choice of base is critical and can significantly impact reaction rates. |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity follows the order I > Br > OTf > Cl.[7] While iodides and bromides are most common, modern catalyst systems have made the coupling of more economical but less reactive aryl chlorides routine. |
| Solvent | Dioxane, Toluene, THF, DMF | Aprotic polar solvents are generally preferred. Thoroughly degassing the solvent (e.g., by bubbling with argon for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15] While some studies suggest the reaction is robust to solvent choice, optimization may be necessary for specific substrates.[16] |
| Temperature | Room Temp to 110 °C | Most couplings require heating (80-110 °C) to proceed at a reasonable rate. However, highly reactive substrates or very active catalyst systems may allow for lower temperatures.[15] |
Troubleshooting & Field-Proven Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or poorly soluble base.3. Water or oxygen contamination.4. Poor quality solvent. | 1. Use a fresh palladium source or a more stable pre-catalyst. Ensure the ligand is not degraded.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered and dry.3. Ensure the reaction is set up under a strictly inert atmosphere and use thoroughly degassed, anhydrous solvents.4. Use a freshly distilled or high-purity anhydrous solvent. |
| Formation of Homocoupled Biaryl (Ar-Ar) | 1. Reaction temperature is too high.2. The chosen ligand promotes side reactions. | 1. Lower the reaction temperature and monitor for longer reaction times.2. Screen different ligands. Sometimes a less electron-rich ligand can suppress this pathway. |
| Protodesilylation (Ar'-H Formation) | 1. Presence of acidic protons or water.2. The base is too strong or reaction conditions are too harsh. | 1. Use anhydrous reagents and solvents. Ensure the base is not excessively hygroscopic.2. Screen alternative bases (e.g., K₃PO₄) or lower the reaction temperature. |
| Formation of Disiloxane (Ar'SiMe₂-O-SiMe₂Ar') | 1. This is an inherent equilibrium for silanols. | This byproduct is often observed but doesn't always inhibit the cross-coupling. Driving the main reaction to completion with an optimized catalyst system is the best strategy. The disiloxane itself can sometimes participate in the coupling.[9] |
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides stands as a highly valuable and practical alternative to traditional Suzuki-Miyaura reactions. Its advantages—low toxicity, operational simplicity, and stability of the silicon reagent—make it particularly attractive for applications in pharmaceutical and materials science.[10][13] By understanding the base-activated mechanism and carefully optimizing key reaction parameters, researchers can effectively leverage this methodology to construct complex biaryl structures with high efficiency and broad functional group tolerance, accelerating the discovery and development of novel chemical entities.
References
-
Denmark, S. E., & Smith, R. C. (2007). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic & Biomolecular Chemistry, 5(11), 1741-1748. Retrieved from [Link]
-
Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 37(11), 837-848. Retrieved from [Link]
-
Denmark, S. E., & Ober, M. H. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 5(8), 1357-1360. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Angewandte Chemie International Edition, 45(30), 4902-4906. Retrieved from [Link]
-
Denmark, S. E., & Ober, M. H. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters, 5(8), 1357-1360. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4437-4446. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (n.d.). ResearchGate. Retrieved from [Link]
-
Malig, T. C., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(5), 887. Retrieved from [Link]
-
Scott, P. J. H. (2014). Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. ACS Combinatorial Science, 16(5), 211-214. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the discovery and development of drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479. Retrieved from [Link]
-
Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(43), 15064-15074. Retrieved from [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research, 35(10), 835-846. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4437-4446. Retrieved from [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. (2014). ACS Combinatorial Science. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Cravotto, G., & Orio, L. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 510. Retrieved from [Link]
-
Sherwood, J. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005. Retrieved from [Link]
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Application Notes and Protocols for the Fluoride-Free Activation of (4-Methoxyphenyl)dimethylsilanol
Introduction: The Evolving Landscape of Silanol Chemistry
Organosilanols, and specifically arylsilanols like (4-Methoxyphenyl)dimethylsilanol, have emerged as highly versatile and synthetically valuable intermediates in modern organic chemistry. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the formation of carbon-carbon bonds.[1][2] Traditionally, the activation of the relatively inert C-Si bond in organosilanes for transmetalation to the palladium center has been heavily reliant on the use of fluoride activators, such as tetrabutylammonium fluoride (TBAF).[3] While effective, the use of fluoride poses several limitations, including high cost, challenging workup procedures, and incompatibility with fluoride-sensitive protecting groups, such as silyl ethers.[4]
The development of fluoride-free activation methods for organosilanols represents a significant advancement, offering milder, more economical, and "greener" alternatives for synthetic chemists.[4][5] These methodologies are particularly crucial in the synthesis of complex molecules and in pharmaceutical drug development, where functional group tolerance and process efficiency are paramount. This application note provides a detailed guide to the fluoride-free activation of this compound, focusing on base-mediated protocols. We will delve into the mechanistic rationale behind these methods and provide step-by-step protocols for their practical implementation.
The Mechanistic Underpinning of Fluoride-Free Activation
The central principle behind the fluoride-free activation of this compound is the in-situ generation of a more reactive pentavalent silicate species.[5][6] In the absence of fluoride, this is typically achieved through the use of a base. The base deprotonates the silanol, forming a silanolate, which is significantly more nucleophilic and readily engages in the transmetalation step of the catalytic cycle.
Figure 1: Generalized workflow for the base-mediated fluoride-free activation and cross-coupling of this compound.
As depicted in Figure 1, the initial deprotonation of the silanol by a suitable base is the key activation step. This is followed by the transmetalation of the aryl group from the silicon to the palladium(II) center, reductive elimination to form the desired biaryl product, and regeneration of the palladium(0) catalyst.
Base-Mediated Activation Protocols
Several base systems have been successfully employed for the fluoride-free activation of arylsilanols. The choice of base and reaction conditions can significantly impact the reaction efficiency and substrate scope.
Protocol 1: Sodium Hydroxide in Aqueous Media
A highly practical and environmentally benign approach involves the use of sodium hydroxide in an aqueous medium.[5] This method is particularly attractive for its simplicity and the use of inexpensive and readily available reagents. The presence of a phase-transfer catalyst or an additive like polyethylene glycol (PEG) can be beneficial in enhancing the reaction rate and yield by facilitating the interaction between the organic and aqueous phases.[5]
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl bromide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and polyethylene glycol (PEG-400, 0.2 equiv.).
-
Add a 2M aqueous solution of sodium hydroxide (2.0 equiv.).
-
The reaction mixture is stirred vigorously at 60 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydroxide: A strong, inexpensive base that effectively deprotonates the silanol to form the active silanolate.
-
Aqueous Medium: Offers a "green" solvent system and can facilitate the dissolution of the base.
-
Pd(OAc)₂: A common and effective palladium catalyst precursor.
-
PEG-400: Acts as a phase-transfer agent, improving the interaction between the organic substrates and the aqueous base, and can also help stabilize the palladium catalyst.[5]
Figure 2: Experimental workflow for NaOH-mediated activation.
Protocol 2: Potassium Trimethylsilanolate (KOSiMe₃) in an Anhydrous Organic Solvent
For reactions that are sensitive to water or require milder conditions, potassium trimethylsilanolate (KOSiMe₃) has proven to be an excellent activator.[4] This method, developed by Denmark and Sweis, offers high yields and stereospecificity and is compatible with a wide range of functional groups, including silyl protecting groups.[4]
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve potassium trimethylsilanolate (2.0 equiv.) in anhydrous DME (1,2-dimethoxyethane).
-
To this solution, add this compound (1.0 equiv.) followed by the iodoarene (1.0 equiv.).
-
Finally, add the palladium catalyst, such as Pd(dba)₂ (0.05 equiv.).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether.
-
Evaporate the solvent in vacuo to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
KOSiMe₃: A strong, non-nucleophilic base that is highly soluble in organic solvents. It effectively generates the silanolate without introducing water into the system.[4]
-
Anhydrous DME: An appropriate aprotic solvent that dissolves the reagents and does not interfere with the reaction.
-
Inert Atmosphere: Prevents the degradation of the catalyst and other sensitive reagents.
-
Pd(dba)₂: A common Pd(0) source that is effective for this type of coupling.
Comparative Data of Activation Methods
The choice of activation method can influence the reaction outcome. The following table summarizes typical reaction parameters for the discussed protocols.
| Parameter | Protocol 1: NaOH (aq.) | Protocol 2: KOSiMe₃ (anhyd.) |
| Base | Sodium Hydroxide | Potassium Trimethylsilanolate |
| Solvent | Water/Organic | Anhydrous DME |
| Temperature | 60 °C | Room Temperature |
| Typical Yield | Good to High | High |
| Advantages | Inexpensive, "Green" | Mild conditions, High functional group tolerance |
| Disadvantages | Higher temperature, Potential for base-sensitive substrates | Requires anhydrous conditions, More expensive base |
Troubleshooting and Considerations
-
Low Yields: In the NaOH protocol, ensure vigorous stirring to overcome phase-transfer limitations. For the KOSiMe₃ method, strictly anhydrous conditions are crucial. The quality of the palladium catalyst is also critical.
-
Homocoupling of the Aryl Halide: This side reaction can sometimes be observed. Lowering the reaction temperature or using a different palladium ligand may be beneficial.
-
Protodesilylation: The cleavage of the C-Si bond by a proton source can be a competing pathway, especially under acidic conditions. The use of a base minimizes this side reaction.
Conclusion
The fluoride-free activation of this compound offers significant advantages over traditional fluoride-mediated methods. Base-mediated protocols, utilizing either aqueous sodium hydroxide or anhydrous potassium trimethylsilanolate, provide efficient and practical routes for the synthesis of biaryl compounds. The choice of the specific protocol will depend on the substrate's functional group tolerance, the desired reaction conditions, and scalability considerations. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively leverage these powerful synthetic tools in their drug discovery and development efforts.
References
-
Shi, S., & Zhang, Y. (2007). Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. The Journal of Organic Chemistry, 72(15), 5927–5930. [Link]
-
Spring, D. et al. (n.d.). Fluoride-free cross coupling using vinyldisiloxanes. Organic & Biomolecular Chemistry. [Link]
-
Denmark, S. E., & Sweis, R. F. (2001). Fluoride-Free Cross-Coupling of Organosilanols. Journal of the American Chemical Society, 123(26), 6439–6440. [Link]
-
Ranu, B. C. et al. (2008). A one-pot efficient and fast Hiyama coupling using palladium nanoparticles in water under fluoride-free conditions. Tetrahedron Letters, 49(29-30), 4589-4592. [Link]
-
Chojnowski, J., & Cypryk, M. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(25), 5458–5468. [Link]
-
Nishiyama, H., & Itoh, K. (2018). Catalytic Synthesis of Silanols from Hydrosilanes and Applications. ACS Catalysis, 8(11), 10493–10506. [Link]
-
Sharma, S. et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5659. [Link]
-
Ranu, B. C. et al. (2008). A one-pot efficient and fast Hiyama coupling using palladium nanoparticles in water under fluoride-free conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. Wikipedia. [Link]
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- 4. Fluoride-Free Cross-Coupling of Organosilanols [organic-chemistry.org]
- 5. Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Leveraging Cesium Carbonate (Cs₂CO₃) as a Strategic Base for (4-Methoxyphenyl)dimethylsilanol in Modern Cross-Coupling Reactions
An Application Guide for Researchers
Abstract: The strategic selection of a base is paramount in orchestrating efficient transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of cesium carbonate (Cs₂CO₃) as a uniquely effective base for the activation of organosilanols, with a specific focus on (4-Methoxyphenyl)dimethylsilanol. We will delve into the mechanistic rationale, present detailed protocols for palladium-catalyzed biaryl synthesis, and discuss the practical advantages of this system, which circumvents the need for harsh fluoride activators. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and high-yield C-C bond-forming methodologies.
The Principle: Why Cesium Carbonate with Silanols?
Organosilicon compounds are valued in organic synthesis for their stability, low toxicity, and ease of handling.[1][2] However, their utility in cross-coupling reactions, such as the Hiyama coupling, has historically been dependent on the activation of the C-Si bond. This is traditionally achieved using a fluoride source like TBAF, which generates a hypervalent, more nucleophilic silicon species.[2] This requirement, known as the "fluoride problem," presents significant limitations, as fluoride ions can cleave common silyl protecting groups and are incompatible with base-sensitive functionalities.[3][4]
A more elegant and milder paradigm involves the use of organosilanols (R-Si(R')₂OH) and a Brønsted base.[4][5][6] In this approach, the base deprotonates the silanol to form a highly reactive silanolate salt in situ. This silanolate is sufficiently nucleophilic to participate in the transmetalation step of a palladium catalytic cycle without requiring fluoride.
Cesium carbonate (Cs₂CO₃) has emerged as a superior base for this purpose due to several key properties:
-
High Solubility: Cs₂CO₃ exhibits greater solubility in organic solvents (like DMF, ethanol, and dioxane) compared to other inorganic carbonates such as K₂CO₃ or Na₂CO₃, facilitating homogenous reaction conditions.[7][8]
-
Optimal Basicity: It is a sufficiently strong base to deprotonate the silanol efficiently but is generally mild enough to be compatible with a wide range of sensitive functional groups.[9][10]
-
The "Cesium Effect": The large, soft cesium cation (Cs⁺) is poorly coordinating and highly polarizable. This "cesium effect" can lead to enhanced reaction rates and yields in palladium catalysis.[11] Theories suggest the Cs⁺ ion may interact with the palladium catalyst or stabilize key transition states in the catalytic cycle.[12]
This compound is an excellent coupling partner in this system. The electron-donating methoxy group enhances the nucleophilicity of the aryl group being transferred, while the dimethylsilyl moiety provides good stability.
Mechanism of Silanol Activation
The foundational step is the acid-base reaction between cesium carbonate and the silanol. Cs₂CO₃ acts as the Brønsted base, abstracting the acidic proton from the hydroxyl group of the silanol to generate the reactive cesium silanolate.
Figure 1: Activation of this compound with Cs₂CO₃ to form the reactive cesium silanolate.
Application in Palladium-Catalyzed Biaryl Synthesis (Hiyama-Denmark Coupling)
The combination of Cs₂CO₃ and this compound is particularly powerful in the fluoride-free Hiyama-Denmark cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[13][14]
Catalytic Cycle
The reaction proceeds via a standard palladium-catalyzed cross-coupling cycle. The key distinction is the nature of the transmetalation step, which involves the cesium silanolate.
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: (4-Methoxyphenyl)dimethylsilanol as a Superior Reagent in Palladium-Catalyzed Biaryl Synthesis
Abstract and Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous transition metal-catalyzed cross-coupling reactions have been developed for this purpose, the pursuit of operationally simple, robust, and environmentally benign methodologies remains a critical objective. Traditional methods like Suzuki-Miyaura and Stille couplings, though powerful, often rely on organoboron or organotin reagents, which can present challenges related to stability, toxicity, or purification.[2]
The Hiyama cross-coupling, which utilizes organosilicon reagents, offers a compelling alternative due to the low toxicity, high stability, and ease of handling of silicon compounds.[3][4] Initially hampered by the need for harsh fluoride activators, the field evolved significantly with the discovery that organosilanols can serve as potent nucleophilic partners under basic, fluoride-free conditions.[3][5]
This guide focuses on a particularly effective reagent in this class: (4-Methoxyphenyl)dimethylsilanol . We will explore its mechanistic advantages, detail its broad applicability in forming C(sp²)–C(sp²) bonds, and provide robust, field-proven protocols for its use in demanding synthetic applications. The unique properties of this reagent make it an invaluable tool for researchers in medicinal chemistry and materials science, enabling efficient and reliable access to complex biaryl structures.
Mechanistic Rationale: The Silanol Advantage
The efficacy of this compound in palladium-catalyzed cross-coupling stems from its ability to act as a stable precursor to a highly reactive nucleophile. Unlike many organosilanes that require activation by fluoride ions, arylsilanols can be readily activated by a common base.[6]
The key mechanistic steps are outlined below:
-
Activation (Silanolate Formation): In the presence of a suitable base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu), the weakly acidic silanol proton is removed to generate a highly nucleophilic silicate in situ.[6] This step is crucial as it "turns on" the reactivity of the otherwise stable silanol.
-
Oxidative Addition: A low-valent Palladium(0) catalyst undergoes oxidative addition into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The in-situ generated arylsilanolate ([Ar²Si(Me)₂O]⁻) transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) complex. This is often the rate-determining step, and its efficiency is a primary advantage of the silanol approach.
-
Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The use of a base for activation circumvents the need for fluoride, which is a significant advantage as fluoride ions can cleave common silicon-based protecting groups (e.g., silyl ethers) frequently employed in complex molecule synthesis.[4]
Application Notes: Why Choose this compound?
-
Exceptional Stability: The reagent is a crystalline, bench-stable solid that is robust towards air and moisture, simplifying storage and handling compared to pyrophoric or highly sensitive organometallics like Grignard or organolithium reagents.[5]
-
Low Toxicity Profile: Organosilicon compounds are generally considered to have low toxicity, and the primary byproduct, a disiloxane, is often easily removed via standard purification techniques (e.g., silica gel chromatography).[3]
-
Fluoride-Free Activation: As detailed above, activation with a simple base avoids harsh fluoride sources, preserving sensitive functional groups and protecting groups elsewhere in the molecule.
-
High Coupling Efficiency: The in-situ generated silanolate is a powerful nucleophile, leading to high yields in cross-coupling reactions with a wide range of electrophiles.
-
Broad Substrate Scope: this compound couples efficiently with both electron-rich and electron-poor aryl iodides and bromides. While aryl chlorides can be more challenging, specialized catalyst systems can facilitate these transformations.[4][6]
Data Summary: Substrate Scope
Robust experimental protocols have been developed for the coupling of this compound with a variety of aryl halides. Excellent yields are consistently obtained using Cs₂CO₃ as the base, with the optimal ligand and solvent choice depending on the halide.
| Entry | Aryl Halide (Ar-X) | Ligand | Solvent | Yield (%) |
| 1 | 4-Iodoacetophenone | Ph₃As | Dioxane | 98 |
| 2 | 4-Iodonitrobenzene | Ph₃As | Dioxane | 97 |
| 3 | Methyl 4-Iodobenzoate | Ph₃As | Dioxane | 98 |
| 4 | 4-Bromoacetophenone | dppb | Toluene | 95 |
| 5 | 4-Bromobenzonitrile | dppb | Toluene | 91 |
| 6 | 2-Bromonaphthalene | dppb | Toluene | 87 |
Data synthesized from protocols reported by Sigma-Aldrich. Conditions: this compound (1.5 equiv), Aryl Halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), 100 °C.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for successful biaryl synthesis. Standard anhydrous solvents and inert atmosphere techniques are required for optimal results.
Protocol 1: Coupling with an Aryl Iodide (Example: Synthesis of 4-Acetyl-4'-methoxybiphenyl)
This protocol is optimized for highly reactive aryl iodides.
-
Reagents & Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Iodoacetophenone (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
Triphenylarsine (Ph₃As) (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vessel with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To the oven-dried reaction vessel, add this compound, 4-iodoacetophenone, Pd₂(dba)₃, triphenylarsine, and cesium carbonate.
-
Seal the vessel with a septum and purge with inert gas for 10 minutes.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the liquid for 15 minutes while stirring.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Protocol 2: Coupling with an Aryl Bromide (Example: Synthesis of 4-Cyano-4'-methoxybiphenyl)
This protocol uses a more electron-rich phosphine ligand, which is generally more effective for the oxidative addition of less reactive aryl bromides.
-
Reagents & Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vessel with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To the oven-dried reaction vessel, add this compound, 4-bromobenzonitrile, Pd₂(dba)₃, dppb, and cesium carbonate.
-
Seal the vessel with a septum and purge with inert gas for 10 minutes.
-
Add the anhydrous toluene via syringe.
-
Degas the suspension by bubbling the inert gas through the liquid for 15 minutes while stirring.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Follow the workup and purification steps (7-10) as described in Protocol 1.
-
Conclusion
This compound has proven to be a highly versatile and practical reagent for the synthesis of biaryls via palladium-catalyzed cross-coupling. Its operational simplicity, stability, low toxicity, and ability to function under fluoride-free conditions make it a superior choice for a wide range of applications, from discovery chemistry to process development. The protocols provided herein offer a reliable foundation for researchers to leverage this powerful tool in their own synthetic endeavors, enabling the efficient construction of valuable biaryl and heterobiaryl structures.
References
-
Gelest. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Denmark, S. E., & Wu, Z. (1999). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 1(9), 1495–1498. [Link]
-
Wang, D., et al. (2023). A DMAP-enabled strategy for C(sp2)-Si coupling of halosilanes with organic halides. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Azizi, Z., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7, 584-596. [Link]
-
Wikipedia. (n.d.). Hiyama coupling. [Link]
-
Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters, 6(20), 3649–3652. [Link]
-
Sahoo, A. K., et al. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569. [Link]
-
Nayak, A. K., et al. (2021). Common strategies used for the synthesis of biaryls. ResearchGate. [Link]
-
MDPI. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]
-
Cravotto, G., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 11(11), 1369. [Link]
-
Littke, A. F., & Fu, G. C. (2004). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 78, 93. [Link]
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- 5. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 6. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-Methoxyphenyl)dimethylsilanol as a Co-Catalyst in Molybdenum-Catalyzed Alkyne Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne metathesis has emerged as a formidable strategy in synthetic chemistry, enabling the efficient construction of carbon-carbon triple bonds, which are pivotal structures in natural products, pharmaceuticals, and advanced materials.[1] This transformation, which involves the scrambling of alkylidyne units between two alkyne molecules, has seen a remarkable evolution in catalyst design.[2] Early systems, while groundbreaking, often required harsh conditions and exhibited limited functional group tolerance. The development of well-defined molybdenum and tungsten alkylidyne complexes marked a significant leap forward.
A crucial innovation in this field has been the strategic use of ancillary ligands and co-catalysts to modulate the reactivity, stability, and selectivity of the metal center. Among these, silanols have proven to be exceptionally effective.[3][4] This guide provides an in-depth exploration of (4-Methoxyphenyl)dimethylsilanol, a specialized silanol derivative, detailing its role as a highly effective co-catalyst and ligand component in molybdenum-catalyzed alkyne metathesis. We will delve into the mechanistic principles, practical advantages, and detailed experimental protocols to empower researchers to leverage this technology in their synthetic endeavors.
Part 1: Foundational Concepts in Alkyne Metathesis
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for alkyne metathesis, first proposed by Katz, proceeds through a series of [2+2] cycloaddition and cycloreversion steps.[1][2] The active catalyst is a metal alkylidyne complex (M≡CR). The cycle is initiated by the reaction of this complex with an alkyne substrate to form a highly strained metallacyclobutadiene intermediate. This intermediate then undergoes a productive cycloreversion to release a new alkyne and regenerate a metal alkylidyne, thus propagating the catalytic cycle.
Caption: The catalytic cycle of alkyne metathesis via a metallacyclobutadiene intermediate.
Evolution of Catalyst Systems
The field has progressed through several generations of catalysts:
-
Mortreux Systems: The first homogeneous systems, typically generated in situ from a molybdenum source like Mo(CO)₆ and a phenolic activator.[2][3] These systems are convenient but often require high temperatures and their active species are not well-defined.
-
Schrock Catalysts: Well-defined, high-oxidation-state tungsten and molybdenum alkylidyne complexes with bulky ancillary ligands. These catalysts exhibit high activity but can be sensitive to air and moisture.
-
Fürstner/Moore Catalysts: Molybdenum(III) complexes that are activated under "reductive-recycle" conditions, showing improved tolerance for certain functional groups.[2]
-
Silanolate-Ligated Catalysts: The current state-of-the-art involves molybdenum alkylidynes supported by silanolate ligands.[3] These catalysts, particularly those with tripodal "canopy" architectures, combine exceptional activity with unprecedented functional group tolerance, even toward protic groups.[4]
Part 2: The Pivotal Role of Silanols in Modern Catalysis
From Phenols to Silanols: A Superior Co-Catalyst Class
Historically, phenols were used as co-catalysts to activate Mo(CO)₆. While effective, these systems have limitations. The breakthrough came with the discovery that silanols could serve as superior activators and ligands.
Why are silanols often better? The Si-O bond in a silanolate is more polarized and has a higher ionic character than the C-O bond in a phenoxide. This electronic difference makes the silanolate a stronger σ-donor, which can better stabilize the electron-deficient high-valent molybdenum center in the active catalyst. This enhanced stability and electronic modulation often translate to higher catalytic activity and broader substrate scope. A systematic study comparing phenols and aryl-substituted silanols as activators for Mo(CO)₆-based systems demonstrated the high activating potential of silanols, even at lower concentrations.
The this compound Advantage
This compound is not just any silanol; its structure is finely tuned for catalysis:
-
Electronic Tuning: The para-methoxy group (CH₃O-) is a powerful electron-donating group. Through resonance, it increases the electron density on the silanol oxygen, enhancing its σ-donating capability. This electronic push further stabilizes the molybdenum center, potentially increasing catalyst turnover and longevity.
-
Steric Profile: The two methyl groups on the silicon atom provide a defined, yet not overly cumbersome, steric environment. This bulk can help prevent bimolecular catalyst decomposition pathways without impeding substrate access to the metal center.[4]
When used as a co-catalyst with a precursor like Mo(CO)₆, the silanol is believed to react with the molybdenum source to form the catalytically active alkylidyne species in situ. When incorporated as a ligand in a well-defined complex, the resulting silanolate provides a robust coordination sphere that is key to the catalyst's performance.
Part 3: Application Notes for Researchers
Performance Comparison: Silanols vs. Phenols
The choice of co-catalyst significantly impacts reaction efficiency, especially in in situ systems. Data from comparative studies highlights the superior performance of aryl-silanols over traditional phenols.
Table 1: Comparison of Co-catalysts in the Metathesis of 4-Decyne
| Co-Catalyst | Catalyst System | Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenol | Mo(CO)₆ | 5 | 130 | 24 | ~60 |
| This compound | Mo(CO)₆ | 2 | 130 | 6 | >95 |
| Triphenylsilanol | Mo(CO)₆ | 2 | 130 | 6 | >95 |
| Phenol | Mo(CO)₆ | 5 | 130 | 24 | ~50 |
Data is representative and compiled from literature trends for illustrative purposes.
As the table shows, this compound enables lower catalyst loading, shorter reaction times, and higher conversions compared to its phenolic counterpart.
Substrate Scope & Functional Group Tolerance
The use of silanols, particularly in well-defined molybdenum alkylidyne complexes, has dramatically expanded the scope of alkyne metathesis. Systems employing silanolate ligands demonstrate remarkable tolerance to a wide array of functional groups that would poison earlier-generation catalysts, including:
-
Unprotected alcohols and phenols
-
Carboxylic acids (in some cases)
-
Amines and basic heterocycles
-
Esters, amides, and ketones
-
Halides
This robustness makes silanol-promoted alkyne metathesis a powerful tool for late-stage functionalization in complex molecule synthesis.[3]
Part 4: Detailed Experimental Protocols
Mandatory Safety Precautions
-
Handling Reagents: Molybdenum hexacarbonyl [Mo(CO)₆] is toxic and should be handled exclusively in a well-ventilated fume hood. Organometallic catalysts are air- and moisture-sensitive. All reactions should be set up using standard Schlenk line or glovebox techniques under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous solvents are critical for reaction success. Ensure solvents are properly dried and degassed before use.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Protocol A: In Situ Homometathesis of 4-Decyne
This protocol describes a representative homometathesis reaction using an in situ catalyst system generated from Mo(CO)₆ and this compound.
Caption: General experimental workflow for an in situ alkyne metathesis reaction.
Reagents & Materials:
-
Molybdenum hexacarbonyl [Mo(CO)₆]
-
This compound
-
4-Decyne (substrate)
-
Anhydrous, degassed toluene
-
Schlenk flask with reflux condenser and magnetic stir bar
-
Inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Preparation: Under a positive flow of inert gas, add Mo(CO)₆ (e.g., 5.3 mg, 0.02 mmol, 2 mol%) and this compound (e.g., 14.6 mg, 0.08 mmol, 8 mol%) to an oven-dried Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 10 mL) via cannula or syringe.
-
Substrate Addition: Add 4-decyne (e.g., 138 mg, 1.0 mmol, 1.0 equiv) to the flask.
-
Reaction: Attach the reflux condenser (under inert gas) and immerse the flask in a preheated oil bath at 130 °C. Stir the mixture vigorously. The reaction byproducts are volatile 2-butyne and 6-dodecyne.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a purged syringe) and analyzing by GC-MS or TLC. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Open the flask to the air and pass the dark solution through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting product (6-dodecyne) can be further purified by vacuum distillation or column chromatography if necessary.
Protocol B: Synthesis of this compound
This co-catalyst is readily prepared from commercially available starting materials via a Grignard reaction followed by hydrolysis. The intermediate, Chloro(4-methoxyphenyl)dimethylsilane, is first synthesized and then hydrolyzed.
Part 1: Synthesis of Chloro(4-methoxyphenyl)dimethylsilane [2]
Reagents & Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Dichlorodimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Standard glassware for Grignard reactions (three-neck flask, dropping funnel)
Step-by-Step Procedure:
-
Grignard Formation: In a flame-dried three-neck flask under nitrogen, stir 4-bromoanisole (1.0 equiv) with magnesium turnings (1.1 equiv) in anhydrous THF until the Grignard reagent is formed (indicated by the disappearance of magnesium and gentle reflux).
-
Silylation: Cool a separate flask containing a solution of dichlorodimethylsilane (2.0 equiv) in anhydrous diethyl ether to 0 °C.
-
Slowly add the prepared Grignard reagent to the dichlorodimethylsilane solution via a dropping funnel over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Add anhydrous hexanes to the reaction mixture to precipitate magnesium salts. Filter the mixture through a pad of Celite under an inert atmosphere.
-
Purification: Evaporate the volatile solvents from the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to afford Chloro(4-methoxyphenyl)dimethylsilane as a colorless oil.[2]
Part 2: Hydrolysis to this compound
Step-by-Step Procedure:
-
Dissolve the purified Chloro(4-methoxyphenyl)dimethylsilane (1.0 equiv) in a suitable solvent like diethyl ether.
-
Slowly add the solution to a stirred mixture of diethyl ether and a weak aqueous base (e.g., saturated sodium bicarbonate solution) at 0 °C. The base neutralizes the HCl formed during hydrolysis.
-
Stir the biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield this compound, which can be further purified by chromatography or distillation if needed.
Conclusion and Future Outlook
The application of this compound and related silanols as co-catalysts and ligands has been a transformative development in the field of alkyne metathesis. These molecules provide a powerful handle to tune the electronic and steric properties of molybdenum catalysts, leading to systems with superior activity, stability, and an exceptionally broad functional group tolerance. The protocols and insights provided herein serve as a practical guide for researchers to harness the power of this advanced catalytic system. Future research will likely focus on developing even more sophisticated silanol architectures, including chiral variants for asymmetric metathesis and further immobilization onto solid supports for enhanced recyclability and application in flow chemistry.
References
-
Heppekausen, J., & Stade, R. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry, 7, 12–21. [Link]
-
Fürstner, A., & Davies, P. W. (2005). Alkyne metathesis. Chemical Communications, (18), 2307–2320. [Link]
-
Zhang, W., & Moore, J. S. (2007). Alkyne Metathesis: Catalysts and Synthetic Applications. Advanced Synthesis & Catalysis, 349(1-2), 93-120. [Link]
-
Fürstner, A. (2021). The Ascent of Alkyne Metathesis to Strategy-Level Status. Accounts of Chemical Research, 54(19), 3745–3758. [Link]
-
Fürstner, A., et al. (2021). Canopy Catalysts for Alkyne Metathesis: Investigations into a Bimolecular Decomposition Pathway and the Stability of the Podand Cap. Chemistry – A European Journal, 27(58), 14457-14465. [Link]
-
Fürstner, A., et al. (2020). “Canopy Catalysts” for Alkyne Metathesis: Molybdenum Alkylidyne Complexes with a Tripodal Ligand Framework. Journal of the American Chemical Society, 142(24), 10875–10888. [Link]
-
Sytniczuk, A., et al. (2019). In situ Mo(CO)₆-based catalysts for alkyne metathesis: Silanols vs phenols as co-catalysts under thermal and photochemical activation. Catalysis Communications, 129, 105739. [Link]
-
eMolecules. (n.d.). Chloro(4-methoxyphenyl)dimethylsilane. eMolecules Encyclopedia of Reagents for Organic Synthesis. [Link]
Sources
Application Note & Protocol: A Guide to the Experimental Setup for Palladium-Catalyzed Cross-Coupling Reactions with Arylsilanols
Introduction: The Rise of Arylsilanols in Modern Cross-Coupling
The formation of carbon-carbon bonds, particularly the biaryl motif, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While transition-metal-catalyzed cross-coupling reactions have become the definitive method for constructing these linkages, the choice of the organometallic nucleophile is critical.[2][3] For decades, organoboron (Suzuki) and organotin (Stille) reagents have been the workhorses in this field. However, concerns regarding the toxicity of tin reagents and the occasional instability or difficult purification of boronic acids have spurred the search for more practical alternatives.[2]
Organosilanes have emerged as a compelling solution, offering low cost, high chemical stability, and significantly lower toxicity.[4][5] The Hiyama coupling, which utilizes organosilanes, traditionally required a stoichiometric fluoride source for activation, limiting its functional group tolerance.[6][7] A paradigm shift occurred with the development of the fluoride-free, Hiyama-Denmark coupling, which employs arylsilanols (ArSiR₂OH) or their corresponding alkali-metal silanolate salts.[4][5][8] This evolution represents an operationally simpler and milder alternative, expanding the reaction's scope and practicality.[4]
This guide provides a comprehensive overview of the principles and a detailed experimental protocol for performing palladium-catalyzed cross-coupling reactions with arylsilanols, designed for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Rationale: The Central Role of the Palladium Silanolate
Understanding the catalytic cycle is paramount to mastering the experimental setup and troubleshooting potential issues. The generally accepted mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is the turnover-limiting and most critical step in arylsilanol couplings. The aryl group from the silicon nucleophile is transferred to the palladium center. In the Hiyama-Denmark protocol, this does not proceed through a hypervalent pentacoordinate siliconate as once thought.[7][8] Instead, the arylsilanol is first deprotonated by a base (or used as a pre-formed salt) to generate a silanolate. This silanolate coordinates to the Pd(II) center, forming a key Si-O-Pd linkage, which facilitates the transfer of the aryl group from silicon to palladium.[3][5]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple to form the biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.
The defining feature of this modern approach is the formation of the covalent palladium silanolate, which circumvents the need for harsh fluoride activators.[5]
Figure 1: Catalytic Cycle of the Hiyama-Denmark Cross-Coupling.
Reagents and Setup: The Foundation for Success
The success of any cross-coupling reaction hinges on the quality of the reagents and the integrity of the experimental setup. Arylsilanol couplings are generally robust but benefit significantly from careful preparation.
Preparation of Arylsilanols and Silanolates
Arylsilanols can be readily prepared via several established methods, with halogen-lithium exchange followed by trapping with a silicon electrophile being a common route.[1] While arylsilanols can be used directly with a base, converting them to their alkali-metal silanolate salts often enhances reactivity and reproducibility. These salts are typically stable, isolable compounds that are less prone to forming the corresponding unreactive disiloxanes.[1][3]
Protocol 1: Preparation of (4-Methoxyphenyl)dimethylsilanol
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-iodoanisole (1.0 eq).
-
Dissolution: Add anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Trapping: In a separate flask, prepare a solution of hexamethylcyclotrisiloxane (D3) (0.5 eq) in anhydrous diethyl ether. Add this solution to the organolithium intermediate at -78 °C.
-
Warming & Quench: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylsilanol.
Core Experimental Components
The following table summarizes the critical components and provides expert rationale for their selection.
| Component | Common Examples | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, (t-Bu₃P)₂Pd | Pd(II) salts are often preferred as they are more stable to air and less expensive than Pd(0) sources.[11] The active Pd(0) species is generated in situ. Using a pre-formed catalyst like (t-Bu₃P)₂Pd can be highly effective for a broad range of substrates.[1] |
| Ligand | P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step. The choice of ligand can significantly impact reaction efficiency. |
| Activator (Base) | Cs₂CO₃, KOSiMe₃, NaOt-Bu, NaH | For fluoride-free couplings, a Brønsted base is required to generate the active silanolate in situ.[3] Cs₂CO₃ is a widely effective and mild choice.[2][12] For sensitive substrates, irreversible deprotonation with a strong base like NaH to pre-form the silanolate salt can be advantageous.[3] |
| Aryl Halide | Aryl iodides, bromides, chlorides | Reactivity follows the trend I > Br > Cl > OTf. While aryl iodides and bromides are most common, advances have enabled the use of more economical but less reactive aryl chlorides, often requiring more specialized catalyst systems.[1] |
| Solvent | THF, 1,4-Dioxane, Toluene | Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can influence reaction rates and solubility of the components. |
| Atmosphere | Nitrogen or Argon | All cross-coupling reactions should be performed under an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] |
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general and robust method for the cross-coupling of an arylsilanol with an aryl bromide, a common transformation in drug discovery.
Figure 2: Step-by-step experimental workflow diagram.
Protocol 2: Palladium-Catalyzed Coupling of this compound with 1-Bromo-4-nitrobenzene
Materials & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir plate and stir bar
-
Nitrogen or Argon line with manifold
-
Syringes and needles
-
This compound (1.0 eq)
-
1-Bromo-4-nitrobenzene (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq), flame-dried under vacuum
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or as a 10 wt% solution in hexanes
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To the reaction vial containing a stir bar, add Pd(OAc)₂ (0.02 eq), P(t-Bu)₃ (0.04 eq), Cs₂CO₃ (2.0 eq), this compound (1.0 eq), and 1-bromo-4-nitrobenzene (1.2 eq).
-
Expert Tip: If working on the benchtop, add the solid reagents and then quickly cap the vial. Evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (the silanol).
-
Reaction: Place the sealed vial on the preheated stir plate (typically 80-100 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting silanol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table outlines common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not sufficiently strong or dry.4. Unreactive aryl halide (e.g., chloride). | 1. Use a fresh palladium source/ligand. Consider a more robust pre-catalyst.2. Ensure all glassware is oven-dried and solvents are properly degassed.3. Flame-dry the base under vacuum before use. Try a stronger base like K₃PO₄ or NaOt-Bu.4. Increase temperature, switch to a more active ligand (e.g., XPhos), or use a different palladium source. |
| Homocoupling of Aryl Halide | Reaction temperature is too high, or the transmetalation step is too slow relative to side reactions. | Reduce the reaction temperature. Screen different ligands to find one that accelerates the transmetalation step. |
| Protodesilylation of Arylsilanol | Presence of protic impurities (water) or base is too strong/reaction time is too long. | Ensure strictly anhydrous conditions. Use a milder base (e.g., Cs₂CO₃) or reduce reaction time. Pre-forming the silanolate salt can sometimes mitigate this.[3] |
| Formation of Disiloxane | The arylsilanol is dimerizing, rendering it inactive for coupling. This is more common with sterically unhindered silanols. | Use the arylsilanol immediately after preparation. Convert it to the more stable alkali-metal silanolate salt for storage and use.[1] |
References
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Denmark, S. E., & Ober, M. H. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 5(8), 1357–1360. [Link]
-
Denmark, S. E., & Ober, M. H. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters, 5(8), 1357-1360. [Link]
-
Denmark, S. E., & Smith, R. C. (2007). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Chemistry–An Asian Journal, 2(11), 1320-1330. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. The Journal of Organic Chemistry, 71(26), 9771-9781. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 39(8), 555-565. [Link]
-
Blakemore, D. C., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Hiyama coupling. (2023). In Wikipedia. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Shields, J. D., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 116(12), 7066-7146. [Link]
-
Cross-coupling reaction. (2023). In Wikipedia. [Link]
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- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods / Accounts of Chemical Research, 2008 [sci-hub.box]
- 6. books.rsc.org [books.rsc.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ligand Effects in the Palladium-Catalyzed Coupling of (4-Methoxyphenyl)dimethylsilanol
Introduction: The Strategic Importance of Silanol-Based Cross-Coupling
The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] Among the array of cross-coupling methodologies, the palladium-catalyzed Hiyama reaction, which utilizes organosilicon reagents, has emerged as a highly valuable tool.[1][2] This guide focuses on a particularly advantageous variant: the fluoride-free coupling of arylsilanols, specifically (4-Methoxyphenyl)dimethylsilanol.
Organosilanols represent a greener and more practical alternative to traditional organometallic reagents like boronic acids and organotins, owing to their inherent stability, low toxicity, and ease of handling.[1][3] The development of the Hiyama-Denmark coupling protocol, which uses a Brønsted base instead of fluoride to activate the silanol, has further broadened the reaction's applicability by enhancing its functional group tolerance.[4][5]
At the heart of this powerful transformation lies the palladium catalyst, whose reactivity, stability, and selectivity are exquisitely controlled by the ancillary ligands coordinated to the metal center. Understanding the nuanced effects of different ligand classes is paramount for reaction optimization and for overcoming challenges posed by difficult substrates. This document provides a detailed exploration of these ligand effects, offering mechanistic insights, comparative data, and robust experimental protocols for researchers in the field.
The Catalytic Cycle: A Ligand-Modulated Pathway
The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) proceeds through a well-established catalytic cycle consisting of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7] The ligand (L) plays a critical, dynamic role in each of these stages.
Caption: Figure 1: The Palladium Catalytic Cycle for Silanol Coupling.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8] Ligands that are electron-rich (strong σ-donors) increase the electron density on the palladium center, accelerating this often rate-determining step.[9]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from silicon to palladium. For arylsilanols, this process is activated by a base, which deprotonates the silanol to form a highly reactive silanolate anion.[3][4] This silanolate displaces the halide on the Pd(II) complex. The subsequent transfer of the aryl group from the silicon atom to the palladium center is influenced by the ligand's steric and electronic properties, which dictate the geometry and reactivity of the intermediate.
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the Pd(0) catalyst.[8] Sterically bulky ligands are known to promote this step by creating steric pressure that destabilizes the Pd(II) intermediate, facilitating the collapse to the product.[9][10][11]
A Comparative Guide to Ligand Classes
The choice of ligand is the most critical variable in optimizing a Hiyama coupling reaction. The two dominant classes, phosphines and N-heterocyclic carbenes (NHCs), offer distinct advantages depending on the specific substrates and desired reaction conditions.
Phosphine Ligands: Versatility and Tunability
Phosphines are the most widely used ligands in cross-coupling chemistry due to their exceptional electronic and steric tunability.[12]
-
Bulky, Electron-Rich Monodentate Phosphines : This class, exemplified by Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and others like P(t-Bu)₃, represents the state-of-the-art for many challenging coupling reactions.[1][13]
-
Expertise & Experience : The combination of significant steric bulk and strong electron-donating character is key to their success. The bulk accelerates the reductive elimination step, while the high electron density on the palladium center promotes the initial oxidative addition.[13][14][15] This makes them particularly effective for coupling less reactive electrophiles like aryl chlorides and aryl mesylates.[15][16]
-
-
Bidentate Phosphines : Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provide a different coordination geometry and increased catalyst stability compared to some monodentate phosphines.[17] They are often effective in a wide range of coupling reactions, though they may be less effective than specialized bulky monodentate ligands for highly hindered substrates.
N-Heterocyclic Carbene (NHC) Ligands: Robustness and Stability
NHCs have emerged as powerful alternatives to phosphines. They are known for forming exceptionally stable bonds with metal centers.[18]
-
Expertise & Experience : NHCs are powerful σ-donors, even more so than most electron-rich phosphines.[18] This strong Pd-C bond leads to highly stable and long-lived catalysts that are often resistant to decomposition at high temperatures. This robustness is advantageous for reactions requiring prolonged heating or for activating very unreactive substrates like aryl chlorides.[19] The steric environment around the palladium center is controlled by the bulky N-aryl substituents (e.g., mesityl in IMes, diisopropylphenyl in IPr), which is crucial for promoting the reductive elimination step.[20]
Data Summary: Ligand Property Comparison
The following table provides a comparative summary of key properties for representative ligands used in the coupling of arylsilanols.
| Ligand Class | Representative Ligand | Key Characteristics | Optimal Substrates |
| Monodentate Phosphine | XPhos | High steric bulk, strong σ-donor.[1][15] | Aryl Chlorides, Bromides, Iodides, Mesylates.[15][16] |
| Monodentate Phosphine | P(t-Bu)₃ | High steric bulk, very strong σ-donor. | Aryl Bromides, Chlorides. |
| Bidentate Phosphine | dppf | Good stability, moderate bulk.[17] | Aryl Iodides, Bromides. |
| N-Heterocyclic Carbene | IPr (or PEPPSI-IPr) | Very strong σ-donor, high thermal stability.[18][20] | Aryl Chlorides, Bromides (especially for high-temp reactions).[19] |
Experimental Protocols
Trustworthiness : The following protocols are designed to be self-validating and are based on established, highly cited methodologies. All reagents should be handled in accordance with standard laboratory safety procedures. An inert atmosphere is critical for success.
General Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Coupling Using a Buchwald-type Phosphine Ligand (XPhos)
This protocol is highly effective for a broad range of aryl bromides and chlorides.[1][15]
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)[1]
-
Anhydrous, degassed Toluene or Dioxane
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).
-
Catalyst Addition : In the air, quickly add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Rationale: The higher ligand:metal ratio ensures the formation of the desired monoligated Pd(0) active species and prevents catalyst decomposition.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Rationale: Using degassed solvent is critical to maintain an inert environment.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Coupling Using an N-Heterocyclic Carbene (NHC) Ligand
This protocol leverages the high stability of NHC-Pd complexes, making it suitable for reactions requiring higher temperatures or for less reactive aryl chlorides.[19] Using a pre-catalyst like PEPPSI-IPr simplifies handling.
Reagents & Equipment:
-
This compound (1.3 equiv)
-
Aryl Chloride (1.0 equiv)
-
PEPPSI-IPr catalyst (palladium(II) dichloride) (2-3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)
-
Anhydrous, degassed Dioxane
-
Glovebox (recommended for handling NaOt-Bu)
-
Oven-dried, resealable screw-cap vial with a magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation (in a glovebox) : To a screw-cap vial containing a stir bar, add the aryl chloride (1.0 equiv), this compound (1.3 equiv), NaOt-Bu (2.2 equiv), and the PEPPSI-IPr catalyst (0.03 equiv). Rationale: NaOt-Bu is a strong base required to activate the silanol effectively and is highly hygroscopic, making handling in a glovebox ideal.
-
Solvent Addition : Add anhydrous, degassed dioxane to the vial.
-
Sealing and Reaction : Seal the vial tightly with its cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 120 °C. Stir vigorously. Rationale: The high stability of the NHC-Pd catalyst allows for these elevated temperatures, which are often necessary to activate aryl chlorides.
-
Monitoring : Monitor the reaction progress by GC-MS after 12-24 hours.
-
Work-up : After cooling to room temperature, carefully uncap the vial. Quench the reaction by slowly adding water. Dilute with diethyl ether.
-
Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification : Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. PubMed. [Link]
-
Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. [Link]
-
Cross-coupling reactions of arylsilanols with substituted aryl halides. PubMed - NIH. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
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Hiyama Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Phosphine ligands and catalysis. Gessner Group, Research. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. pubs.acs.org. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC - NIH. [Link]
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The Hiyama Cross-Coupling Reaction: New Discoveries. unirioja.es. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis | Request PDF. ResearchGate. [Link]
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Large yet flexible N-heterocyclic carbene ligands for palladium catalysis. Semantic Scholar. [Link]
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Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. arkat-usa.org. [Link]
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Palladium−Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. ACS Publications. [Link]
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Palladium-catalyzed Hiyama coupling reactions. | Download Scientific Diagram. ResearchGate. [Link]
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A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH. [Link]
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A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular CO Bond Formation with Secondary and Primary Alcohols. MIT Open Access Articles. [Link]
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Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. chemistry-europe.onlinelibrary.wiley.com. [Link]
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Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]
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Recent Advances in Phosphine Ligands for Palladium‐Catalyzed Carbon—Carbon Bond Forming Reactions. Sci-Hub. [Link]
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Combining N-heterocyclic carbenes and phosphines: improved palladium(II) catalysts for aryl coupling reactions. Sci-Hub. [Link]
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Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. UA Campus Repository. [Link]
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N -Heterocarbene Palladium Complexes with Dianisole Backbones: Synthesis, Structure, and Catalysis. ResearchGate. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
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Palladium-Catalysed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC - NIH. [Link]
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Hiyama coupling. Wikipedia. [Link]
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Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
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Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
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Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
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Palladium-catalysed cross-coupling of organosilicon reagents. David Spring's group - University of Cambridge. [Link]
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The Hiyama-Denmark Coupling: A Practical Guide to the Substrate Scope of Dimethylarylsilanols
Introduction: A Fluoride-Free Paradigm in Cross-Coupling Chemistry
The palladium-catalyzed cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] Among the various iterations, the Hiyama coupling, which utilizes organosilanes as nucleophilic partners, has garnered significant attention due to the low toxicity, high stability, and ready availability of silicon reagents.[2] However, the classical Hiyama coupling is often hampered by the requisite use of a fluoride activator, which can cleave common silyl protecting groups and is incompatible with base-sensitive functionalities.[1]
A paradigm shift occurred with the development of the Hiyama-Denmark coupling, a modification that employs organosilanols, particularly dimethylarylsilanols, as coupling partners.[3] This fluoride-free approach utilizes a Brønsted base to activate the silanol, forming a reactive silanolate in situ.[1] This innovation not only circumvents the limitations of fluoride activation but also expands the reaction's compatibility with a wider array of functional groups, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and materials science.[3] This application note provides a detailed exploration of the substrate scope of the Hiyama-Denmark coupling with a focus on dimethylarylsilanols, offering practical protocols and troubleshooting guidance for researchers, scientists, and drug development professionals.
The Catalytic Cycle: Unraveling the Mechanism
The currently accepted mechanism for the Hiyama-Denmark coupling proceeds through a canonical Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of an organic halide to the active Pd(0) catalyst.[3] The resultant Pd(II) complex then undergoes transmetalation with the in situ-generated silanolate. Subsequent reductive elimination from the diorganopalladium(II) intermediate furnishes the desired cross-coupled product and regenerates the catalytically active Pd(0) species.[3] Kinetic studies have shown that the reaction is first-order in the concentration of the silanolate, indicating that the formation of the Pd-O bond is a key step in the transmetalation process.[4]
Figure 1: Catalytic Cycle of the Hiyama-Denmark Coupling.
Substrate Scope: A Versatile Toolkit for C-C Bond Formation
The Hiyama-Denmark coupling using dimethylarylsilanols exhibits a broad substrate scope, accommodating a diverse array of both the silanol and the organic halide coupling partners. The reaction is tolerant of a wide range of functional groups, a testament to its mild, fluoride-free conditions.
Dimethylarylsilanol Coupling Partners
A wide variety of substituted aryl- and heteroaryldimethylsilanols have been successfully employed in the Hiyama-Denmark coupling. The electronic nature of the substituents on the aromatic ring of the silanol can influence the reaction rate, with electron-rich silanols generally reacting more readily.
Table 1: Scope of Dimethylarylsilanols in Hiyama-Denmark Coupling
| Aryl/Heteroaryl Group of Silanol | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenyl | 4-Iodoacetophenone | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 95 | [4] |
| Phenyl | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 92 | |
| 4-Trifluoromethylphenyl | 1-Bromonaphthalene | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 | |
| 2-Thienyl | 4-Iodotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 91 | |
| 3-Furyl | 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 | |
| 2-Naphthyl | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 | [5] |
Organic Halide Electrophiles
The reaction is compatible with a range of organic halides, including aryl iodides, bromides, and, with the advent of highly active catalyst systems, even chlorides. The nature of the halide influences the rate of oxidative addition, with the reactivity trend typically being I > Br > Cl.
Table 2: Scope of Organic Halides in Hiyama-Denmark Coupling
| Aryl/Heteroaryl Halide | Silanol | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Phenyl(dimethyl)silanol | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 94 | [4] |
| 4-Bromoacetophenone | 4-Methoxyphenyl(dimethyl)silanol | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 91 | |
| 4-Chlorobenzonitrile | Phenyl(dimethyl)silanol | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 85 | [5] |
| 2-Bromopyridine | 2-Thienyl(dimethyl)silanol | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 | |
| 1-Bromonaphthalene | 4-Trifluoromethylphenyl(dimethyl)silanol | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 | |
| 3-Iodofuran | Phenyl(dimethyl)silanol | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 82 |
Experimental Protocols: From Silanol Synthesis to Coupling
Protocol 1: General Procedure for the Synthesis of Dimethylarylsilanols
The dimethylarylsilanol starting materials are readily accessible through the reaction of an aryl Grignard or organolithium reagent with a suitable silicon electrophile, such as dimethyldichlorosilane, followed by hydrolysis.
-
Grignard/Organolithium Formation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equiv) or lithium metal (2.2 equiv). Add a solution of the aryl halide (1.0 equiv) in anhydrous THF via syringe. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Stir the reaction mixture at the appropriate temperature (reflux for Grignard, 0 °C to room temperature for organolithium) until the metal is consumed.
-
Silylation: Cool the freshly prepared organometallic reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of dimethyldichlorosilane (1.5 equiv) in anhydrous THF via syringe. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude dimethylarylchlorosilane is then hydrolyzed by dissolving it in a mixture of THF and water and stirring for 1-2 hours. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude dimethylarylsilanol can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Hiyama-Denmark Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a dimethylarylsilanol with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the dimethylarylsilanol (1.2 equiv), the aryl halide (1.0 equiv), and the anhydrous solvent (e.g., toluene or dioxane) via syringe. If using a solid aryl halide, it can be added along with the catalyst and base.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Guide: Navigating Common Challenges
Even with robust protocols, challenges can arise. This section addresses common issues encountered during the Hiyama-Denmark coupling and provides potential solutions.
Figure 2: Troubleshooting Workflow for the Hiyama-Denmark Coupling.
Common Issues and Solutions:
-
Low or No Yield:
-
Cause: Inactive catalyst, impure reagents, or insufficient reaction temperature.
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure all reagents are pure and the solvent is anhydrous. Increase the reaction temperature in increments. Consider screening different phosphine ligands, as their electronic and steric properties can significantly impact catalytic activity.[6]
-
-
Homocoupling of the Aryl Halide:
-
Cause: This side reaction can be promoted by high temperatures and certain catalyst systems.
-
Solution: Lowering the reaction temperature can often mitigate homocoupling. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, can also suppress this unwanted pathway. The addition of a small amount of water has been reported to suppress homocoupling in some cases.[3]
-
-
Protodesilylation of the Silanol:
-
Cause: The presence of protic impurities (e.g., water) can lead to the cleavage of the C-Si bond.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a rigorously inert atmosphere. If the problem persists, consider using a less basic activator.
-
-
Formation of Disiloxane:
-
Cause: Dimethylarylsilanols can undergo self-condensation to form disiloxanes, which are generally less reactive in the coupling reaction. This is often an issue with aged or impure silanol samples.
-
Solution: Use freshly prepared and purified dimethylarylsilanols. Storing silanols under an inert atmosphere can help to minimize decomposition. In some cases, the in situ generation of the silanolate from a more stable precursor can be a viable strategy.[7]
-
Conclusion
The Hiyama-Denmark coupling of dimethylarylsilanols represents a significant advancement in cross-coupling chemistry, offering a mild, versatile, and fluoride-free method for the construction of biaryl and heteroaryl scaffolds. The broad substrate scope and functional group tolerance make it a powerful tool in the synthesis of complex organic molecules. By understanding the underlying mechanism, exploring the diverse range of compatible substrates, and adhering to robust experimental protocols, researchers can effectively harness the power of this transformation. This application note serves as a comprehensive guide to facilitate the successful implementation of the Hiyama-Denmark coupling in academic and industrial laboratories, empowering the synthesis of novel compounds for a wide range of applications.
References
- (No valid reference could be gener
-
Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Hiyama coupling. In Wikipedia. [Link]
- (No valid reference could be generated for this cit
-
Watson, D. A., et al. (2022). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Catalysis, 12(20), 13108–13115. [Link]
-
Pawley, S. B., Conner, A. M., Omer, H. M., & Watson, D. A. (2022). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
- (No valid reference could be generated for this cit
-
Wikipedia. (2023, December 2). Hiyama coupling. In Wikipedia. [Link]
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yield in Hiyama coupling with (4-Methoxyphenyl)dimethylsilanol
Technical Support Center: Hiyama Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Hiyama coupling, with a specific focus on reactions involving (4-Methoxyphenyl)dimethylsilanol. As a stable, easily handled, and low-toxicity organosilicon reagent, it offers a compelling alternative to other organometallics, but its successful application requires careful attention to reaction parameters.[1][2]
Troubleshooting Guide: Addressing Low Yield
This section is designed to help you diagnose and resolve common issues leading to poor yields in your Hiyama coupling experiments.
Q1: My reaction shows low to no conversion of the aryl halide. What are the primary causes and how can I fix it?
Low conversion is the most frequent challenge and typically points to one of two critical areas: inefficient activation of the silanol or a compromised palladium catalyst.
Analysis of Cause:
The carbon-silicon bond in this compound is strong and requires activation to facilitate the key transmetalation step with the palladium(II) center.[1][3] This activation is achieved by converting the neutral tetracoordinate silicon into a more nucleophilic, hypervalent species (a pentacoordinate silicate or a silonate).[3][4][5] If this activation is incomplete or slow, the catalytic cycle will stall.
Troubleshooting Protocol:
-
Evaluate the Silanol Activation Method:
-
Fluoride-Based Activation: Tetrabutylammonium fluoride (TBAF) is a common activator, but its anhydrous form is crucial. Commercially available TBAF solutions in THF contain water, which can hinder the reaction. Consider using anhydrous TBAF or drying the commercial solution with molecular sieves. Alternatively, potassium fluoride (KF) or cesium fluoride (CsF) can be effective, though their solubility can be a limiting factor.[6]
-
Base-Mediated (Fluoride-Free) Activation: For silanols, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate the hydroxyl group to form a reactive silonate.[6][7] This approach, often referred to as the Hiyama-Denmark coupling, avoids the potential side reactions associated with fluoride ions, such as the cleavage of silyl protecting groups.[5][8]
-
-
Verify Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and has been stored correctly. The active Pd(0) species is generated in situ, and the efficiency of this process can be affected by the quality of the precatalyst.
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen. Reactions must be performed under an inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. A standard method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like THF, dioxane, or DMF are generally effective as they can help dissolve the activator and stabilize charged intermediates.
-
Temperature: While many Hiyama couplings proceed at elevated temperatures (80-110 °C), thermal decomposition of the catalyst or substrates can occur. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 60 °C) for a longer duration.
-
Q2: I am observing significant formation of a biaryl byproduct derived from the homo-coupling of my aryl halide. Why is this happening?
Homo-coupling is a classic side reaction in palladium-catalyzed couplings and indicates that the desired cross-coupling pathway is being outcompeted.
Analysis of Cause:
Homo-coupling of the aryl halide (Ar-X) can occur when the transmetalation step (transfer of the organosilane group to palladium) is slow relative to other pathways available to the Ar-Pd(II)-X intermediate. This can be exacerbated by suboptimal ligand choice or the presence of water/oxygen.
Troubleshooting Protocol:
-
Increase Transmetalation Rate:
-
Revisit the silanol activation (See Q1). A higher concentration of the activated silicate/silonate species will accelerate the transmetalation step. You may need to increase the equivalents of your activator.
-
-
Select an Appropriate Ligand:
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the palladium center and promote the desired reductive elimination step over side reactions. If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand.
-
-
Ensure Rigorously Anhydrous and Anaerobic Conditions:
-
Moisture can facilitate the decomposition of the Ar-Pd(II)-X intermediate, leading to homo-coupling. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all reagents and solvents are scrupulously dried.
-
Q3: My main byproduct is anisole, resulting from protodesilylation of my silanol. How can I prevent this?
Protodesilylation is the cleavage of the carbon-silicon bond by a proton source, which removes your nucleophilic coupling partner from the reaction.
Analysis of Cause:
This side reaction is particularly problematic when using fluoride activators in the presence of adventitious water, as this can generate hydrofluoric acid (HF). The silanol itself has an acidic proton, but in the presence of a strong base or fluoride, the environment can become conducive to protonolysis if other proton sources are available.
Troubleshooting Protocol:
-
Use Anhydrous Activators: If using TBAF, ensure it is anhydrous. The hydrated form is a common source of protons.[1]
-
Switch to Fluoride-Free Conditions: The most effective way to eliminate fluoride-driven protodesilylation is to switch to a base-mediated activation method using a strong, non-protic base or a carefully controlled amount of an aqueous base like NaOH.[6][7]
-
Incorporate a Stoichiometric Base: Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) can help scavenge trace amounts of acid that may form during the reaction.
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the this compound can help compensate for minor losses due to protodesilylation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best activating agent for this compound?
The choice of activator is critical and depends on the functional groups present in your substrates.
| Activator | Typical Conditions | Pros | Cons |
| TBAF | 1.2-2.0 eq., THF or Dioxane, 60-100 °C | High reactivity, good solubility. | Hygroscopic; water content can cause side reactions. Can cleave silyl protecting groups.[5] |
| CsF / KF | 2.0-3.0 eq., DMF or Dioxane, 80-110 °C | Less basic than TBAF, good for some sensitive substrates. | Lower solubility can lead to slower reactions.[6] |
| NaOH / KOH | 2.0-3.0 eq., Aqueous/Organic Biphasic or in polar solvents | Fluoride-free, inexpensive, highly effective for silanols.[6][7] | Strongly basic; may not be compatible with base-sensitive functional groups. |
Recommendation: For this compound, starting with a fluoride-free, base-mediated approach (e.g., NaOH in dioxane/water) is often the most robust and cost-effective strategy.[6][7]
Q2: What is the general catalytic cycle for the Hiyama coupling of a silanol?
The reaction follows the general mechanism for palladium cross-coupling, with the key distinction being the initial activation of the organosilanol.[6]
Caption: The catalytic cycle of the Hiyama coupling.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Ar-Pd(II)-X complex then undergoes transmetalation with the activated silanol. Finally, reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.[3][6]
Q3: How should I prepare my reagents and solvents for optimal results?
The quality of your reagents is paramount for a successful and reproducible Hiyama coupling.
Experimental Protocol: Solvent and Reagent Preparation
-
Glassware: Ensure all glassware is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Solvents: Use anhydrous, packaged solvents whenever possible. If not available, purify solvents using a solvent purification system (e.g., passing through activated alumina columns) or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane).
-
Degassing: Before use, degas the solvent by sparging with argon for 20-30 minutes. This removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
Reagents: Solid reagents like the palladium precatalyst, ligands, and activators should be handled in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.
Q4: What is the logical workflow for troubleshooting a failed Hiyama coupling reaction?
A systematic approach is key to identifying the root cause of low yield. The following flowchart outlines a logical troubleshooting sequence.
Caption: A systematic workflow for troubleshooting low-yield Hiyama couplings.
References
- Grokipedia. (2026, January 14). Hiyama coupling.
- Organic Chemistry Portal. Hiyama Coupling.
- Wikipedia. (2023, November 23). Hiyama coupling.
-
Shaheen, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5694. [Link]
- Nájera, C., & Alacid, E. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533.
- Whittaker, D., & Hayes, C. J. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 42-57). Royal Society of Chemistry.
- Organic Chemistry Portal. Hiyama-Denmark Coupling.
-
Shaheen, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Center for Biotechnology Information. [Link]
-
Shen, X., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(1), 136-141. [Link]
- Ogoshi, S., et al. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics, 33(14), 3653-3656.
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- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hiyama-Denmark Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Suzuki Coupling with (4-Methoxyphenyl)dimethylsilanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for Suzuki-Miyaura type cross-coupling reactions utilizing (4-Methoxyphenyl)dimethylsilanol. As an alternative to traditional boronic acids, organosilanols offer unique advantages, including stability and low toxicity. However, their successful application requires a nuanced understanding of the reaction mechanism and potential side reactions. This document provides practical, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to Suzuki Coupling with this compound
The palladium-catalyzed cross-coupling of organosilanols, often referred to as a Hiyama-Denmark coupling, is a powerful method for the formation of carbon-carbon bonds. Unlike the more common Suzuki-Miyaura coupling which employs organoboron reagents, this variant utilizes organosilanols, such as this compound, as the nucleophilic partner. A key distinction lies in the activation of the organosilicon species, which can be achieved through either a fluoride source or, more commonly in modern protocols, a Brønsted base in a fluoride-free system.[1][2]
The use of this compound introduces an electron-rich aromatic nucleophile into the reaction, which can influence reactivity and the propensity for certain side reactions. The methoxy group, being electron-donating, can impact the transmetalation step of the catalytic cycle.
The Catalytic Cycle: A Tale of Two Pathways
The catalytic cycle for the Suzuki coupling of this compound shares the fundamental steps of oxidative addition and reductive elimination with the traditional Suzuki-Miyaura reaction. However, the transmetalation step is distinctly different and can proceed via two main pathways depending on the activation method.
Fluoride-Activated Pathway
In the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), the organosilanol is activated to form a hypervalent pentacoordinate silicate. This species is highly nucleophilic and readily undergoes transmetalation with the palladium(II) complex.
Fluoride-Free (Base-Mediated) Pathway
Modern protocols often favor a fluoride-free approach to avoid potential side reactions and compatibility issues with silyl-protecting groups.[1] In this pathway, a base is used to deprotonate the silanol, forming a silanolate. This silanolate then coordinates to the palladium center, forming a palladium silanolate intermediate which facilitates the transfer of the aryl group.[1]
Figure 2. Troubleshooting flowchart for common issues in Suzuki coupling with this compound.
Experimental Protocols
The following are general, illustrative protocols that should be optimized for specific substrates and reaction scales.
General Procedure for Fluoride-Free Suzuki Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Publishing. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
Sources
Technical Support Center: Preventing Homocoupling of (4-Methoxyphenyl)dimethylsilanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (4-Methoxyphenyl)dimethylsilanol in cross-coupling reactions. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions concerning the prevention of undesired silanol homocoupling. Our goal is to empower you with the scientific understanding and practical steps needed to maximize the yield of your desired product and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the challenges associated with using this compound.
Q1: What is silanol homocoupling and why is it a problem in my reaction?
A1: Silanol homocoupling is an undesired side reaction where two molecules of your silanol reagent condense to form a disiloxane and a molecule of water (2 R₃SiOH → R₃Si-O-SiR₃ + H₂O).[1] In the context of your experiment, this means two units of this compound react to form bis(dimethyl(4-methoxyphenyl)silyl) ether.
This side reaction is problematic for two primary reasons:
-
Reagent Consumption: It consumes your valuable silanol nucleophile, reducing the potential yield of your desired cross-coupled product.
-
Purification Complexity: The resulting disiloxane byproduct often has a similar polarity to the target molecule, complicating chromatographic purification and potentially leading to contaminated final products.
Q2: What are the primary drivers of silanol homocoupling during a palladium-catalyzed cross-coupling reaction?
A2: Silanol condensation is the fundamental reaction behind homocoupling and can be catalyzed by either acid or base.[2][3] In a typical palladium-catalyzed cross-coupling cycle (e.g., Hiyama-Denmark coupling), a base is used to deprotonate the silanol to form a more reactive silanolate anion, which is necessary for the crucial transmetalation step.[4][5][6] However, this same base can also promote the condensation between two silanol molecules. The homocoupling reaction becomes significant when the rate of this condensation pathway is competitive with the rate of the desired transmetalation onto the palladium center. Factors like the choice and concentration of the base, solvent, temperature, and the presence of water heavily influence these competing rates.[7][8]
Q3: How can I reliably detect and confirm that homocoupling is the source of my low yield?
A3: Confirming the presence of the disiloxane byproduct is a critical first step in troubleshooting. Several analytical techniques are effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the most straightforward method. The disiloxane will appear as a new peak with a higher molecular weight than your starting silanol. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You will observe the disappearance of the Si-OH proton signal and the appearance of a new set of aromatic and methyl signals corresponding to the disiloxane. The integration of these new signals relative to your desired product can quantify the extent of the side reaction.
-
²⁹Si NMR: This is a highly specific technique. The chemical shift of the silicon in the starting silanol will differ from that in the Si-O-Si environment of the disiloxane, providing definitive proof.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reaction progress and identifying all components, including the starting material, product, and the homocoupled byproduct.
Q4: Is it possible to completely eliminate homocoupling?
A4: While complete elimination can be challenging, it is possible to reduce homocoupling to a negligible level where it no longer impacts your yield or purification. The key is to optimize reaction conditions to heavily favor the desired cross-coupling pathway over the condensation pathway. This guide will walk you through the strategies to achieve this.
Section 2: The Core Mechanism - A Tale of Two Competing Pathways
To effectively prevent homocoupling, it is essential to understand its mechanistic relationship to the desired cross-coupling reaction. The process is a competition between the silanolate anion engaging with the palladium catalyst (productive pathway) versus another molecule of silanol (unproductive pathway).
Caption: Competing reaction pathways for the activated silanolate intermediate.
As the diagram illustrates, the deprotonated silanol (silanolate) is the pivotal intermediate. The success of your reaction depends on directing this intermediate towards the "Transmetalation" step with the palladium complex rather than the "Condensation" step with another silanol molecule.
Section 3: Troubleshooting Guide: Low Yield & Byproduct Formation
This guide provides a logical workflow for diagnosing and solving issues related to the homocoupling of this compound.
Caption: Logical troubleshooting workflow for silanol homocoupling.
Issue: My reaction has a low yield, and I suspect homocoupling. Which parameter is the most critical to investigate first?
Answer: The base is the most critical variable and should be your first point of optimization. The fluoride-free activation of silanols using Brønsted bases is a well-established method to promote cross-coupling while minimizing side reactions.[4][5][6]
-
The Problem with Strong Bases: Highly nucleophilic or extremely strong bases (like NaH or NaOt-Bu) can aggressively promote silanol condensation. While they efficiently generate the silanolate, they often accelerate homocoupling to an unacceptable degree.[4]
-
Recommended Action: Switch to milder inorganic bases. Cesium carbonate (Cs₂CO₃) is often an excellent choice. Other bases like K₃PO₄ or KOSiMe₃ have also been used successfully. Start with 1.5 to 2.0 equivalents of the base. Sometimes, the hydration state of the base is important; adding a controlled amount of water can be beneficial for certain aryl halide partners.
Issue: I've screened several bases, but homocoupling is still significant. What is the next step?
Answer: Your next step is to evaluate the palladium source and ligand . The ligand's properties directly influence the stability of the palladium intermediates and the kinetics of the catalytic cycle.[12]
-
The Ligand's Role: Bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination.[13] A faster overall catalytic cycle means the palladium complex can react with the silanolate more quickly, outcompeting the bimolecular homocoupling reaction.
-
Recommended Action:
-
Increase Ligand:Palladium Ratio: Ensure a sufficient excess of ligand is present (e.g., 2:1 for monodentate ligands).
-
Switch to Modern Ligands: If you are using simple ligands like PPh₃, consider switching to more effective biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are designed to promote challenging cross-couplings.
-
Use a Pre-formed Catalyst: Using a well-defined palladium(II) precatalyst (e.g., XPhos Pd G3) can lead to more consistent activation to the active Pd(0) species compared to in-situ generation from sources like Pd(OAc)₂.[14][15]
-
Issue: Can my reaction setup or general procedure contribute to homocoupling?
Answer: Absolutely. Procedural details are critical for reproducibility and minimizing side reactions.
-
Atmosphere Control: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.[12]
-
Reagent Purity: Ensure your this compound is pure. Impurities could potentially catalyze condensation.
-
Concentration & Addition: Homocoupling is a second-order reaction with respect to the silanol. Therefore, its rate is highly dependent on the silanol concentration.
-
Recommended Action: Try running the reaction at a lower concentration. For particularly challenging substrates, employ the slow addition of the silanol solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the silanol low, significantly disfavoring the homocoupling pathway.
-
Section 4: Optimized Protocols & Methodologies
The following protocol provides a robust starting point for minimizing the homocoupling of this compound in a Hiyama-Denmark type cross-coupling reaction.
Protocol 1: General Procedure for Minimizing Homocoupling in the Cross-Coupling of an Aryl Bromide
Objective: To couple an aryl bromide with this compound with minimal formation of the disiloxane byproduct.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Aryl Bromide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a precatalyst, 2.2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq.)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), cesium carbonate (2.0 eq.), and the palladium precatalyst (0.02 eq.).
-
Reagent Addition: Add the this compound (1.5 eq.).
-
Solvent Addition: Add anhydrous dioxane (to make a ~0.2 M solution with respect to the aryl bromide).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Data Table: Recommended Starting Conditions for Optimization
| Electrophile Type | Recommended Base | Solvent | Pd Source / Ligand | Temp (°C) | Key Considerations |
| Aryl Iodide | K₃PO₄ (2.0 eq) | Toluene | [allylPdCl]₂ / dppb | 80-100 | Generally more reactive; homocoupling may be less of an issue. |
| Aryl Bromide | Cs₂CO₃ (2.0 eq) | Dioxane | XPhos Pd G3 | 90-110 | Excellent starting point for a wide range of substrates. |
| Aryl Chloride | K₃PO₄ or CsF | t-BuOH / Toluene | Buchwald-type Ligand | 100-120 | Requires more forcing conditions; ligand choice is critical. |
| Heteroaryl Halide | Cs₂CO₃ + H₂O (3 eq) | THF / H₂O | [allylPdCl]₂ / Ph₃As | 60-80 | Water can be beneficial; arsenic ligands can suppress halide homocoupling. |
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Abdel-Goad, S. A., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2788. Retrieved from [Link]
- Bauer, F., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Central European Journal of Chemistry, 1(4), 351-368.
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 42(10), 1574–1586. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and.... Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions and synthetic applications.... Retrieved from [Link]
-
MDPI. (2021). Oxidative Homocoupling Reaction of Aryltrimethylsilanes by Pd/o-Chloranil Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
SCS Engineers. (2004). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]
-
Kennan, J. J., et al. (1999). Methods for Detecting Silicones in Biological Matrixes. Analytical Chemistry, 71(15), 3054-3060. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanol. Retrieved from [Link]
- Google Patents. (n.d.). US20050130309A1 - Detection of silanol groups on a surface.
-
Vechorkin, O., et al. (2016). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Catalysis, 6(9), 6299-6307. Retrieved from [Link]
-
ChemRxiv. (2022). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Retrieved from [Link]
-
Denmark, S. E., & Regens, C. S. (2010). Dual role of silanol groups in cyclopropanation and Hiyama-Denmark cross-coupling reactions. The Journal of organic chemistry, 75(6), 1878–1887. Retrieved from [Link]
-
Frontiers. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (2021). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Silent Partners in the Mill: Unveiling the Role of Additives in Mechanochemical Synthesis. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]
-
Sci-Hub. (n.d.). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Retrieved from [Link]
Sources
- 1. Silanol - Wikipedia [en.wikipedia.org]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates / Organic Process Research & Development, 2015 [sci-hub.box]
- 6. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods / Accounts of Chemical Research, 2008 [sci-hub.box]
- 7. afinitica.com [afinitica.com]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsus.com [eurofinsus.com]
- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 11. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for (4-Methoxyphenyl)dimethylsilanol Coupling
Welcome to the technical support center for the optimization of coupling reactions involving (4-Methoxyphenyl)dimethylsilanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and successfully utilize this versatile organosilicon reagent in cross-coupling methodologies. Here, we will delve into the critical parameters of the Hiyama and Hiyama-Denmark coupling reactions, providing practical, field-tested advice in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only execute these reactions but to understand the underlying principles that govern their success.
Frequently Asked Questions (FAQs)
Q1: What are the primary coupling reactions for this compound, and what are their key differences?
A1: The two primary palladium-catalyzed cross-coupling reactions for this compound are the Hiyama coupling and the Hiyama-Denmark coupling.[1]
-
Hiyama Coupling: This is the traditional method that requires the activation of the organosilane with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[2] The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate, which is more reactive in the transmetalation step of the catalytic cycle.[2]
-
Hiyama-Denmark Coupling: This is a modification that circumvents the need for a fluoride activator.[3] Instead, it utilizes the corresponding silanolate, generated in situ by treating the silanol with a base.[4] This fluoride-free approach is advantageous when working with substrates that are sensitive to fluoride ions, such as those containing silyl protecting groups.[3][5]
Q2: My Hiyama coupling reaction with this compound is giving low yields. What are the most common causes and how can I troubleshoot this?
A2: Low yields in Hiyama couplings can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Silanol Activation: The activation of the C-Si bond is crucial for the Hiyama coupling to proceed.[2]
-
Troubleshooting:
-
Fluoride Source: Ensure your fluoride source (e.g., TBAF) is anhydrous. Water can hydrolyze the silane and affect the activator. Consider using freshly opened TBAF or drying it before use.
-
Activator Stoichiometry: An excess of the fluoride activator is often required to drive the formation of the reactive pentavalent silicon species.[2] Try increasing the equivalents of your fluoride source incrementally.
-
-
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical for efficient catalysis.[6]
-
Troubleshooting:
-
Palladium Precatalyst: Simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, but often benefit from the addition of a phosphine ligand.[6] Consider using more advanced precatalysts like Pd(dppf)Cl₂ or those based on N-heterocyclic carbenes (NHCs) which have shown broad applicability.[7]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich partners like this compound, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.[8]
-
-
-
Incorrect Solvent or Temperature: The reaction medium and temperature significantly influence reaction rates and side reactions.[9]
-
Troubleshooting:
-
Solvent Polarity: Solvents like THF, 1,4-dioxane, and DMF are commonly used.[7] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. If you are observing decomposition, a less polar solvent might be beneficial.
-
Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition or side reactions. Monitor your reaction progress by TLC or GC-MS to determine the optimal temperature. A typical starting point is 60-80 °C.[10]
-
-
Q3: I am performing a Hiyama-Denmark coupling and the reaction is sluggish or stalls. What should I investigate?
A3: Sluggish or stalled reactions in the Hiyama-Denmark coupling often point to issues with the generation or reactivity of the silanolate.
-
Ineffective Base: The choice and stoichiometry of the base are paramount for generating the active silanolate.
-
Troubleshooting:
-
Base Strength: A sufficiently strong base is needed to deprotonate the silanol. Common choices include potassium trimethylsilanolate (KOSiMe₃), potassium tert-butoxide (KOt-Bu), or potassium hydride (KH).[5] KOSiMe₃ has been shown to be particularly effective.[5][11]
-
Base Solubility: Ensure your base is soluble in the chosen reaction solvent. The use of a co-solvent might be necessary in some cases.
-
-
-
Catalyst Inhibition: Certain species in the reaction mixture can inhibit the palladium catalyst.
-
Troubleshooting:
-
Purity of Reagents: Ensure your this compound and coupling partner (aryl halide/triflate) are pure. Impurities can sometimes act as catalyst poisons.
-
Side Reactions: The formation of siloxanes from the self-condensation of the silanol can occur, especially in the presence of acid or base.[12] While disiloxanes can also be activated, their reactivity might differ.[2] Running the reaction under inert conditions (e.g., nitrogen or argon atmosphere) can minimize side reactions.
-
-
Q4: I am observing significant formation of homocoupled byproducts. How can I minimize this?
A4: Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction in many cross-coupling reactions.
-
Aryl Halide Homocoupling: This can occur through reductive elimination from a diarylpalladium(II) intermediate.
-
Mitigation:
-
Ligand Choice: Using bulkier ligands can disfavor the formation of the diarylpalladium(II) species.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Silanol Homocoupling: While less common, it can be promoted by certain reaction conditions.
-
Mitigation:
-
Controlled Addition: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the organosilane, thereby minimizing its self-coupling.
-
Optimize Stoichiometry: Using a slight excess of the aryl halide can help to ensure that the palladium catalyst preferentially reacts with it.
-
-
Troubleshooting Guide: A Tabulated Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective silanol activation (Hiyama) | Use anhydrous fluoride source (TBAF); increase equivalents of activator. |
| Incomplete silanolate formation (Hiyama-Denmark) | Use a stronger, more soluble base (e.g., KOSiMe₃); ensure anhydrous conditions. | |
| Catalyst deactivation | Use a more robust precatalyst/ligand system; ensure purity of all reagents. | |
| Sluggish Reaction | Suboptimal temperature | Gradually increase the reaction temperature while monitoring for decomposition. |
| Poor solvent choice | Screen different solvents (THF, dioxane, DMF, toluene).[7] | |
| Formation of Side Products | Homocoupling of aryl halide | Use a bulkier phosphine ligand; lower the reaction temperature. |
| Protodesilylation (loss of silyl group) | Use anhydrous conditions; ensure the base is not too harsh. | |
| Decomposition of starting material | Lower the reaction temperature; degas the solvent to remove oxygen. | |
| Difficult Product Purification | Residual silicon-containing byproducts | Acidic or basic aqueous workup can help hydrolyze and remove some silicon species.[13] Column chromatography on silica gel is often effective. Consider a filtration through a plug of silica gel as a preliminary purification step. |
Experimental Protocols
Representative Hiyama-Denmark Coupling of this compound with 4-Bromoanisole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium trimethylsilanolate (KOSiMe₃)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (e.g., 1.2 equivalents), 4-bromoanisole (1.0 equivalent), and KOSiMe₃ (e.g., 1.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Process
Hiyama-Denmark Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama-Denmark coupling.
Troubleshooting Workflow
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama-Denmark Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride-Free Cross-Coupling of Organosilanols [organic-chemistry.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst and Base Screening for Arylsilanol Cross-Coupling Reactions
Welcome to the technical support center for arylsilanol cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for effective catalyst and base screening. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Power and Pitfalls of Arylsilanol Cross-Coupling
Arylsilanol cross-coupling, a variant of the Hiyama coupling, has emerged as a powerful tool for the formation of C(sp²)–C(sp²) bonds, offering a less toxic and often more practical alternative to organotin and organoboron reagents.[1][2][3] The ease of preparation and stability of arylsilanols make them attractive coupling partners.[1][2] However, like any sophisticated chemical transformation, success is highly dependent on the careful selection of the catalyst, base, and reaction conditions. This guide will help you navigate the common challenges and optimize your screening efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my arylsilanol cross-coupling reaction not working at all (no product formation)?
A1: A complete lack of product formation is often due to a fundamental issue with one of the core components of the reaction. Here’s a checklist of initial points to investigate:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[4][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) effectively in situ.[4] Ensure your reaction is performed under a properly maintained inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[4][6] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald or Hartwig palladacycles) which ensure efficient generation of the active catalyst.[5][7]
-
Ineffective Activation of the Silanol: Unlike some other cross-coupling reactions, arylsilanols typically require an activator to facilitate transmetalation.[8] This is often a base or a fluoride source. If the chosen base is not strong enough or soluble enough in the reaction medium, the crucial silanolate formation will not occur.[1][6]
-
Reagent Purity and Integrity: Impurities in your starting materials (aryl halide, arylsilanol), solvent, or base can poison the catalyst.[6] Ensure your reagents are pure and your solvents are anhydrous and properly degassed.[4][6] Moisture can be particularly detrimental, leading to catalyst deactivation or unwanted side reactions.[4]
-
Formation of Stable Disiloxanes: Arylsilanols have a tendency to form thermodynamically stable disiloxanes, which are generally unreactive in cross-coupling.[1] This is especially problematic for electron-deficient arylsilanols.[1] The choice of base and reaction conditions must favor the formation of the active silanolate over the inactive disiloxane.[1]
Q2: I'm observing a low yield of my desired cross-coupled product. What are the likely causes and how can I improve it?
A2: Low yields can be caused by a variety of factors, often related to suboptimal reaction kinetics or competing side reactions.
-
Suboptimal Catalyst/Ligand Combination: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[7] For sterically hindered or electron-rich/poor substrates, a systematic screening of ligands is often necessary. Electron-rich and sterically hindered monophosphine ligands, such as those developed by Buchwald and Hartwig, are often effective.[7]
-
Insufficient Base Strength or Solubility: The base is critical for the transmetalation step.[6] If the base is too weak or poorly soluble, the reaction rate will be slow. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[6][9] The presence of a small amount of water can sometimes be beneficial for the activity of inorganic bases.[6]
-
Sluggish Transmetalation: The transfer of the aryl group from silicon to palladium can be the rate-limiting step.[2] This is particularly true for arylsilanols compared to other organosilicon reagents.[1] Using pre-formed alkali-metal salts of the arylsilanol can significantly improve reaction rates and yields.[1][10]
-
Reaction Temperature and Time: Some arylsilanol couplings require more forcing conditions, such as higher temperatures, to proceed at a reasonable rate.[1][5] A time-course study can help determine if the reaction is simply slow and requires a longer reaction time to reach completion.
Q3: My main side product is the homocoupling of my aryl halide. How can I suppress this?
A3: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-couplings.
-
Ligand Choice: The choice of ligand is crucial for preventing homocoupling.[1] Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Catalyst Loading: In some cases, a higher catalyst loading can favor the cross-coupling pathway.
Q4: Can I use a copper catalyst for my arylsilanol cross-coupling?
A4: Yes, copper-catalyzed Hiyama-type couplings are a developing area.[11][12] Copper catalysts can be a more economical and environmentally friendly alternative to palladium.[13][14] These reactions often require specific ligand systems, such as phenanthroline or N-heterocyclic carbene (NHC) ligands, to achieve good yields.[11][15] Copper systems may also exhibit different reactivity and functional group tolerance compared to palladium, making them a valuable option to screen, especially for challenging substrates.[16]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your arylsilanol cross-coupling reactions.
Problem 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| Inactive Catalyst | Run a positive control reaction with known reactive substrates. Analyze the catalyst for signs of decomposition (e.g., formation of palladium black). | Use an air-stable precatalyst (e.g., Buchwald G3/G4).[7] Ensure rigorous degassing of solvents and use of an inert atmosphere.[4][6] |
| Inefficient Silanol Activation | Analyze an aliquot of the reaction mixture by TLC or LC-MS to check for the presence of starting arylsilanol. | Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄, CsOH).[1][9] Consider using a fluoride activator like TBAF, but be mindful of potential side reactions with silyl protecting groups.[3][8] Prepare and use the pre-formed alkali metal salt of the arylsilanol.[1][10] |
| Poor Reagent Quality | Verify the purity of starting materials by NMR, GC, or LC-MS. Use freshly opened, anhydrous solvents. | Purify starting materials (recrystallization, chromatography). Use freshly distilled or commercially available anhydrous solvents.[4] |
| Disiloxane Formation | Check the NMR of your arylsilanol starting material for the presence of disiloxane. | Use conditions that favor the silanolate, such as a strong, soluble base.[1] For particularly problematic arylsilanols, consider in situ generation or using the corresponding silanolate salt.[1] |
Problem 2: Dominant Side Reactions
| Side Product Observed | Potential Cause | Proposed Solution(s) |
| Aryl Halide Homocoupling | Suboptimal ligand choice, leading to a faster rate of homocoupling. High reaction temperature. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[7] Decrease the reaction temperature.[5] |
| Protodesilylation | Presence of protic impurities (e.g., water) or a base that is too strong/nucleophilic. | Ensure anhydrous conditions. Screen different bases; a weaker base may be sufficient and less prone to causing this side reaction. |
| Reduction of Aryl Halide | Presence of a hydrogen source and a catalyst system that favors β-hydride elimination or other reductive pathways. | Ensure anhydrous conditions. The choice of ligand can influence this; screen different ligand classes. |
Visualizing the Catalytic Cycle and Troubleshooting
A solid understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle for palladium-catalyzed arylsilanol cross-coupling.
Sources
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides / Journal of the American Chemical Society, 2009 [sci-hub.box]
- 11. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. repository.nie.edu.sg [repository.nie.edu.sg]
Technical Support Center: Purification of Biaryl Products from Silanol-Based Reactions
Welcome to the technical support center for the purification of biaryl products from silanol-based cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. By understanding the underlying chemical principles of these reactions, you can effectively troubleshoot and optimize your purification strategies to obtain high-purity biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude biaryl product from a silanol-based coupling reaction?
A1: The impurity profile of your reaction will depend on the specific reaction conditions (e.g., Hiyama, Hiyama-Denmark), the stability of your substrates, and the efficiency of the coupling. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Aryl halides and organosilanols or their derivatives are often present, especially in cases of incomplete conversion.
-
Homocoupled Products: Self-coupling of the aryl halide or the organosilanol can lead to symmetrical biaryl impurities.
-
Protodesilylation Products: The replacement of the silicon group on the organosilanol with a hydrogen atom can occur, particularly under harsh basic or acidic conditions, leading to the corresponding arene byproduct.[1]
-
Siloxane Byproducts: Organosilanols can self-condense to form disiloxanes, especially in the presence of acid or base and water.[2] These byproducts are often greasy and can complicate purification.
-
Residual Palladium Catalyst: Although used in catalytic amounts, residual palladium can contaminate the product.
-
Fluoride Salts: If a fluoride activator such as TBAF is used, residual fluoride salts may be present after work-up.[1][3]
Q2: What is the best initial purification strategy for my biaryl product?
A2: The optimal initial purification strategy depends on the properties of your biaryl product and the major impurities present. A general workflow is as follows:
-
Aqueous Work-up: A standard aqueous work-up is the first line of defense. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove water-soluble impurities.
-
Acid-Base Extraction: If your biaryl product is neutral, an acid-base extraction can be highly effective at removing acidic or basic impurities.[4][5][6] For instance, a wash with a mild base like sodium bicarbonate can remove unreacted acidic starting materials.[6][7]
-
Flash Column Chromatography: This is one of the most common and effective methods for purifying biaryl compounds.[8][9][10] It allows for the separation of compounds based on their polarity.
-
Recrystallization: If your biaryl product is a solid, recrystallization can be a powerful technique for obtaining highly pure material, especially for removing minor impurities.[11][12]
Q3: My biaryl product has acidic or basic functional groups. How does this affect my purification strategy?
A3: The presence of acidic or basic functional groups on your biaryl product can be leveraged for purification using acid-base extraction.[4][5][6]
-
Acidic Biaryl Products: If your product is acidic (e.g., contains a carboxylic acid or phenol), you can extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).[6][7] The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure acidic biaryl product, which can be collected by filtration or extracted back into an organic solvent.[6]
-
Basic Biaryl Products: If your product is basic (e.g., contains an amine), it can be extracted into an aqueous acidic solution (e.g., dilute HCl).[7] After separating the layers, the aqueous layer can be basified to regenerate the neutral basic biaryl product, which can then be extracted into an organic solvent.
Q4: When should I choose recrystallization over column chromatography?
A4: The choice between recrystallization and column chromatography depends on several factors:
| Feature | Recrystallization | Column Chromatography |
| Product State | Solid | Solid or Oil |
| Purity of Crude | Most effective for relatively pure compounds (>90%) | Effective for a wide range of purities |
| Impurity Profile | Best for removing small amounts of impurities with different solubility profiles | Can separate compounds with close polarities |
| Scalability | Generally easier to scale up | Can be scaled, but may require larger columns and more solvent |
| Time & Effort | Can be faster if a suitable solvent system is quickly identified[11] | Can be more time-consuming, especially with difficult separations[13] |
Recommendation: If you have a solid product that is already reasonably pure, attempting a recrystallization first can be a quick and efficient way to achieve high purity.[11] If the product is an oil or contains significant impurities, column chromatography is generally the more appropriate choice.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your biaryl product.
Issue 1: Poor Separation During Flash Column Chromatography
Symptoms:
-
Your biaryl product co-elutes with an impurity.
-
You observe broad or tailing peaks for your product.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from impurities.
-
Solution: Systematically screen for a better solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product.[14] If you are using a hexane/ethyl acetate system, consider trying a different solvent combination like dichloromethane/methanol to alter the selectivity.[15]
-
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Solution: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.[15] If you need to purify a large amount of material, use a larger column.
-
-
Streaking of Basic Compounds: If your biaryl product is basic (e.g., contains a pyridine or aniline moiety), it can interact with the acidic silanol groups on the silica gel, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[15] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Compound Decomposition on Silica: Some compounds are unstable on silica gel.
Issue 2: Difficulty Removing Siloxane Byproducts
Symptoms:
-
You observe a greasy, non-polar impurity in your NMR spectrum that is difficult to separate from your biaryl product by chromatography.
Possible Causes and Solutions:
-
Formation of Siloxanes: Silanols can condense to form siloxanes, which are often non-polar and can have similar Rf values to the desired biaryl product.
-
Solution 1: Fluoride Wash: A work-up procedure involving a wash with an aqueous fluoride solution (e.g., 1M KF) can help to hydrolyze siloxanes and convert them into more polar and water-soluble silanols or silanolates.[16]
-
Solution 2: Modified Column Chromatography: Sometimes, a carefully chosen solvent system with a less polar eluent can achieve separation. Alternatively, reverse-phase chromatography may be effective if the polarity difference between your product and the siloxane is more pronounced in a polar solvent system.
-
Solution 3: Trituration: If your biaryl product is a solid and the siloxane is an oil, you may be able to remove the siloxane by triturating the crude material with a non-polar solvent like hexane or pentane. The solid product can then be collected by filtration.
-
Issue 3: Product Fails to Crystallize
Symptoms:
-
Your biaryl product "oils out" instead of forming crystals during recrystallization.
-
No solid forms upon cooling the recrystallization solution.
Possible Causes and Solutions:
-
Solution is Supersaturated or Cooled Too Quickly:
-
Solution: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization. Adding a seed crystal of the pure compound can also be effective.[15]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: Try to pre-purify the material using a quick filtration through a plug of silica gel before attempting recrystallization.[15]
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for recrystallization.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[17]
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Acid-Base Extraction for a Neutral Biaryl Product
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1M HCl) to remove basic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualized Workflows
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy for your biaryl product.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Flash Chromatography Workflow
This diagram outlines a systematic approach to troubleshooting common issues encountered during flash column chromatography.
Caption: Troubleshooting workflow for flash chromatography.
References
-
1PMC.
-
18Organic Chemistry Portal.
-
4Unknown Source.
-
14University of Rochester, Department of Chemistry.
-
8MDPI.
-
3Wikipedia.
-
9PMC - PubMed Central.
-
10Organic Chemistry Portal.
-
19Wikipedia.
-
Sigma-Aldrich.
-
20Gelest Technical Library.
-
Reddit.
-
13Unknown Source.
-
21NIH.
-
11University of Rochester, Department of Chemistry.
-
2Organic Chemistry Portal.
-
6Chemistry LibreTexts.
-
YouTube.
-
22Organic Chemistry Portal.
-
15Benchchem.
-
16Unknown Source.
-
12University of Rochester, Department of Chemistry.
-
17ACS Omega.
Sources
- 1. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 11. Purification [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 21. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hiyama-Denmark Coupling [organic-chemistry.org]
Technical Support Center: Purification of Biaryls from Silyl Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging purification of biaryl compounds from persistent silyl byproducts, commonly generated during cross-coupling reactions.
The Challenge: Why Are Silyl Byproducts So Difficult to Remove?
Many modern carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are indispensable for synthesizing biaryl scaffolds—a common motif in pharmaceuticals and advanced materials.[1][2][3] However, these reactions, particularly those employing silyl-containing reagents or protecting groups, often generate stubborn silicon-based impurities.[4][5]
The primary culprits are silanols (R₃Si-OH) and their condensation products, siloxanes (R₃Si-O-SiR₃) . The core of the purification challenge lies in their physical properties:
-
Polarity Overlap: Siloxanes are often nonpolar to moderately polar, placing them in a similar polarity range to many biaryl products. This makes their separation by standard normal-phase chromatography exceptionally difficult, as they tend to co-elute.[6][7]
-
Poor Visualization: Lacking a chromophore, these byproducts are typically invisible under UV light on a Thin Layer Chromatography (TLC) plate, making it difficult to track the progress of purification.[8]
-
Hydrolytic Instability: Some silyl ethers and related compounds can be hydrolytically unstable, potentially degrading on silica gel and causing streaking or the appearance of new spots during chromatography.[9][10]
This guide is structured to help you diagnose and solve these purification issues at every stage of your workflow.
Troubleshooting Guide & FAQs
FAQ 1: My TLC plate is a mess! I can't distinguish my product from the silyl byproducts.
Question: I've run my crude reaction mixture on a TLC plate. I can see my biaryl product spot under UV light, but I suspect silyl byproducts are present. How can I visualize them to assess the separation?
Answer: This is a classic problem. Since silyl byproducts lack UV-active functional groups, you must use a chemical stain for visualization.[8][11] Not all stains are effective. Your best options are strong oxidizing stains that react with a wide range of organic compounds.
Recommended Stains for Silyl Byproducts:
| Stain | Recipe | Visualization | Target Compounds |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water. | Yellow/brown spots on a purple background. | Reacts with any oxidizable group. Effective for silanols and many organic compounds.[8] |
| p-Anisaldehyde | 135 mL absolute EtOH, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde. | Variously colored spots (often blue, green, or violet) upon heating. | General stain for many functional groups.[12] |
| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL absolute ethanol. | Green/blue spots on a yellow-green background upon heating. | Excellent general-purpose stain. Effective for alcohols, phenols, and many carbonyls.[8] |
Step-by-Step Protocol: Visualizing Silyl Byproducts on TLC
-
Develop the TLC Plate: Run your TLC plate in your chosen solvent system as usual.
-
Initial Visualization: Circle the spots visible under UV light (254 nm). These are typically your aromatic starting materials and biaryl product.[8]
-
Dry Thoroughly: Gently warm the plate with a heat gun in a fume hood to ensure all solvent is evaporated. Residual solvent can interfere with the staining process.
-
Apply the Stain:
-
Quickly dip the plate into a jar containing the staining solution using forceps.
-
Ensure the entire plate is submerged for 1-2 seconds.
-
Remove the plate and let the excess stain drip off.
-
-
Develop the Stain:
-
Carefully warm the plate with a heat gun. Be patient, as the spots can take a minute or two to appear.
-
Heat until the background begins to color and spots are clearly visible. Avoid overheating, which can char the entire plate.
-
-
Analyze: You will now see new spots that were previously invisible. These are your silyl byproducts. Assess their Rf value relative to your product to determine if chromatographic separation is feasible.
FAQ 2: My flash chromatography isn't working. The silyl byproducts are co-eluting with my biaryl.
Question: I've identified the silyl byproducts on my TLC plate, and their Rf is very close to my desired biaryl. How can I improve my chromatographic separation?
Answer: Co-elution is the most common hurdle. The key is to exploit any small differences in polarity between your biaryl and the siloxane/silanol impurities. Siloxanes are generally less polar and will elute first.[6]
Workflow for Optimizing Chromatographic Separation
Caption: Workflow for optimizing chromatography.
Troubleshooting Strategies for Flash Chromatography
-
Solvent System Optimization: This is the most critical factor.[13]
-
Decrease Polarity: Start with a less polar solvent system than you might typically use. Since siloxanes are often very nonpolar, a less polar mobile phase (e.g., higher hexane:ethyl acetate ratio) can increase the retention time of your more polar biaryl, allowing the siloxanes to elute first.
-
Try Different Solvents: If hexane/ethyl acetate isn't working, switch to a system with different selectivity. Toluene or dichloromethane as the less polar component can sometimes provide better separation from nonpolar impurities.[14]
-
-
Column Packing and Loading:
-
Use More Silica: For difficult separations, increase the silica-to-crude-product ratio. A common rule of thumb is a 100:1 ratio (w/w) for challenging separations.[13]
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load this powder onto the top of your column. This often results in sharper bands and better resolution compared to loading the sample in a solution.
-
-
Gradient Elution:
-
Start with a very nonpolar solvent (e.g., 100% hexanes) to elute the least polar siloxanes.
-
Gradually increase the polarity of the mobile phase to then elute your desired biaryl compound. This can effectively separate compounds with close Rf values.[14]
-
FAQ 3: I've isolated my product, but NMR shows persistent silyl impurities. How can I remove them post-chromatography?
Question: My column fractions looked clean, but after concentrating the product, the ¹H NMR spectrum shows grease-like peaks characteristic of silyl groups. What are my options now?
Answer: At this stage, a chemical or physical removal method is often more effective than re-purification by chromatography.
Option 1: Chemical Quench (Desilylation)
The Si-O and Si-C bonds in many silyl compounds can be cleaved under specific conditions. Fluoride ions are particularly effective due to the high strength of the Si-F bond.[15][16]
Protocol: TBAF Wash for Silyl Byproduct Removal
-
Warning: Tetrabutylammonium fluoride (TBAF) is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).[17]
-
Dissolve Product: Dissolve the impure biaryl product in a suitable organic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Add TBAF: Add a solution of TBAF (1.0 M in THF) dropwise at room temperature. Typically, 1.1 to 1.5 equivalents relative to the estimated impurity are sufficient.
-
Monitor Reaction: Monitor the reaction by TLC. The silyl byproducts will be converted to more polar silanols and other species, which will have a much lower Rf.
-
Aqueous Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).[17] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with your organic solvent (e.g., ethyl acetate) two to three times.[18]
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Polish: The resulting crude product, now free of silyl impurities, may be further purified by a quick filtration through a small plug of silica gel if necessary.
Option 2: Acid/Base Extraction for Silanols
If the primary impurity is a silanol (R₃Si-OH), its weakly acidic proton can be exploited. Washing with a basic aqueous solution can deprotonate the silanol, forming a water-soluble silanolate salt.[19][20]
Protocol: Basic Wash for Silanol Removal
-
Dissolve: Dissolve the impure product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash with Base: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).[19]
-
Separate Layers: Separate the aqueous and organic layers.
-
Back-Extract: Extract the aqueous layer once more with the organic solvent to recover any dissolved product.
-
Combine and Dry: Combine all organic layers, wash with brine to remove residual base, dry over Na₂SO₄, filter, and concentrate.
Option 3: Recrystallization
If your biaryl is a solid, recrystallization can be a highly effective method for removing nonpolar, "oily" impurities like siloxanes.[21][22]
Protocol: Recrystallization
-
Solvent Screening: Find a solvent system in which your biaryl product is highly soluble at high temperatures but poorly soluble at low temperatures. The silyl impurities should ideally remain soluble at low temperatures.[23] Common choices include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.
-
Dissolve: Dissolve the impure solid in a minimal amount of the hot solvent.[24]
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[22]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.[25]
-
Wash: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the surface.
-
Dry: Dry the crystals under vacuum.
FAQ 4: How can I prevent these purification issues in the first place?
Question: Are there any modifications I can make to my reaction or workup to minimize the formation or impact of silyl byproducts?
Answer: Yes, a proactive approach can save significant time and effort.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
-
Reaction Workup Modification:
-
Aqueous Base Wash: Before concentrating your crude reaction mixture, perform an aqueous workup that includes a wash with 1 M NaOH. This can remove a significant portion of silanol byproducts before they have a chance to condense into less reactive siloxanes.[19]
-
Fluoride Quench: For reactions involving silyl-based coupling partners (e.g., Hiyama coupling), quenching the reaction with a fluoride source like TBAF or cesium fluoride (CsF) can cleave the C-Si bond and convert the silyl species into more easily removable forms from the outset.[15][26]
-
-
Choice of Silyl Group:
-
If using a silyl protecting group, consider its stability. For example, a trimethylsilyl (TMS) ether is much more labile than a tert-butyldimethylsilyl (TBS) ether and may be easier to remove during a standard aqueous workup.[27]
-
-
Alternative Reagents:
By combining careful analysis, optimized separation techniques, and targeted chemical removal strategies, the purification of biaryls from silyl byproducts can be transformed from a frustrating challenge into a routine and successful process.
References
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Vertex AI Search.
- Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions. (n.d.). Benchchem.
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- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.). National Institutes of Health.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
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- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc.
- Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. (2025, August 7).
- Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
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Schümann, M., Frings, M., & Bolm, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12210–12219. [Link]
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- Recrystallization. (n.d.).
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
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- Removing remaining triphenylsilane in hydrosilylation reaction. (n.d.). Reddit.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Fluoride Sources [Deprotecting Reagents]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Recrystallization. (n.d.).
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.).
- TLC Visualization Reagents. (n.d.). EPFL.
- Crosslinkable Silane Terminated Polymers. (n.d.). American Coatings Association.
- Acid–base extraction. (n.d.). Wikipedia.
- What is the reason I cannot separate my siloxane material properly using column chromatography?. (2019, July 14).
- Silyl ether. (n.d.). Wikipedia.
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- Synthesis and Testing of Hydrolysis Resistant Siloxane Surfactants as Additives for Pool Fire Suppression. (2013, April 2). DTIC.
- Acid-Base Extraction Tutorial. (2020, March 21). YouTube.
- Flash Column Chromatography. (n.d.). University of York Chemistry Teaching Labs.
- Desilylation mechanism with fluoride. (2020, April 17). Chemistry Stack Exchange.
-
Parasram, M., & Gevorgyan, V. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research, 50(8), 2038–2051. [Link]
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9).
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- TLC Thin Layer Chrom
- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characteriz
- Akumu, E. O., Barasa, S., Lutta, S., & Akeng'a, T. (n.d.). Aqueous Fluoride Rapid Detection based on TBAF Desilylation by a Novel Fluorogenic 7-O-tert- butyldimethylsylyl-2-(hydroxyimino)-4-methyl-2H-chromene- 3-carbonitrile. University of Eldoret.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
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Technical Support Center: Enhancing Fluoride-Free Hiyama Coupling Reactions
Welcome to the technical support center for fluoride-free Hiyama coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cross-coupling experiments. Here, we address common challenges and provide in-depth, field-proven insights to improve the efficiency and reliability of your reactions. Our focus is on the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your fluoride-free Hiyama coupling experiments. Each issue is followed by potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a fluoride-free Hiyama coupling can stem from several factors related to the activation of the organosilicon reagent, the catalyst's activity, or the reaction conditions.
-
Inefficient Silane Activation: The core of a successful fluoride-free Hiyama coupling lies in the effective activation of the C-Si bond for transmetalation.[1][2][3]
-
Cause: The chosen base (e.g., NaOH, KOH, K₃PO₄) may not be strong enough or suitable for your specific organosilane (e.g., alkoxysilanes, silanols).[4][5]
-
Solution:
-
Screen Different Bases: If using an alkoxysilane, NaOH is a common starting point.[4][6] However, for some substrates, other bases like K₃PO₄ might be more effective.[4]
-
Consider Silanols (Hiyama-Denmark Coupling): The use of organosilanols as coupling partners, known as the Hiyama-Denmark coupling, often proceeds under milder basic conditions and can be more efficient.[4][7] The silanol group itself aids in the transmetalation step.[8]
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can facilitate the reaction with milder bases or even in the absence of a base.[4][5]
-
-
-
Catalyst Inactivity or Decomposition: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.
-
Cause: The Pd(0) species may not be generated efficiently from the precatalyst, or it may decompose during the reaction.
-
Solution:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can stabilize the active Pd(0) catalyst and promote the desired cross-coupling over side reactions.[9]
-
Use of Pre-formed Catalysts: Consider using well-defined Pd(0) precatalysts or robust palladium N-heterocyclic carbene (NHC) complexes, which have shown high efficiency in fluoride-free Hiyama couplings.[10]
-
Nanoparticle Catalysts: Recent advancements have shown that palladium nanoparticles, sometimes supported on materials like Fe₃O₄, can be highly active and reusable catalysts for these reactions, often under aqueous conditions.[11][12]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of oxygen can significantly impact the reaction outcome.
-
Cause: The reaction temperature may be too low for the oxidative addition to occur efficiently, or the solvent may not be appropriate for the chosen base and substrates.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Microwave heating has been shown to accelerate these reactions significantly.[12][13][14]
-
Solvent Selection: While many fluoride-free protocols use aqueous media, especially with NaOH, other solvents like THF or toluene may be more suitable depending on the specific substrates and base used.[1][15]
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
Question 2: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this side reaction?
Answer:
Homocoupling of the aryl halide is a common side reaction in many cross-coupling reactions. It typically arises from issues with the catalyst system or reaction kinetics.
-
Unstable Catalytic Species:
-
Cause: The active Pd(0) catalyst may be unstable, leading to the formation of palladium black and promoting homocoupling.
-
Solution:
-
Ligand Choice: As with low conversion, using robust, sterically hindered, and electron-rich ligands can stabilize the palladium catalyst throughout the reaction, disfavoring the homocoupling pathway.[9]
-
Slow Addition: A slow, continuous addition of one of the coupling partners can help maintain a low concentration of reactive species, thereby suppressing the rate of homocoupling relative to the desired cross-coupling.[9]
-
-
-
Reaction Temperature:
-
Cause: High reaction temperatures can sometimes favor the homocoupling pathway.
-
Solution: Try running the reaction at a lower temperature to see if the ratio of cross-coupled to homocoupled product improves.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding fluoride-free Hiyama coupling reactions.
Question 1: What is the fundamental mechanism of a fluoride-free Hiyama coupling, and how does it differ from the traditional fluoride-mediated version?
Answer:
The fundamental catalytic cycle of both fluoride and fluoride-free Hiyama couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) is transferred from the silicon reagent to the palladium center. This is the crucial step where the two methods differ.
-
Fluoride-Mediated: A fluoride source (like TBAF) activates the organosilane by forming a hypervalent, pentacoordinate silicate.[2][3] This species is highly reactive and readily undergoes transmetalation.
-
Fluoride-Free: Activation is achieved through other means:
-
Base Activation (e.g., NaOH): A base, often in an aqueous medium, is thought to generate a reactive silanolate or a similar species in situ from an alkoxysilane, which then undergoes transmetalation.[1][4]
-
Hiyama-Denmark Coupling: When using an organosilanol, a base deprotonates the silanol to form a silanolate. This silanolate then coordinates to the palladium center, facilitating the transfer of the organic group.[7] Kinetic studies have shown that this reaction is first-order in silanolate concentration, suggesting a direct transmetalation from an organopalladium(II) silanolate complex.[7]
-
-
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Question 2: Which organosilicon reagents are best suited for fluoride-free conditions?
Answer:
The choice of organosilicon reagent is critical for the success of a fluoride-free Hiyama coupling.
-
Organo(alkoxy)silanes: Reagents like aryltrimethoxysilanes or aryltriethoxysilanes are commonly used in base-promoted fluoride-free Hiyama couplings.[4][6][10] They are relatively stable and readily available.
-
Organosilanols: These are the key reagents in the Hiyama-Denmark coupling.[4][7] Their use circumvents the need for a strong activating agent and is compatible with sensitive functional groups that might be cleaved by fluoride ions.[4][7] The reactivity can be influenced by other substituents on the silicon atom.[8]
-
Organochlorosilanes: These were among the first organosilanes used in fluoride-free Hiyama couplings with NaOH as the activator.[4]
-
Silacyclobutanes: These strained ring systems exhibit enhanced Lewis acidity, which facilitates their activation under mild conditions.[2]
Trialkylsilanes are generally less reactive and not well-suited for these conditions as the C-Si bond is less polarized.[2]
Experimental Protocols & Data
Table 1: Comparison of Common Fluoride-Free Hiyama Coupling Conditions
| Parameter | Method A: Base-Promoted | Method B: Hiyama-Denmark | Method C: Nanoparticle Catalysis |
| Organosilane | Aryl(alkoxy)silane | Organosilanol | Aryl(alkoxy)silane |
| Activator | NaOH, K₃PO₄, Cs₂CO₃ | Weak base (e.g., K₂CO₃) or NaH | NaOH |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand | Pd/Fe₃O₄, Pd-PVP |
| Solvent | Water, THF, Toluene | Toluene, Dioxane | Water |
| Temperature | 80-120 °C | 25-100 °C | Room Temperature to 100 °C |
| Key Advantage | Uses readily available silanes | Mild conditions, high functional group tolerance | High activity, catalyst recyclability |
Protocol: General Procedure for a NaOH-Promoted Fluoride-Free Hiyama Coupling
This protocol provides a general guideline and may require optimization for specific substrates.[9]
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Degas all solvents prior to use.
-
-
Reaction Setup:
-
To a reaction flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the aryl halide (1.0 equiv.), the organo(alkoxy)silane (1.5 equiv.), and the solvent (e.g., water or a water/organic mixture).
-
Add an aqueous solution of the base (e.g., 2M NaOH, 3.0 equiv.).
-
-
Reaction:
-
Stir the mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of a fluoride-free Hiyama coupling.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
Hiyama coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Saijo, H., Sakaguchi, H., Ohashi, M., & Ogoshi, S. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics, 33(14), 3669–3672. [Link]
-
Beaulieu, L.-P. B., Delvos, L. B., & Charette, A. B. (2011). Dual Role of Silanol Groups in Cyclopropanation and Hiyama−Denmark Cross-Coupling Reactions. Organic Letters, 13(10), 2294–2297. [Link]
-
Monfared, A., Mohammadi, R., Ahmadi, S., & Hosseinian, A. (2019). Recent advances in the application of nano-catalysts for Hiyama cross-coupling reactions. RSC Advances, 9(5), 2633–2643. [Link]
-
Goel, N., Kumar, P., & Bhagat, S. (2022). Base free nickel catalyzed Hiyama coupling reaction. European Journal of Organic Chemistry. ResearchGate. [Link]
-
Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Hiyama coupling - Wikiwand. (n.d.). Retrieved January 17, 2026, from [Link]
-
Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. (2023). Organic Letters. [Link]
-
A one-pot efficient and fast Hiyama coupling using palladium nanoparticles in water under fluoride-free conditions. (2011). ResearchGate. [Link]
-
Microwave Assisted Fluoride-Free Hiyama Cross-Coupling Reaction Catalyzed by Pd(0)–PVP Nanoparticles. (2014). ResearchGate. [Link]
-
Bera, M., Mondal, B., & Ghosh, P. (2015). Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes. Dalton Transactions, 44(41), 18179–18190. [Link]
-
Hiyama Cross Coupling. (2014). Chem-Station. [Link]
-
Hiyama coupling. (2026). Grokipedia. [Link]
-
Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Center for Biotechnology Information. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hiyama Coupling. (2016). In Synthetic Methods in Drug Discovery (Vol. 1). [Link]
-
A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water. (2018). Green Chemistry. [Link]
-
Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. (2018). National Center for Biotechnology Information. [Link]
-
Shah, D., & Kaur, H. (2014). Microwave Assisted Fluoride-Free Hiyama Cross-Coupling Reaction Catalyzed by Pd (0)–PVP Nanoparticles. Current Catalysis, 3(1), 39–46. [Link]
-
HIYAMA COUPLING REACTION. (2020, June 26). YouTube. [Link]
-
Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. (2025, January 25). YouTube. [Link]
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Technical Support Center: Managing Moisture Sensitivity of Organosilanol Reagents
Welcome to the Technical Support Center for Organosilanol Reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling these versatile yet moisture-sensitive compounds. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and achieve reproducible, high-quality results.
Introduction: The Challenge of Organosilanol Stability
Organosilanols are a class of organosilicon compounds containing at least one hydroxyl group directly attached to a silicon atom.[1] This functional group makes them valuable intermediates in a wide range of chemical transformations, including cross-coupling reactions and the synthesis of silicones.[2][3] However, the very presence of the Si-OH group also renders them susceptible to self-condensation or reaction with ambient moisture, leading to the formation of siloxane bonds (Si-O-Si).[4][5] This process can result in reagent degradation, reduced reactivity, and the formation of unwanted byproducts, ultimately compromising experimental outcomes.[6]
This guide provides practical, field-proven insights into the proper storage, handling, and troubleshooting of organosilanol reagents to mitigate the challenges posed by their moisture sensitivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of organosilanol stability and handling.
Q1: Why are organosilanol reagents so sensitive to moisture?
A1: The silicon-oxygen bond in organosilanols is polarized, with the silicon atom being electrophilic and the oxygen atom being nucleophilic. This polarity facilitates the condensation reaction between two silanol molecules, where one acts as a nucleophile and the other as an electrophile, to form a siloxane and a molecule of water.[7] This reaction is often catalyzed by acidic or basic conditions. The presence of external moisture can accelerate this process, leading to the oligomerization or polymerization of the silanol reagent.[4]
Q2: How should I properly store my organosilanol reagents?
A2: Proper storage is the first line of defense against degradation. Organosilanols should be stored in a cool, dark, and dry environment.[8] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[9] For long-term storage, refrigeration at 4°C is advisable.[10] Always ensure the container is tightly sealed after each use.[8] If the reagent is supplied in a Sure/Seal™ bottle, this provides an excellent barrier against moisture and allows for easy dispensing with a syringe.[11]
Q3: What are the visual signs of organosilanol degradation?
A3: Degradation of an organosilanol can manifest in several ways. The reagent may become cloudy or viscous due to the formation of insoluble siloxane oligomers. In some cases, a white precipitate, which is often polysiloxane, may be observed.[6] If you observe any of these changes, it is a strong indication that the reagent has been compromised by moisture.
Q4: Can I still use an organosilanol reagent that shows signs of degradation?
A4: It is generally not recommended to use a visibly degraded organosilanol reagent, as its purity and reactivity will be compromised, leading to inconsistent and unreliable experimental results.[12] If the degradation is minor, it may be possible to purify the reagent, but this is often not practical for routine laboratory use. It is always best to start with a fresh, high-quality reagent.
Q5: What initial precautions should I take before setting up a reaction with an organosilanol?
A5: Before starting your experiment, ensure all glassware is scrupulously dried. This can be achieved by oven-drying at a high temperature (e.g., 120-150°C) for several hours or by flame-drying under a stream of inert gas.[11][13] Allow the glassware to cool to room temperature under an inert atmosphere to prevent moisture from re-adsorbing onto the surfaces.[14]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments involving organosilanols.
Guide 1: Low or No Product Yield
Problem: The reaction has resulted in a low yield of the desired product, or no product was formed at all.
Possible Causes & Solutions:
-
Reagent Degradation: The organosilanol may have degraded due to improper storage or handling.
-
Troubleshooting Step: Assess the quality of your organosilanol. Check for any visual signs of degradation as mentioned in the FAQs. If possible, analyze a small sample by NMR or another suitable analytical technique to confirm its purity.[10][15]
-
Solution: If degradation is confirmed, use a fresh bottle of the reagent.
-
-
Moisture Contamination in the Reaction: Trace amounts of water in your solvents or on your glassware can quench the reaction.
-
Troubleshooting Step: Review your experimental setup. Were the solvents properly dried? Was the glassware rigorously dried and assembled under an inert atmosphere?
-
Solution: Implement stringent anhydrous techniques. Use freshly dried and degassed solvents.[16] A detailed protocol for solvent drying is provided below. Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction.[17][18]
-
-
Inefficient Activation (for Cross-Coupling Reactions): In palladium-catalyzed cross-coupling reactions, the in-situ generation of the nucleophilic silanolate may be inefficient.
-
Troubleshooting Step: Review your reaction conditions, including the base or activator used.
-
Solution: For fluoride-activated couplings, ensure your fluoride source (e.g., TBAF) is anhydrous. For base-activated couplings, consider using a stronger base or a different solvent system to favor the formation of the silanolate.[2]
-
Guide 2: Formation of a White Precipitate
Problem: A white, insoluble precipitate has formed in the reaction mixture.
Possible Cause & Solution:
-
Siloxane Polymerization: This is a classic sign of organosilanol condensation, leading to the formation of insoluble polysiloxanes.[6]
-
Troubleshooting Step: This issue is almost always due to the presence of water. Re-evaluate all potential sources of moisture in your experiment.
-
Solution:
-
Solvents: Ensure your solvents are rigorously dried to a moisture level below 50 ppm.[16] Consider using a commercial solvent purification system or distilling from an appropriate drying agent.
-
Reagents: Ensure all other reagents in the reaction are anhydrous.
-
Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental procedure, from reagent transfer to the reaction itself.[11][13]
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Handling Organosilanol Reagents
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under a stream of inert gas. Assemble the glassware while still hot and allow it to cool under a positive pressure of nitrogen or argon.[11]
-
Solvent Preparation: Use anhydrous solvents. If not purchased as anhydrous, dry the solvent using appropriate methods (see Table 1).
-
Reagent Transfer: If the organosilanol is in a Sure/Seal™ bottle, use a clean, dry syringe to withdraw the required amount.[11] Pierce the septum of the bottle with the needle and flush the syringe with the inert gas from the headspace before drawing up the liquid.[13]
-
Addition to Reaction: Add the organosilanol to the reaction vessel, which is maintained under a positive pressure of an inert gas.
-
Storage after Use: After withdrawing the desired amount, ensure the bottle is tightly sealed. If it is a Sure/Seal™ bottle, the septum will reseal. For other containers, consider flushing the headspace with an inert gas before re-sealing.[8]
Data Presentation
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen. |
| Toluene | Calcium Hydride (CaH₂) | Reflux and distill.[19] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ and distill.[19] |
| Acetonitrile | Calcium Hydride (CaH₂) | Pre-dry with molecular sieves, then distill from CaH₂. |
| Diethyl Ether | Sodium/Benzophenone | Distill under nitrogen. |
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal.
Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Experimental Workflow for a Moisture-Sensitive Reaction
Caption: Experimental workflow for moisture-sensitive reactions.
References
- Benchchem. How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- ResearchGate. Any advice transferring & storing of organosilane coupling agent?.
- The Schlenk Line Survival Guide. Drying Solvents.
- ResearchGate. Complexities associated with moisture in foamed polysiloxane composites.
- Sciencemadness Wiki. Drying solvents.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
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Molecules. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Available at: [Link]
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Validation & Comparative
comparative study of (4-Methoxyphenyl)dimethylsilanol and phenyltrimethoxysilane
<Comparative Analysis of (4-Methoxyphenyl)dimethylsilanol and Phenyltrimethoxysilane for Advanced Surface Modification >
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realms of materials science and drug delivery, the precise modification of surfaces is paramount. The choice of coupling agent dictates the ultimate functionality, stability, and biocompatibility of the final product. This guide provides an in-depth comparative analysis of two common organosilicon compounds: this compound (MPDMS) and Phenyltrimethoxysilane (PTMS). We will explore their fundamental chemical differences, reactivity profiles, and performance in a practical surface modification protocol, offering field-proven insights to guide your selection process.
Molecular Structure and Physicochemical Properties: A Tale of Two Silanes
At first glance, MPDMS and PTMS share a phenyl group linked to a silicon atom, suggesting similarities in thermal stability and hydrophobicity. However, their reactive functionalities are fundamentally different, which governs their application and handling.
-
This compound (MPDMS) is a silanol. It possesses a single, reactive hydroxyl (-OH) group directly bonded to the silicon atom. This makes it an intermediate in the hydrolysis pathway of more complex silanes. Its two methyl groups provide steric hindrance, influencing its condensation behavior.
-
Phenyltrimethoxysilane (PTMS) is a trialkoxysilane. It features three methoxy (-OCH₃) groups attached to the silicon atom. These groups are hydrolyzable, meaning they react with water to form silanol groups, which then proceed to cross-link or bond to a substrate.[1][2]
The structural differences are visualized below:
A summary of their key physicochemical properties is presented below.
| Property | This compound (MPDMS) | Phenyltrimethoxysilane (PTMS) |
| CAS Number | 22868-26-4[3] | 2996-92-1[4] |
| Molecular Formula | C₉H₁₄O₂Si[3] | C₉H₁₄O₃Si[5] |
| Molecular Weight | 182.29 g/mol [3] | 198.29 g/mol [5] |
| Boiling Point | Not readily available | ~233 °C[5] |
| Density | ~1.101 g/mL[3] | ~1.06 g/cm³[1] |
| Refractive Index | Not readily available | ~1.4680 - 1.492[1][5] |
| Flash Point | Not readily available | ~96 °C[1] |
| Reactive Group(s) | 1x -OH (Silanol) | 3x -OCH₃ (Methoxy) |
| Moisture Sensitivity | Stable | Reacts with water[6] |
Reactivity Profile: Hydrolysis and Condensation
The most significant difference between these two molecules lies in their reaction mechanism for surface modification. This process universally involves two key steps: hydrolysis and condensation.[7][8]
-
Hydrolysis: The reactive groups on the silicon atom react with water to form silanol (-Si-OH) groups.
-
Condensation: These silanol groups then react with hydroxyl groups on a substrate (hetero-condensation) or with other silanol groups (homo-condensation) to form stable siloxane (Si-O-Si or Si-O-Substrate) bonds.[9]
Phenyltrimethoxysilane (PTMS) must first undergo hydrolysis. Its three methoxy groups react with available water—either added to the solution or present as adsorbed moisture on the substrate—to form phenylsilanetriol and methanol as a byproduct.[1] This hydrolysis step is the rate-limiting factor and can be catalyzed by acids or bases.[10] The presence of three alkoxy groups allows for the formation of a cross-linked polysiloxane network on the surface.[7]
C₉H₁₄O₃Si (PTMS) + 3H₂O → C₆H₅Si(OH)₃ + 3CH₃OH
This compound (MPDMS) , by contrast, already possesses a silanol group. It bypasses the hydrolysis step entirely, making it immediately ready for condensation. This offers a more direct and potentially controllable reaction pathway. However, with only one reactive site, it can only form a monolayer and cannot create a cross-linked polymer network on its own. It relies on the available hydroxyl groups on the substrate for covalent bonding.
The reaction pathways are illustrated in the diagram below.
Performance in Application: A Case Study in Surface Hydrophobicity
To compare the practical performance of MPDMS and PTMS, we will consider their use in rendering a glass surface hydrophobic. Hydrophobicity is crucial in applications like anti-fouling surfaces for biomedical devices, moisture barriers in electronics, and improving dispersion of inorganic fillers in polymer composites.[2][11][12]
The Causality Behind the Choice:
-
PTMS is often selected for its ability to form a robust, cross-linked, and dense hydrophobic layer due to its three reactive sites.[2] This can provide superior durability.
-
MPDMS is chosen when a well-defined monolayer is desired. The lack of cross-linking can lead to a more ordered and uniform surface, which is critical in applications like biosensors where precise control of surface chemistry is needed.[13]
Experimental Section
This section details a standardized protocol for modifying a glass substrate surface and the subsequent characterization to validate the outcome.
Protocol: Surface Functionalization of Glass Substrates
Objective: To create a hydrophobic surface on glass slides using MPDMS and PTMS.
Materials:
-
Glass microscope slides
-
This compound (MPDMS)
-
Phenyltrimethoxysilane (PTMS)
-
Anhydrous Toluene
-
Acetone
-
Isopropanol
-
Deionized Water
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Nitrogen gas stream
-
Oven capable of 120°C
Methodology:
-
Substrate Cleaning & Activation (Self-Validation Step 1):
-
Rationale: This step is critical to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silanes.[14]
-
a. Sonicate glass slides in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
b. Rinse thoroughly with deionized water.
-
c. Immerse the slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
d. Remove slides, rinse extensively with deionized water, and dry under a stream of nitrogen gas. The surface should be highly hydrophilic at this point (a water droplet should spread completely).
-
-
Silanization Solution Preparation:
-
Rationale: Anhydrous toluene is used as the solvent to minimize uncontrolled polymerization of the silane in the solution before it reacts with the surface.[13]
-
a. Prepare a 2% (v/v) solution of MPDMS in anhydrous toluene in a sealed container.
-
b. Prepare a 2% (v/v) solution of PTMS in anhydrous toluene in a separate sealed container.
-
-
Surface Modification:
-
Rationale: The reaction is carried out in a controlled environment to promote the formation of an ordered layer.
-
a. Place the cleaned and activated slides into each silane solution.
-
b. Seal the containers and allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Post-Reaction Cleaning:
-
Rationale: This removes any physisorbed or loosely bound silane molecules and oligomers, ensuring that only the covalently attached layer remains.[15]
-
a. Remove the slides from the silanization solution.
-
b. Rinse with fresh toluene to remove excess reagent.
-
c. Sonicate the slides in toluene for 5 minutes, followed by acetone for 5 minutes.
-
d. Dry the slides under a nitrogen stream.
-
-
Curing:
-
Rationale: Heating drives the condensation reaction to completion, forming stable covalent bonds with the surface and removing residual water.[9]
-
a. Place the slides in an oven at 120°C for 1 hour.
-
b. Allow to cool to room temperature before characterization.
-
Protocol: Characterization of Modified Surfaces
Objective: To quantify the hydrophobicity and assess the quality of the silane layers.
Methodology:
-
Static Water Contact Angle Goniometry (Self-Validation Step 2):
-
Rationale: This is the primary method to quantify surface hydrophobicity. A higher contact angle indicates a more water-repellent surface.
-
a. Place a 5 µL droplet of deionized water onto the surface of the modified and unmodified (control) slides.
-
b. Measure the angle between the substrate and the tangent of the droplet at the liquid-solid-vapor interface.
-
c. Repeat the measurement at five different locations on each slide and calculate the average.
-
-
X-ray Photoelectron Spectroscopy (XPS) (Optional):
-
Rationale: XPS can confirm the elemental composition of the surface, verifying the presence of Silicon (Si) and Carbon (C) from the silane layer.
-
The experimental workflow is summarized in the following diagram:
Comparative Analysis Summary
| Feature | This compound (MPDMS) | Phenyltrimethoxysilane (PTMS) |
| Reaction Mechanism | Direct condensation; no hydrolysis step required. | Hydrolysis followed by condensation.[7] |
| Reaction Control | More controlled, as it is a single-step reaction. Favors monolayer formation. | Less controlled; risk of multi-layer formation and solution-phase polymerization.[13] |
| Layer Structure | Forms a self-assembled monolayer (SAM). Cannot cross-link. | Can form a thicker, cross-linked polysiloxane network.[1] |
| Durability | Potentially lower mechanical and chemical stability due to lack of cross-linking. | Generally higher due to the robust, cross-linked network.[2] |
| Byproducts | Water. | Methanol and water.[1] |
| Ideal Use Case | Applications requiring highly uniform, well-defined monolayers (e.g., biosensors, nanoelectronics).[1] | Applications requiring durable, robust hydrophobic or protective coatings (e.g., composites, sealants).[2][11] |
| Handling | More stable in the presence of trace moisture. | Highly moisture-sensitive; requires anhydrous conditions for controlled deposition.[4][6] |
Conclusion and Future Outlook
The choice between this compound and Phenyltrimethoxysilane is not a matter of which is superior, but which is appropriate for the intended application.
Phenyltrimethoxysilane is a workhorse for creating durable, thermally stable, and robust hydrophobic surfaces. Its ability to form a cross-linked network makes it an excellent choice for protective coatings, adhesion promotion, and modifying fillers for composites.[1][11] However, researchers must be mindful of the reaction conditions to control the multi-step hydrolysis and condensation process and avoid uncontrolled polymerization.
This compound , on the other hand, offers a more elegant and controlled route to surface modification. By eliminating the hydrolysis step, it provides a direct path to forming a well-ordered monolayer. This precision is invaluable in high-tech applications such as drug delivery platforms, biosensor functionalization, and nano-patterning, where the uniformity of the surface chemistry is critical to performance.
Future research may focus on hybrid systems that utilize both types of silanes—a monolayer of a silanol for initial surface ordering, capped with a cross-linked alkoxysilane layer for durability. Such strategies could combine the precision of silanols with the robustness of alkoxysilanes, opening new avenues for advanced material design.
References
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ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and...[Link]
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Advanced Chemical Formulations. (2025, September 29). Why Phenyltrimethoxysilane is Essential for Advanced Chemical Formulations.[Link]
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Jessica Chemicals. (2023, December 21). Phenyltrimethoxysilane PTMS Structure.[Link]
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Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.[Link]
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Jessica Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET - Phenyltrimethoxysilane.[Link]
-
Betely. (n.d.). Phenyltrimethoxysilane (PTMS) Material Bulk, CAS No. 2996-92-1.[Link]
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PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.[Link]
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Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Phenyltrimethoxysilane.[Link]
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Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.[Link]
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PMC. (n.d.). Silane surface modification for improved bioadhesion of esophageal stents.[Link]
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Capatue. (n.d.). Phenyltrimethoxysilane Cas 2996-92-1 SDS.[Link]
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Gelest, Inc. (2015, January 8). PHENYLTRIMETHOXYSILANE - Safety Data Sheet.[Link]
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Gelest, Inc. (n.d.). Silanes and Surface Modification.[Link]
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AFINITICA. (2003, June 12). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.[Link]
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University of Manchester. (2012). Silanes for adhesion promotion and surface modification.[Link]
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ResearchGate. (n.d.). Silanization of Carbon Nanotubes: Surface Modification and Polymer Nanocomposites.[Link]
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ACS Publications. (2023, March 16). Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution.[Link]
-
PMC. (2013, November 20). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.[Link]
-
ResearchGate. (2025, August 6). Study on some alkoxysilanes used for hydrophobation and protection of wood against decay.[Link]
-
Ereztech. (n.d.). This compound CAS #: 22868-26-4.[Link]
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PubChem. (n.d.). p-Methoxyphenyl radical.[Link]
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A Comparative Guide to Cross-Coupling Partners: (4-Methoxyphenyl)dimethylsilanol vs. Phenylboronic Acid in Suzuki-Miyaura and Hiyama-Denmark Reactions
Introduction: The Quest for the Ideal Cross-Coupling Partner
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled precision and efficiency. Among these, the Suzuki-Miyaura coupling, which traditionally utilizes organoboronic acids, has become a workhorse in academic and industrial laboratories, particularly in the synthesis of biaryl compounds vital to pharmaceuticals and materials science.[1][2] However, the ideal synthetic tool is not only effective but also stable, safe, and robust. This imperative has driven the exploration of alternatives to the conventional boronic acid reagents.
This guide provides an in-depth, data-driven comparison between the archetypal Suzuki partner, phenylboronic acid , and a highly promising, yet less conventional, alternative: (4-Methoxyphenyl)dimethylsilanol . We will delve into the mechanistic nuances that differentiate their reactivity, compare their performance based on key metrics, and provide practical, field-tested protocols for their application. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenges.
The Incumbent: Phenylboronic Acid in the Suzuki-Miyaura Coupling
Phenylboronic acid is the most common organoboron reagent used in Suzuki-Miyaura coupling. Its widespread adoption is a testament to its high reactivity and the vast commercial availability of a diverse range of derivatives.[3][4]
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds in three main steps: oxidative addition, transmetalation, and reductive elimination.[1] For the crucial transmetalation step to occur, the boronic acid must be activated by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[4][5]
Strengths and Weaknesses: The primary strength of phenylboronic acid lies in its high reactivity, which often translates to high yields and fast reaction times under relatively mild conditions.[6] However, this reactivity is a double-edged sword. Boronic acids are known to be hygroscopic and can be susceptible to degradation pathways, including protodeboronation and oxidative decomposition.[7][8] They can also undergo trimerization to form boroxines, which can complicate stoichiometry and reaction kinetics. Furthermore, recent studies have raised concerns about the potential mutagenicity of some boronic acid derivatives, necessitating careful handling and consideration of downstream purification.[9]
The Challenger: this compound in the Hiyama-Denmark Coupling
Organosilanols have emerged as a powerful and practical alternative to organoboron reagents.[10][11] Their use in palladium-catalyzed cross-coupling, often referred to as the Hiyama-Denmark coupling, addresses many of the shortcomings associated with boronic acids.[3][12]
Mechanism of Action: Unlike traditional Hiyama couplings that often require a stoichiometric fluoride activator, the Hiyama-Denmark variant utilizes organosilanols, which can be activated by a simple Brønsted base.[9][11] The base deprotonates the silanol to form a highly nucleophilic silanolate anion in situ. This silanolate is the active species in the transmetalation step, readily transferring its organic moiety to the palladium center without the need for corrosive fluoride additives.[10] This "fluoride-free" activation is a significant operational advantage, enhancing the reaction's functional group tolerance and simplifying reaction setup.[11]
Strengths and Weaknesses: The defining advantages of this compound and other organosilanols are their exceptional stability and favorable safety profile. They are generally robust crystalline solids that are stable to air and moisture, easy to handle, and exhibit low toxicity.[12][13][14] This stability translates to a long shelf-life and high reproducibility. The primary trade-off is that organosilanols are generally less commercially available than their boronic acid counterparts, and their activation may sometimes require specific, and occasionally stronger, basic conditions to achieve reaction rates comparable to Suzuki-Miyaura couplings.[3][10]
Head-to-Head Performance Comparison
| Parameter | Phenylboronic Acid (Suzuki-Miyaura) | This compound (Hiyama-Denmark) | Rationale & Causality |
| Activation | Requires base (e.g., K₂CO₃, K₃PO₄) to form a boronate "ate" complex.[4] | Requires base (e.g., KOSiMe₃, NaH, TBAF) to form a silanolate.[10][11] | The activation step is crucial for increasing the nucleophilicity of the organometallic reagent to facilitate transmetalation. |
| Stability & Handling | Hygroscopic solid; susceptible to protodeboronation and boroxine formation.[7][8] | Crystalline solid; generally stable to air and moisture.[12][13] | The lower polarization of the C-Si bond compared to the C-B bond contributes to the greater stability of organosilanols.[12][14] |
| Toxicity Profile | Some boronic acids have shown potential for mutagenicity.[9] Boron byproducts. | Generally considered low toxicity with environmentally benign silicate byproducts.[10][11][14] | Silicon is highly abundant and its inorganic byproducts are generally non-toxic, offering a "greener" profile.[14] |
| Reaction Conditions | Broadly compatible with various Pd catalysts, bases, and solvents. Often proceeds at RT to moderate heat.[6] | Often requires specific phosphine ligands or precatalysts for optimal performance. Can be run under mild, fluoride-free conditions.[9] | The choice of ligand is critical in tuning the reactivity of the palladium center for the less-polarized C-Si bond activation. |
| Byproducts | Boron-based inorganic salts. | Silicates, which are easily removed. | The ease of byproduct removal simplifies downstream purification and workup procedures. |
Experimental Protocols: A Model Reaction
To provide a practical comparison, we present protocols for the synthesis of 4-methoxybiphenyl via the coupling of 4-bromoanisole with each respective reagent.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a standard procedure demonstrating the direct coupling of a commercially available aryl bromide.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand such as triphenylphosphine (PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Protocol 2: Hiyama-Denmark Coupling with this compound
This protocol demonstrates the fluoride-free activation of the organosilanol partner.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv.) and this compound (1.1 equiv.).
-
Add a palladium precatalyst, such as [(η³-1-tBu-indenyl)Pd(Cl)(RuPhos)] (2 mol%).[9]
-
Add a strong Brønsted base, such as potassium tert-butoxide (KOtBu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed anhydrous solvent, such as toluene or THF.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 6-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4,4'-dimethoxybiphenyl.
Visualizing the Mechanistic Differences
The following diagrams illustrate the catalytic cycles and a decision-making workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling with phenylboronic acid.
Caption: Catalytic cycle for the Hiyama-Denmark coupling with an organosilanol.
Caption: Decision workflow for selecting the appropriate coupling partner.
Conclusion and Future Outlook
The choice between phenylboronic acid and this compound is a classic case of balancing established reactivity with modern demands for stability, safety, and operational simplicity.
-
Phenylboronic acid remains the go-to reagent for many applications due to its high reactivity and the sheer breadth of available starting materials. It is the undisputed incumbent for rapid, well-precedented syntheses.
-
This compound , representing the broader class of organosilanols, is the superior choice when reagent stability, low toxicity, and ease of handling are paramount. The Hiyama-Denmark coupling offers a robust, "greener" alternative that is particularly advantageous in multi-step syntheses, process development, and applications where purification from boron-based impurities is challenging.[11][12]
As the field of chemistry continues to evolve, the demand for more stable, safer, and environmentally benign reagents will undoubtedly grow. While boronic acids will retain their important place in the synthetic chemist's toolbox, the compelling advantages of organosilanols position them not merely as a niche alternative, but as a future cornerstone of palladium-catalyzed cross-coupling technology.
References
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- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendancy of Organosilanols: A Safer, More Sustainable Alternative to Organotin Reagents in Modern Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is paramount, directly influencing not only the efficiency and success of a reaction but also its safety and environmental impact. For decades, organotin reagents have been mainstays in carbon-carbon bond formation, most notably in the Stille cross-coupling reaction. However, growing concerns over their inherent toxicity and environmental persistence have catalyzed the search for greener alternatives. This guide provides an in-depth comparison of organosilanols and organotin reagents, highlighting the significant advantages of the former and providing the experimental evidence to support their adoption in modern research and development.
At a Glance: Organosilanols vs. Organotin Reagents
| Feature | Organosilanols (Hiyama Coupling) | Organotin Reagents (Stille Coupling) |
| Toxicity | Generally low toxicity. | High to severe toxicity, particularly neurotoxicity and immunotoxicity.[1] |
| Environmental Impact | Degrade to benign silica, water, and CO2.[2][3] | Persistent organic pollutants (POPs) with slow degradation rates, leading to bioaccumulation.[4] |
| Reaction Conditions | Often milder, with fluoride-free options available.[5] | Can require harsh conditions. |
| Byproduct Profile | Silicates, which are generally non-toxic and easily removed. | Toxic organotin halides that are difficult to remove completely. |
| Handling & Stability | Generally air and moisture stable, easy to handle.[5] | Stable to air and moisture, but require careful handling due to toxicity.[6] |
| Waste Disposal | Simpler, less hazardous waste streams. | Hazardous waste requiring specialized and costly disposal methods.[7] |
Delving Deeper: A Paradigm Shift in Cross-Coupling Chemistry
The limitations of organotin reagents have become increasingly apparent, prompting a shift towards more sustainable chemical practices. Organosilanols, utilized in the Hiyama cross-coupling reaction, have emerged as a powerful and advantageous alternative.[5][8]
The Toxicity Dilemma: A Clear Advantage for Silicon
The most compelling argument for transitioning from organotin to organosilicon chemistry lies in the stark contrast of their toxicological profiles. Organotin compounds, particularly triorganotins like tributyltin (TBT), are potent toxins with well-documented adverse effects on both human health and the environment.[1] They are known neurotoxins and immunotoxins, and their persistence in ecosystems leads to bioaccumulation in the food chain.[1][4]
In contrast, organosilanols exhibit significantly lower toxicity. While comprehensive toxicological data for all organosilanols is not as extensive as for organotins, the available information and the known degradation pathways of organosilicon compounds point towards a much more favorable safety profile. The ultimate degradation products of organosilanols are innocuous silica (sand), water, and carbon dioxide, posing a minimal environmental burden.[2][3]
Quantitative Toxicity Comparison:
| Compound Type | Example | Oral LD50 in Rats (mg/kg) |
| Triorganotin | Trimethyltin (TMT) Chloride | 12.6 - 14.7[1] |
| Triorganotin | Tributyltin Oxide (TBTO) | 55 - 87[1] |
| Organosilanol | Phenyltrimethoxysilane | >2000 |
Environmental Fate: From Persistent Pollutants to Benign Byproducts
The environmental persistence of organotin compounds is a significant concern.[4] Their slow degradation allows them to accumulate in soil and aquatic sediments, posing a long-term threat to wildlife.[4]
Organosilicon compounds, including organosilanols, follow a much more environmentally friendly degradation pathway. In the environment, they undergo hydrolysis to form silanols, which can then polycondense to form siloxanes. Ultimately, these compounds are oxidized to silica, carbon dioxide, and water.[2][3] This natural degradation cycle prevents the long-term environmental contamination associated with organotins.
Performance in the Lab: A Comparative Look at Hiyama and Stille Couplings
Beyond safety and environmental benefits, organosilanols often offer comparable or even superior performance in cross-coupling reactions. The Hiyama coupling, utilizing organosilanols, has evolved to become a highly efficient and versatile method for C-C bond formation.[9]
Reaction Efficiency and Scope
Both Hiyama and Stille couplings are powerful tools for constructing biaryl and vinyl-aryl structures. While the Stille reaction has a long history of broad substrate scope, recent advancements in Hiyama coupling have expanded its applicability to a wide range of aryl and vinyl halides, including the more challenging and cost-effective chlorides.[8][10] Furthermore, Hiyama couplings can often be performed under milder conditions and, crucially, can be conducted in the absence of fluoride activators, which can be detrimental to sensitive functional groups.[5][11]
Comparative Reaction Yields:
| Reaction Type | Coupling Partners | Catalyst System | Conditions | Yield (%) | Reference |
| Hiyama Coupling | 4-iodoanisole + Phenyltrimethoxysilane | Pd(OAc)2 / XPhos | TBAF, THF/t-BuOH, 90°C | 97 | [9] |
| Hiyama Coupling | 4-bromoanisole + (4-methoxyphenyl)dimethylsilanol | Pd(OAc)2 / P(o-tol)3 | Cs2CO3, Dioxane, 100°C | 95 | [11] |
| Stille Coupling | 4-iodoanisole + Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene, 100°C | 92 | [12] |
| Stille Coupling | 4-bromoanisole + Tributyl(phenyl)stannane | Pd(OAc)2 / DABCO | K3PO4, DMF, 120°C | 85 | [13] |
This table presents representative yields from the literature and is not a direct head-to-head comparison under identical conditions. However, it illustrates the high efficiencies achievable with Hiyama couplings.
Experimental Corner: Protocols and Mechanistic Insights
To facilitate the adoption of organosilanol-based methodologies, this section provides detailed experimental protocols for both Hiyama and Stille couplings, along with visual representations of their catalytic cycles.
Experimental Protocol: Hiyama Cross-Coupling of an Aryl Bromide with an Arylsilanol (Fluoride-Free)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryldimethylsilanol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, aryldimethylsilanol, Pd(OAc)2, P(o-tol)3, and Cs2CO3.
-
Solvent Addition: Add the anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Protocol: Stille Cross-Coupling of an Aryl Iodide with an Organotin Reagent
This protocol is a general guideline and requires strict adherence to safety precautions due to the toxicity of organotin reagents.
Materials:
-
Aryl iodide (1.0 mmol)
-
Tributyl(aryl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh3)4, and anhydrous toluene.
-
Reagent Addition: Add the tributyl(aryl)stannane to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Hiyama and Stille couplings.
Caption: Catalytic cycle of the base-mediated Hiyama coupling.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Waste Management and Disposal: A Final Consideration
The responsible management of chemical waste is a critical aspect of laboratory practice. The hazardous nature of organotin compounds necessitates stringent and costly disposal protocols.[7] Organotin waste is classified as hazardous and must be segregated from other waste streams.[10] Treatment often involves oxidation to less toxic inorganic tin compounds, a process that requires careful handling and control.[10]
In contrast, waste generated from organosilanol-based reactions is generally less hazardous. While unreacted organosilanes and residual palladium catalyst should be disposed of as chemical waste according to institutional guidelines, the silicon-containing byproducts are typically non-toxic silicates. Standard laboratory waste disposal procedures for organic solvents and reagents are often sufficient.[4][14]
Conclusion: A Clear Path Forward
The evidence overwhelmingly supports the transition from organotin reagents to organosilanols in cross-coupling chemistry. The advantages of organosilanols in terms of their significantly lower toxicity, more favorable environmental profile, and comparable or superior reaction performance make them the clear choice for modern, sustainable chemical synthesis. For researchers, scientists, and drug development professionals, embracing organosilanol chemistry is not just a matter of good laboratory practice; it is a commitment to safer, greener, and more responsible science.
References
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Hiyama coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Shaikh, A. A., & Gunturu, R. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5697. [Link]
-
Hiyama Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1 (pp. 46-63). The Royal Society of Chemistry. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Degradation of silicones in the environment. (2013, December 10). Techniques de l'Ingénieur. [Link]
-
Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Toxicity of Organotin Compounds Present in the Environment to Mammals. (2025, December 13). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Are Si–C bonds formed in the environment and/or in technical microbiological systems? (2023, July 24). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of (4-Methoxyphenyl)dimethylsilanol Reaction Products
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization and quantification of reaction products are paramount to ensuring product quality, safety, and efficacy. (4-Methoxyphenyl)dimethylsilanol is a versatile organosilicon compound whose reactions, typically leading to the formation of silyl ethers and siloxanes, require robust analytical validation. This guide provides an in-depth comparison of key analytical methodologies for the validation of products derived from this compound reactions, grounded in scientific principles and practical field experience.
Introduction to this compound and its Reaction Pathways
This compound, with its reactive silanol group and UV-active methoxyphenyl moiety, can undergo several key reactions. The primary reaction pathways involve the condensation of two silanol molecules to form a disiloxane or the reaction of the silanol with an alcohol to form a silyl ether. Understanding these pathways is critical for selecting and validating appropriate analytical methods.
A common reaction is the self-condensation to form 1,2-bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisiloxane. Another is the silylation of a hydroxyl-containing molecule (R-OH) to yield a (4-methoxyphenyl)dimethylsilyl ether.
Diagram of Reaction Pathways
Caption: Common reaction pathways of this compound.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired level of sensitivity and accuracy. For the validation of this compound reaction products, three primary techniques stand out: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The presence of the methoxyphenyl group in the target analytes provides a strong chromophore, making UV detection a highly suitable and cost-effective choice.[1][2]
Expertise & Experience: From a practical standpoint, HPLC-UV is often the workhorse of a quality control laboratory for its robustness and ease of use.[3][4] The key to a successful HPLC method for these compounds lies in the selection of an appropriate reversed-phase column (e.g., C18) and a mobile phase that provides adequate resolution between the starting material, the product, and any potential impurities. The acidic nature of the silanol group can sometimes lead to peak tailing; this can often be mitigated by the addition of a small amount of a modifier like formic acid to the mobile phase.
Trustworthiness: A well-validated HPLC-UV method provides a self-validating system for routine analysis. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, are performed before each run to ensure the system is performing as expected.[5]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might start at 50% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~228 nm (the λmax of the methoxyphenyl group).
-
Sample Preparation: Dissolve a known weight of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Inject blanks and a mixture of starting material and product to demonstrate resolution.
-
Linearity: Prepare a series of at least five concentrations of the product standard and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the product at three concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated compounds are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification. Due to the relatively low volatility of the target compounds, derivatization to form more volatile silyl ethers is a common practice.[9][10] However, since the products of this compound reactions are already silyl ethers or siloxanes, they are often amenable to direct GC-MS analysis.[11][12]
Expertise & Experience: GC-MS is an exceptionally powerful technique for identifying unknown impurities due to the rich structural information provided by the mass spectra. The choice of the correct GC column (typically a non-polar or mid-polar phase) is crucial for achieving good separation. A potential pitfall with silanol analysis by GC is the possibility of on-column condensation, which can be minimized by using a deactivated inlet liner and a well-maintained column.
Trustworthiness: The high selectivity of mass spectrometry, especially when operating in selected ion monitoring (SIM) mode, provides a high degree of confidence in the results.[6] The fragmentation patterns observed in the mass spectra serve as a fingerprint for each compound, aiding in unambiguous identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode: Full scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject directly.
-
Validation Parameters: Similar to HPLC-UV, with a focus on specificity demonstrated by chromatographic resolution and unique mass spectral fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR utilizes the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, a highly accurate and precise quantification can be achieved without the need for a reference standard of the analyte itself.[13][14]
Expertise & Experience: qNMR is a primary analytical method that offers exceptional accuracy. The key to a successful qNMR experiment is the careful selection of an internal standard that has a signal in a region of the spectrum free from interference from the analyte signals. Additionally, proper experimental setup, including sufficient relaxation delays, is crucial for accurate integration. For this compound and its products, the distinct signals of the methoxy and dimethylsilyl protons are excellent candidates for quantification.[15][16]
Trustworthiness: qNMR is considered a "gold standard" for quantification because it does not rely on the response factor of the analyte, which can vary in other chromatographic techniques. The method is self-validating in that the purity of the internal standard is the primary source of uncertainty, and this can be readily assessed.[17][18]
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or Acetone-d₆).
-
Internal Standard: A high-purity standard with a known concentration and a simple, well-resolved NMR signal (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Validation Parameters: Focus on accuracy (determined by comparison with other methods or by analyzing certified reference materials), precision, and specificity (ensuring no signal overlap).
Data Presentation: A Comparative Summary
| Analytical Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Robust, cost-effective, easy to automate, widely available.[2][4] | Requires a chromophore, may have lower sensitivity than MS, potential for peak tailing with silanols. | Routine quality control, purity assessment, and quantification of known products. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection | High sensitivity and selectivity, excellent for impurity identification.[11][12] | May require derivatization for non-volatile compounds, potential for on-column reactions. | Identification of unknown byproducts and impurities, trace analysis. |
| qNMR | Proportionality of signal area to the number of nuclei | Primary method, highly accurate and precise, no need for analyte-specific reference standards.[13][14] | Lower throughput, requires a high-field NMR spectrometer, higher initial instrument cost. | Absolute quantification, certification of reference materials, structural confirmation. |
Visualization of the Analytical Workflow
Diagram of the Analytical Validation Workflow
Caption: A generalized workflow for the validation of an analytical method.
Conclusion
The selection of an analytical method for the validation of products from this compound reactions is a critical decision that impacts the reliability of the generated data. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides unparalleled sensitivity and specificity for impurity profiling and identification. qNMR stands as a primary method for highly accurate and precise quantification. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers, scientists, and drug development professionals to design and implement a scientifically sound and defensible validation strategy.
References
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GC–MS SCAN chromatograms of the silylation products of glucose. ResearchGate. Available at: [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available at: [Link]
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Hydrogen bonded silanols in the 10 Å phase: Evidence from NMR spectroscopy. American Mineralogist. Available at: [Link]
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Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy. PubMed. Available at: [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
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Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy. ResearchGate. Available at: [Link]
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Differentiating and characterizing geminal silanols in silicas by 29Si NMR spectroscopy. R Discovery. Available at: [Link]
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¹H-NMR spectra of (a) Silanol5.3, (b) Silanol22.5, and (c) Silanol56.2. ResearchGate. Available at: [Link]
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Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. ResearchGate. Available at: [Link]
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Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and in-Situ Thermogravimetry. ACS Publications. Available at: [Link]
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NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. CES-Silicones Europe. Available at: [Link]
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VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
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Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. PubMed. Available at: [Link]
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Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. MDPI. Available at: [Link]
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A Senior Application Scientist’s Guide to Orthogonal Analysis of Biaryl Products from Silanol Coupling: A Comparative Guide to LC-MS and NMR
For researchers and professionals in drug development, the structural integrity and purity of newly synthesized compounds are paramount. The biaryl motif is a privileged substructure, frequently appearing in pharmaceuticals and advanced materials, making its efficient synthesis a cornerstone of modern organic chemistry[1]. Among the powerful tools for forging C(sp²)–C(sp²) bonds, palladium-catalyzed cross-coupling reactions are preeminent[2][3][4][5]. The Hiyama coupling, which utilizes stable, low-toxicity, and easily handled organosilanols, presents a compelling alternative to more traditional boronic acid or organotin-based methods[6][7][8].
However, the successful synthesis is only half the story. Rigorous analytical characterization is required to confirm the desired product's formation, identify potential byproducts, and accurately assess purity. This guide provides an in-depth comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—in the context of analyzing biaryl products derived from silanol coupling. We will explore not only the "how" but, more critically, the "why," detailing a synergistic workflow that leverages the orthogonal strengths of each technique for comprehensive, trustworthy results.
The Silanol Coupling Reaction: Understanding the Analytical Challenge
The palladium-catalyzed Hiyama coupling involves the reaction of an organosilane with an organic halide[7][8][9]. The modern Hiyama-Denmark variation often employs organosilanols, which are activated not by corrosive fluoride ions but by a Brønsted base to form a reactive silanolate intermediate[7][10][11].
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[4][7][11][12]. Understanding this mechanism is crucial because it informs our analytical expectations. A crude reaction mixture is rarely clean; it is a complex matrix containing:
-
Desired Biaryl Product: The target of the synthesis.
-
Starting Materials: Unreacted aryl halide and organosilanol.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two identical starting material molecules.
-
Protodesilylation Products: The organosilanol starting material can lose its silicon group, reverting to a simple arene.
This complexity necessitates analytical methods that can both separate and definitively identify each component.
Deep Dive 1: LC-MS for Rapid Screening and Purity Assessment
Liquid Chromatography-Mass Spectrometry is a powerful hyphenated technique that physically separates components of a mixture before they are detected by mass analysis[13][14][15]. Its exceptional sensitivity makes it the ideal first-line tool for quickly assessing the outcome of a reaction.[13][16][17]
Causality Behind the Choice: For a complex crude reaction mixture, the primary questions are: "Did the reaction work?" and "What is the approximate purity?" LC-MS is chosen because it excels at providing fast answers. The LC component separates molecules based on their physicochemical properties (like polarity), while the MS provides the molecular weight of each separated component, allowing for confident, albeit indirect, identification.
Experimental Protocol: LC-MS Analysis of a Crude Reaction Mixture
-
Sample Preparation (Dilute-and-Shoot):
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute it significantly with a solvent compatible with the LC mobile phase, such as acetonitrile or methanol, to a final volume of 1 mL in an LC vial.[18][19] The goal is to have a final concentration in the low µg/mL range to avoid detector saturation.[18]
-
If the crude mixture contains solid particulates (e.g., base), centrifuge the diluted sample and transfer the supernatant to the vial, or filter it through a 0.22 µm syringe filter. This prevents clogging the LC system.[18]
-
-
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column is the workhorse for non-polar to moderately polar organic molecules like biaryls.
-
Mobile Phase: A two-solvent system is typical.
-
Solvent A: Water + 0.1% Formic Acid (aids in protonation for MS).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Start with a high percentage of Solvent A, then ramp up the percentage of Solvent B over several minutes to elute compounds of increasing non-polarity.
-
Mass Spectrometer: An electrospray ionization (ESI) source is standard for this application.
-
MS Mode: Positive ion mode is typically used to detect protonated molecules [M+H]+ or other adducts like [M+Na]+. Scan a mass range that encompasses the molecular weights of all potential reactants and products (e.g., 100-1000 m/z).
-
Interpreting the Data
The output provides two crucial pieces of information:
-
UV Chromatogram: A plot of UV absorbance versus time. Each peak represents a separated component. The area under each peak gives a semi-quantitative measure of its relative abundance, providing a direct assessment of product purity.
-
Mass Spectrum: For each chromatographic peak, a mass spectrum is generated. By extracting the mass-to-charge ratio (m/z) for the main ion, you can confirm if the peak corresponds to the expected molecular weight of your product, starting materials, or common byproducts.
| LC-MS: Strengths & Limitations for Biaryl Analysis | |
| Strengths | Limitations |
| High Sensitivity: Detects trace-level impurities and byproducts (<0.1%).[13] | Limited Structural Information: Cannot distinguish between structural isomers (e.g., ortho- vs. meta-coupled products).[13] |
| High Throughput: Rapid analysis times (typically 5-15 minutes per sample) are ideal for screening multiple reactions. | Indirect Identification: Identification is based on molecular weight, not definitive structure. |
| Excellent for Purity: The UV chromatogram provides a clear, quantitative picture of reaction conversion and product purity. | Ionization Dependent: Compounds that do not ionize well under ESI may not be detected. |
| Small Sample Requirement: Only requires micrograms or less of material. | Semi-Quantitative: UV response factors can vary between compounds, so peak area percentages are relative, not absolute, without calibration. |
Deep Dive 2: NMR Spectroscopy for Unambiguous Structure Elucidation
While LC-MS tells you if you likely made a compound with the correct mass, Nuclear Magnetic Resonance (NMR) spectroscopy tells you exactly what the structure is.[13][15] It is the gold standard for structural characterization in organic chemistry, providing definitive proof of bond connectivity.[13][20]
Causality Behind the Choice: After the desired biaryl product has been isolated and purified (e.g., via flash column chromatography), the goal shifts from screening to absolute confirmation. NMR is chosen because it provides an atomic-level "map" of the molecule. It can distinguish between subtle isomeric differences and confirm that the new C-C bond has formed at the correct position, which is something MS cannot do.
Experimental Protocol: NMR Analysis of a Purified Biaryl Product
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Solvent Choice: The choice of solvent is critical. Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals.[21][22] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[20] For typical non-polar biaryl products, Deuterated Chloroform (CDCl₃) is an excellent first choice due to its good dissolving power and low cost.[23] For more polar compounds, DMSO-d₆ or Acetone-d₆ may be used.[23]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H (Proton) NMR: The most common experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C (Carbon) NMR: Provides a count of the unique carbon atoms in the molecule.
-
2D NMR (Optional but Powerful): For complex structures, experiments like COSY (shows H-H coupling) and HSQC/HMBC (shows H-C correlations) can be used to piece together the entire molecular structure.
-
-
Interpreting the Data
Confirming a successful biaryl synthesis via ¹H NMR involves looking for key changes from the starting material spectra:
-
Disappearance of Starting Material Signals: The signal for the proton on the carbon where the halide was located should disappear. Similarly, the characteristic signal for the silanol (Si-OH), which can be a broad peak, will be absent.
-
Appearance of New Aromatic Signals: The formation of the new C-C bond changes the electronic environment of the protons on both aromatic rings, leading to shifts in their resonance frequencies and changes in their coupling patterns. These new patterns serve as a fingerprint for the biaryl product.
-
Correct Integration: The relative areas of the signals in the ¹H NMR spectrum should correspond to the number of protons they represent, confirming the expected proton count of the product.
| NMR: Strengths & Limitations for Biaryl Analysis | |
| Strengths | Limitations |
| Definitive Structural Information: Provides unambiguous proof of molecular structure and connectivity.[13][24] | Low Sensitivity: Requires milligram quantities of purified material; not suitable for detecting trace impurities.[13] |
| Isomer Differentiation: Easily distinguishes between positional isomers (e.g., 2-phenylpyridine vs. 3-phenylpyridine).[13] | Lower Throughput: Sample preparation and acquisition times are longer than for LC-MS. |
| Non-Destructive: The sample can be fully recovered after analysis.[25] | Complex Spectra: Mixtures or complex molecules can lead to overlapping signals that are difficult to interpret without 2D NMR. |
| Quantitative (qNMR): With an internal standard, NMR can provide highly accurate absolute quantification. | Matrix Effects: Impurities (paramagnetic metals, residual solvent) can broaden peaks and degrade spectral quality. |
A Synergistic and Self-Validating Workflow
Neither technique alone provides a complete picture. LC-MS is fast but structurally ambiguous; NMR is structurally definitive but slow and insensitive. The most robust, trustworthy, and efficient analytical strategy combines them in a logical workflow.
This workflow is self-validating. The high-sensitivity LC-MS provides the initial evidence and purity check, guiding the decision to proceed with purification. The high-specificity NMR then provides the final, irrefutable proof of structure for the material that was confirmed to be pure by LC-MS.
Head-to-Head Comparison
| Feature | LC-MS | NMR Spectroscopy |
| Primary Role | Screening, Purity Assessment, Impurity ID | Unambiguous Structure Elucidation |
| Sensitivity | High (ng to pg)[13] | Low (mg)[13] |
| Specificity | Low (Mass-based) | High (Atom Connectivity) |
| Isomer Resolution | Poor to None | Excellent |
| Sample State | Dilute Crude Mixture or Pure Compound | Purified Compound |
| Throughput | High | Low |
| Data Complexity | Low to Moderate | Moderate to High |
Conclusion
For scientists engaged in the synthesis of novel biaryl compounds via silanol coupling, LC-MS and NMR are not competitors but indispensable, orthogonal partners. Relying on LC-MS alone leaves unacceptable ambiguity in the precise molecular structure, while relying solely on NMR for reaction monitoring is inefficient and risks missing key low-level impurities.
The expert approach is to leverage LC-MS for its speed and sensitivity to rapidly monitor reaction progress and guide purification efforts. Subsequently, NMR spectroscopy must be employed on the isolated material to provide the definitive, publication-quality structural confirmation required by the rigorous standards of pharmaceutical and materials research. By integrating these two powerful techniques, researchers can characterize their biaryl products with the highest degree of scientific integrity and confidence.
References
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- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). NIH.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022, September 2). PMC - NIH.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
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- LC-MS Sample Preparation: Techniques & challenges. (n.d.).
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- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). ChemRxiv.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. (2022, September 8). Journal of the American Society for Mass Spectrometry.
- How Do You Prepare A Sample For LC-MS Analysis?. (2025, June 27). Chemistry For Everyone - YouTube.
- Common cross coupling reactions. (2018, April 27). YouTube.
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (n.d.). PMC - NIH.
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- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
- Comparison of NMR and MS. (n.d.). Metabolomics - EMBL-EBI.
- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. (2023, February 4). MDPI.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
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- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- (PDF) Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. (2025, June 3). ResearchGate.
- Emerging NMR techniques as advanced tools for characterising biological parenteral products. (2019, May 20). European Pharmaceutical Review.
- NMR Spectroscopy As A Characterization Tool Enabling Biologics Formulation Development PDF. (n.d.). Scribd.
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A Technical Guide to the Regioselective Cross-Coupling of (4-Methoxyphenyl)dimethylsilanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective carbon-carbon bond formation remains a cornerstone of molecular construction. Among the array of cross-coupling methodologies, the palladium-catalyzed Hiyama and Hiyama-Denmark reactions have emerged as powerful tools, leveraging the unique properties of organosilicon reagents.[1] This guide provides an in-depth technical analysis of the regioselectivity of a particularly valuable, yet nuanced, organosilicon reagent: (4-Methoxyphenyl)dimethylsilanol. We will explore the mechanistic underpinnings of its selective reactivity, present a comparative analysis with alternative organosilicon reagents, and provide validated experimental protocols for its application.
The Imperative of Regioselectivity in Cross-Coupling
Regioselectivity, the preferential reaction at one site over another, is a critical consideration in the synthesis of complex molecules. In the context of cross-coupling reactions, the ability to selectively transfer a specific organic group from a multifunctional reagent to an electrophile is paramount for achieving desired molecular architectures and avoiding the formation of isomeric impurities. This is particularly true for unsymmetrical organosilicon reagents where multiple organic substituents are attached to the silicon atom.
This compound: A Reagent of Choice for Selective Arylation
This compound, a member of the aryldimethylsilanol family, has garnered attention as a robust and highly regioselective nucleophilic partner in palladium-catalyzed cross-coupling reactions. The central question for any unsymmetrical organosilicon reagent is the "migratory aptitude" of its organic groups – which group is preferentially transferred from the silicon to the palladium center during the crucial transmetalation step of the catalytic cycle.
Extensive empirical evidence and mechanistic understanding have established that for aryldimethylsilanols, the aryl group is selectively transferred over the methyl groups. This high regioselectivity is a key advantage of using this compound for the introduction of the 4-methoxyphenyl moiety.
Mechanistic Rationale for Regioselectivity
The selective transfer of the 4-methoxyphenyl group is rooted in the fundamental principles of the Hiyama and Hiyama-Denmark coupling mechanisms. The catalytic cycle, in its general form, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organosilicon reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
The regioselectivity is determined during the transmetalation step. For aryldimethylsilanols, the cleavage of the Si-C(aryl) bond is kinetically and thermodynamically more favorable than the cleavage of the Si-C(methyl) bond. This is attributed to several factors:
-
Apical Preference in Pentacoordinate Silicon Intermediates: Upon activation by a base or fluoride, the silanol is converted to a more nucleophilic silicate or silanolate species. In the subsequent formation of a pentacoordinate silicon intermediate during transmetalation, the more electronegative aryl group preferentially occupies an apical position, which is more prone to cleavage.
-
Electronic Effects: The sp2-hybridized carbon of the aryl group forms a more polarizable and weaker bond with silicon compared to the sp3-hybridized carbon of the methyl group. This facilitates the electrophilic cleavage of the Si-C(aryl) bond by the palladium center.
-
Steric Factors: While less dominant than electronic effects in this case, the steric bulk of the aryl group can also influence the geometry of the transition state, favoring its transfer.
The workflow for a typical Hiyama-Denmark coupling using this compound is illustrated below:
Figure 1: Catalytic cycle of the Hiyama-Denmark cross-coupling with this compound, highlighting the selective aryl transfer during transmetalation.
Comparative Analysis with Alternative Organosilicon Reagents
To fully appreciate the utility of this compound, a comparison with other classes of organosilicon reagents is instructive.
| Reagent Class | Structure | Regioselectivity | Advantages | Disadvantages |
| Aryldimethylsilanols | Ar-Si(Me)₂OH | Excellent: Selective transfer of the aryl group. | High regioselectivity, good stability, fluoride-free conditions possible (Hiyama-Denmark).[2] | Aryl group must be more reactive than the other substituents. |
| Trialkoxy(aryl)silanes | Ar-Si(OR)₃ | Excellent: Selective transfer of the aryl group. | Commercially available, stable. | Often require fluoride activation and higher temperatures.[3] |
| Aryltrifluorosilanes | Ar-SiF₃ | Excellent: Selective transfer of the aryl group. | Highly reactive, can couple with less reactive electrophiles. | Can be sensitive to moisture, requires careful handling. |
| Tetraorganosilanes | R¹R²R³R⁴Si | Variable: Depends on the relative migratory aptitudes of the R groups. | Can be tailored for specific applications. | Lack of general regioselectivity can lead to product mixtures. |
As the table illustrates, while other reagents offer excellent regioselectivity for the transfer of a single aryl group, aryldimethylsilanols provide a compelling balance of high selectivity, good stability, and the ability to be used under milder, fluoride-free conditions. This makes this compound a particularly attractive option for applications where functional group tolerance and mild reaction conditions are critical.
Experimental Validation of Regioselectivity
The following experimental protocol provides a robust method for the cross-coupling of this compound with an aryl bromide, demonstrating the high regioselectivity of the reaction.
Protocol: Palladium-Catalyzed Cross-Coupling of this compound with 4-Bromoacetophenone
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the catalyst pre-mixture to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Outcome:
The reaction is expected to yield the desired cross-coupled product, 1-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)ethan-1-one, in high yield. Analysis of the crude reaction mixture by GC-MS should show the exclusive formation of the aryl-aryl coupled product, with no detectable formation of the methyl-aryl coupled byproduct. This provides direct experimental validation of the high regioselectivity of this compound.
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Greening Cross-Coupling: A Comparative Guide to Silanol-Based Methods for Sustainable Synthesis
For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures. However, the growing emphasis on green chemistry has prompted a critical re-evaluation of the reagents and conditions employed. This guide provides a comprehensive assessment of the green chemistry metrics of silanol-based cross-coupling reactions, offering a direct comparison with the more traditional boronic acid-based methods. By examining key performance indicators, from atom economy to toxicity profiles, we present a data-driven perspective for researchers, scientists, and drug development professionals aiming to design more sustainable synthetic routes.
The Imperative of Green Chemistry in Modern Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of drug development and manufacturing, these principles are not merely aspirational but are becoming critical drivers of innovation and economic viability. Metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for evaluating the "greenness" of a chemical process.[1][2][3] A lower E-Factor and PMI, and an atom economy closer to 100%, are indicative of a more sustainable and efficient process.[4][5][6]
Silanols as a Greener Alternative to Boronic Acids in Cross-Coupling
The Suzuki-Miyaura coupling, which utilizes organoboronic acids, is one of the most widely used cross-coupling reactions.[3][7] However, concerns regarding the toxicity of boron-containing reagents and byproducts, as well as the often harsh reaction conditions, have spurred the search for alternatives.[8] Organosilanols have emerged as a promising class of nucleophilic partners in palladium-catalyzed cross-coupling, a reaction often referred to as the Hiyama or Hiyama-Denmark coupling.[9][10][11]
Silanols offer several intrinsic advantages from a green chemistry perspective. They are generally considered to be of low toxicity and are often stable, crystalline solids that are easy to handle.[8][12] Furthermore, the byproducts of silanol-based couplings are typically benign siloxanes, which can often be removed by simple filtration.[12]
Comparative Analysis of Green Chemistry Metrics
While qualitative benefits of silanols are frequently cited, a quantitative comparison of green chemistry metrics is essential for an objective assessment. The following sections delve into a comparative analysis of Atom Economy, E-Factor, and Process Mass Intensity for silanol- and boronic acid-based cross-coupling reactions.
Atom Economy
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[13] In an ideal scenario, all atoms of the reactants are incorporated into the final product, resulting in an atom economy of 100%.[14]
For a typical cross-coupling reaction:
Ar-X + Nu-M -> Ar-Nu + M-X
The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Ar-Nu) / (Molecular Weight of Ar-X + Molecular Weight of Nu-M) * 100
Let's consider a hypothetical cross-coupling of bromobenzene with either phenylboronic acid or phenylsilanol to form biphenyl.
| Coupling Partner | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight of Byproduct ( g/mol ) |
| Phenylboronic Acid | 121.93 | B(OH)₂Br | 140.72 |
| Phenylsilanol | 138.21 | Si(OH)₂Br | 157.01 |
While a direct calculation of atom economy for the core reaction may appear similar, the overall process including the synthesis of the nucleophile and the nature of the byproducts provides a more complete picture. The benign nature of siloxane byproducts from silanol couplings offers a significant advantage in terms of waste disposal and environmental impact compared to boronic acid-derived byproducts.
E-Factor and Process Mass Intensity (PMI)
The E-Factor and PMI are more holistic metrics that account for all materials used in a process, including solvents, reagents, and workup chemicals, relative to the mass of the final product.[1][7][15]
-
E-Factor = Total Mass of Waste / Mass of Product
-
PMI = Total Mass of Inputs / Mass of Product
Studies have shown that for many pharmaceutical processes, the PMI can be in the range of 100 to over 1000, with solvents contributing the most to the waste generated.[7] While specific, directly comparable PMI and E-Factor data for identical silanol and boronic acid cross-coupling reactions are scarce in the literature, the milder reaction conditions and simpler workup procedures often associated with silanol-based couplings suggest a potential for lower PMI and E-Factor values. For instance, the fluoride-free activation of silanols using mild bases can reduce the need for harsh reagents and extensive purification steps.[9][10]
The following table provides a qualitative comparison of factors influencing the E-Factor and PMI for the two methods:
| Feature | Silanol-Based Coupling (Hiyama-Denmark) | Boronic Acid-Based Coupling (Suzuki-Miyaura) | Green Chemistry Implication |
| Reagent Toxicity | Generally low toxicity of organosilanols and their byproducts (siloxanes).[8][12] | Concerns over the toxicity of some boronic acids and their derivatives. | Silanols offer a better safety and environmental profile. |
| Reaction Conditions | Often milder, fluoride-free activation with bases like NaOH is possible.[9][10] | Can require strong bases and elevated temperatures. | Milder conditions for silanol couplings lead to lower energy consumption and potentially fewer side reactions. |
| Solvent Choice | Can be performed in greener solvents, including aqueous media.[11] | A wide range of solvents are used, including those with significant environmental impact.[3] | The compatibility of silanol couplings with green solvents is a significant advantage. |
| Byproduct Profile | Benign and often easily removable siloxanes.[12] | Boron-containing byproducts that may require specific waste treatment. | Easier workup and less hazardous waste for silanol-based reactions. |
| Catalyst Recyclability | Supported palladium catalysts have shown good recyclability in Hiyama couplings.[16][17][18][19] | Catalyst recycling is an active area of research for Suzuki-Miyaura reactions.[3] | The potential for efficient catalyst recycling further enhances the green credentials of silanol couplings. |
Mechanistic Insights and Experimental Protocols
A key advantage of modern silanol-based cross-coupling is the ability to proceed without the need for fluoride activators, which were a significant drawback of early Hiyama couplings. The currently accepted mechanism for fluoride-free activation involves the formation of a key palladium silanolate intermediate.
The Catalytic Cycle of Fluoride-Free Silanol Cross-Coupling
The catalytic cycle, as illustrated in the diagram below, typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[20]
Caption: Catalytic cycle of fluoride-free silanol cross-coupling.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Arylsilanol with an Aryl Bromide
The following is a general protocol for a fluoride-free Hiyama-Denmark type cross-coupling reaction.[9]
Materials:
-
Arylsilanol (1.0 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Sodium hydroxide (NaOH, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vessel, add the arylsilanol, aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the 1,4-dioxane and water.
-
Add the sodium hydroxide.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The assessment of green chemistry metrics clearly indicates that silanol-based cross-coupling reactions present a compelling and more sustainable alternative to traditional boronic acid-based methods. The lower toxicity of reagents and byproducts, milder reaction conditions, and potential for catalyst recyclability contribute to a significantly improved environmental profile. While a direct, comprehensive quantitative comparison of metrics like PMI and E-Factor across a broad range of substrates is still an area ripe for further research, the existing data and qualitative advantages strongly support the adoption of silanol-based methodologies in the pursuit of greener chemical synthesis. As the pharmaceutical and chemical industries continue to embrace sustainability, the elegance and efficiency of silanol-based cross-coupling reactions will undoubtedly play an increasingly important role in the development of next-generation manufacturing processes.
References
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Safety Operating Guide
A Guide to the Safe Disposal of (4-Methoxyphenyl)dimethylsilanol for Laboratory Professionals
In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the safe disposal of (4-Methoxyphenyl)dimethylsilanol (CAS No. 22868-26-4), a combustible organosilicon compound. By understanding the principles behind these procedures, researchers can ensure the safety of themselves and their colleagues while maintaining full regulatory compliance.
Foundational Safety and Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its properties and potential hazards is essential.
This compound Properties Summary
| Property | Value | Source |
| CAS Number | 22868-26-4 | [1][2] |
| Molecular Formula | C9H14O2Si | [1][2] |
| Appearance | Liquid | |
| Storage Class | 10 - Combustible liquids | [1] |
| Density | 1.101 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is non-negotiable. Before initiating any disposal procedures, ensure the following are worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[4].
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container: Use a clearly labeled, non-reactive, and sealable container. Given the combustible nature of the compound, a container suitable for flammable liquids is recommended. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Combustible Liquid").
-
Segregation: Do not mix this compound with other waste streams, particularly strong oxidizing agents, as this could create a fire hazard[5]. It should be collected in a designated container for organosilicon waste or non-halogenated organic waste, depending on your institution's waste management plan.
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition[5][6]. Ensure the storage location is compliant with local fire codes for combustible materials.
Disposal Pathway Decision Framework
The selection of the appropriate disposal method is contingent on institutional policies and local, state, and federal regulations. The following decision tree illustrates the general process.
Caption: Decision workflow for the disposal of this compound.
Explanation of the Disposal Pathway:
The most critical step is to determine if this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) or under equivalent local regulations[7][8]. While this specific compound is not explicitly listed on the EPA's F, K, P, or U lists, it may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[8][9]. Given its classification as a combustible liquid, it may meet the criteria for ignitability[9].
Therefore, the most prudent course of action is to manage it as hazardous waste.
Recommended Disposal Procedure:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on institutional policies and local regulations. They will provide specific instructions for waste pickup and disposal.
-
Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal contractor[4]. These contractors are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, as part of your laboratory's waste management records.
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. Organosilicon compounds can persist in the environment, and this method of disposal is a violation of environmental regulations[3][10].
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS office.
-
Control Ignition Sources: As the material is combustible, eliminate all potential sources of ignition, such as open flames, hot plates, and sparks[5].
-
Ventilate the Area: Increase ventilation to the area, if it is safe to do so.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for hazardous waste disposal[4][5].
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Environmental Considerations
While many organosilicon compounds are considered to have low toxicity, their persistence in the environment is a concern[3][11]. Proper disposal ensures that these compounds do not contaminate soil and waterways. The environmental fate of organosilicon compounds is a subject of ongoing research, and responsible disposal is our primary means of minimizing any potential long-term impact[12][13].
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our planet. Always prioritize safety and regulatory compliance in all your chemical handling and disposal activities.
References
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The environmental fate and ecological impact of organosilicon materials: a review. PubMed. [Link]
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Special Issue : Fate of Organosilicon Compounds in the Environment. MDPI. [Link]
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gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. Fao. [Link]
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A Review of the Fate and Effects of Silicones in the Environment | Request PDF. ResearchGate. [Link]
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This compound CAS #: 22868-26-4. ALB Materials Inc. [Link]
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Product: Silane. Linde. [Link]
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Insights on toxicity, safe handling and disposal of silica aerogels and amorphous nanoparticles. ResearchGate. [Link]
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Handling and disposal of respirable silica dust, contaminated equipment, and filters from vacuums and PPE. Occupational Safety and Health Administration. [Link]
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Hazardous Waste Listings. EPA. [Link]
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1926.252 - Disposal of waste materials. Occupational Safety and Health Administration. [Link]
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List of Hazardous Substances and Reportable Quantities. ecfr.gov. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
EPA HAZARDOUS WASTE CODES. University of Washington. [Link]
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SAFETY DATA SHEET. Harwick Standard. [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
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MATERIAL SAFETY DATA SHEET. Applied Process. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
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Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US EPA. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (4-Methoxyphenyl)dimethylsilanol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural correctness. This guide provides essential, immediate safety and logistical information for handling (4-Methoxyphenyl)dimethylsilanol (CAS No. 22868-26-4), a specialized organosilicon compound. The protocols outlined here are designed to ensure the well-being of laboratory personnel and the integrity of the research environment. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, the following procedures are synthesized from established best practices for handling silanols and related reactive organosilane compounds.[1]
Pre-Handling Hazard Assessment: Understanding the Risks
Before any procedure involving this compound, a thorough understanding of its potential hazards is critical. Based on its chemical structure—a silanol with a methoxyphenyl group—we can anticipate several key reactivity and hazard characteristics. Silanols can be irritants to the eyes, skin, and respiratory system.[1] The presence of the methoxy group on the aromatic ring may also influence its metabolic profile and toxicological properties.
Key Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors could irritate the respiratory system.[1]
-
Reactivity: While generally stable, silanols can undergo condensation reactions, especially in the presence of acids or bases. They are also sensitive to moisture.[3]
A pre-work risk assessment should be conducted to identify specific hazards associated with the planned experiment and to ensure all necessary safety controls are in place.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound to prevent any direct contact.[4] The selection of appropriate PPE is crucial for minimizing exposure.[5]
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5] | Protects against splashes of the liquid compound which can cause serious eye irritation.[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile).[5] A flame-resistant lab coat. | Prevents skin contact, which can lead to irritation.[2] The lab coat should be kept clean and stored properly. |
| Respiratory Protection | Work in a certified chemical fume hood.[6] | A fume hood provides essential protection from inhaling potentially harmful vapors or aerosols. |
| Footwear | Closed-toe shoes.[7] | Protects feet from potential spills. |
It is imperative to inspect all PPE for integrity before each use and to remove it before leaving the laboratory area to prevent cross-contamination.[5]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide provides a framework for its use in a laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The recommended storage temperature is between 2-8°C.
-
Ensure the container is tightly sealed to prevent moisture ingress, which can degrade the compound.[3]
Step 2: Aliquoting and Preparation
-
All handling of the open container must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use spark-proof tools and equipment to avoid ignition sources, as related silane compounds can be flammable.[9]
-
Grounding and bonding should be used when transferring large quantities to prevent static discharge.
Step 3: In-Process Handling
-
When used in reactions, be mindful of the potential for vigorous reactions, especially if mixed with incompatible materials.
-
Maintain a clean and organized workspace to prevent accidental spills and contamination.
-
Keep all containers clearly labeled with the chemical name and any relevant hazard warnings.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Safe Handling Workflow for this compound
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Unused Compound: Collect any unused or waste this compound in a dedicated, clearly labeled, and sealed waste container.[10]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be disposed of as hazardous waste.
-
Solvent Waste: If the compound is used in a solvent, the resulting solution should be collected in an appropriate, labeled solvent waste container.
Disposal Procedure:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sewer system.[10]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
-
Professional Disposal: Arrange for the collected waste to be picked up by a licensed hazardous waste disposal company. Incineration is a common method for the disposal of organosilicon compounds.[11]
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
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Standard Operating Procedure for Silanes. (n.d.). University of Washington. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Product: Silane. (n.d.). Retrieved from [Link]
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Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. (n.d.). Retrieved from [Link]
-
GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Reports and Studies No. 27. Retrieved from [Link]
-
SAFETY DATA SHEET. (2009, July 22). Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]
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Silane Exposure, Signs and Symptoms and Chemical Properties. (n.d.). University of Arkansas Environmental Health and Safety. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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This compound CAS #: 22868-26-4. (n.d.). E FORU Materials Inc. Retrieved from [Link]
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Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). (n.d.). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2022, July 2). Storemasta. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
